6-(Dimethoxymethyl)-2-hydroxynicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(dimethoxymethyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-9(15-2)6-4-3-5(8(12)13)7(11)10-6/h3-4,9H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSQHBIIDJZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C(=O)N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401174402 | |
| Record name | 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156459-20-0 | |
| Record name | 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156459-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401174402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(dimethoxymethyl)-2-hydroxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. Given the limited direct experimental data available for this specific compound, this document synthesizes information from related nicotinic acid derivatives and established organic chemistry principles to offer a robust predictive analysis for research and development purposes.
Molecular Structure and Physicochemical Properties
This compound is a derivative of nicotinic acid, also known as vitamin B3. Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position, a hydroxyl group at the 2-position, and a dimethoxymethyl group at the 6-position. The presence of these functional groups dictates its chemical behavior and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 156459-20-0 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₁NO₅ | Calculated |
| Molecular Weight | 213.19 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Based on related nicotinic acid derivatives |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous basic solutions. | Inferred from functional groups |
| pKa | Predicted to have acidic and basic centers (carboxylic acid and pyridine nitrogen) | Inferred from functional groups |
Structural Elucidation Workflow
Caption: A logical workflow for the synthesis and characterization of this compound.
Synthesis and Purification
A plausible synthetic route for this compound commences with the commercially available 6-hydroxynicotinic acid. The synthesis involves two key transformations: formylation of the pyridine ring and subsequent protection of the resulting aldehyde as a dimethyl acetal.
Step 1: Formylation of 6-Hydroxynicotinic Acid (Proposed)
The introduction of a formyl group at the 6-position of a 2-hydroxypyridine ring can be challenging. A potential method involves the conversion of 6-hydroxynicotinic acid to its corresponding acid chloride, followed by a Rosenmund reduction or a related catalytic hydrogenation to yield 6-formyl-2-hydroxynicotinic acid.
Experimental Protocol (Proposed):
-
Chlorination: React 6-hydroxynicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
-
Catalytic Hydrogenation (Rosenmund Reduction): The resulting acid chloride is then subjected to catalytic hydrogenation in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, Lindlar's catalyst) and a hydrogen source. This selectively reduces the acid chloride to the aldehyde.
Step 2: Acetalization of 6-Formyl-2-hydroxynicotinic Acid
The formyl group is then protected as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol.
Experimental Protocol:
-
Dissolve 6-formyl-2-hydroxynicotinic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the acetal product. The removal of water, for instance with a Dean-Stark apparatus, can improve the yield.
-
Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an appropriate organic solvent.
Purification
The final product, this compound, can be purified by standard techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.
Predicted Spectroscopic Properties
Due to the absence of published experimental spectra, the following are predictions based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constant would be characteristic of ortho-coupling.
-
Acetal Proton: A singlet at approximately δ 5.0-5.5 ppm for the CH(OCH₃)₂ proton.
-
Methoxy Protons: A singlet at around δ 3.3-3.5 ppm, integrating to six protons, for the two OCH₃ groups.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group would be significantly deshielded.
-
Acetal Carbon: A signal around δ 100-105 ppm for the CH(OCH₃)₂ carbon.
-
Methoxy Carbons: A signal at approximately δ 50-55 ppm for the OCH₃ carbons.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.[1][2]
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[3]
-
C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region due to the C-O stretching of the carboxylic acid and the acetal.[3]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching of the methoxy groups just below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.[4]
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 213.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃, M-31) and the loss of the entire dimethoxymethyl group.[5] The carboxylic acid may undergo decarboxylation (-CO₂, M-44).
Chemical Reactivity
The reactivity of this compound is governed by its three principal functional groups.
Hydrolysis of the Dimethoxymethyl Acetal
The dimethoxymethyl group is an acetal and is therefore stable under basic and neutral conditions. However, it will undergo hydrolysis back to the corresponding aldehyde (6-formyl-2-hydroxynicotinic acid) under acidic conditions. This reactivity is crucial for its use as a protected form of the aldehyde.
Caption: Reversible acid-catalyzed hydrolysis and formation of the dimethoxymethyl acetal.
Reactions of the Carboxylic Acid
The carboxylic acid group can undergo typical reactions such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Conversion to an acid chloride followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this may also affect other functional groups.
Reactions of the 2-Hydroxypyridine Moiety
The 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form. This influences its reactivity. The hydroxyl group can be alkylated or acylated under appropriate conditions.
Potential Applications in Drug Discovery and Development
Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[6][7][8][9][10]
-
Scaffold for Novel Therapeutics: The structure of this compound provides a versatile scaffold for the synthesis of new chemical entities. The three distinct functional groups offer multiple points for chemical modification to optimize pharmacological properties.
-
Precursor for Bioactive Molecules: The dimethoxymethyl group serves as a protected aldehyde. This allows for chemical transformations at the carboxylic acid or the hydroxyl group, followed by deprotection to reveal the reactive aldehyde for further derivatization, such as the formation of imines or reductive amination.
-
Potential as an Anticancer or Anti-inflammatory Agent: Many nicotinic acid derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[6][9] Further investigation into the biological activity of this specific derivative and its elaborated analogues is warranted.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a nicotinic acid derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, its chemical properties and reactivity can be reliably predicted based on its constituent functional groups. The synthetic accessibility from 6-hydroxynicotinic acid, coupled with the versatile reactivity of its functional groups, makes it an attractive target for further research and development. This guide provides a foundational understanding to facilitate its synthesis, characterization, and exploration in various research applications.
References
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]
-
Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. [Link]
-
List of Nicotinic acid derivatives. Drugs.com. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
IR handout.pdf. University of Colorado Boulder. [Link]
-
Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. [Link]
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. drugs.com [drugs.com]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Nicotinic Acids
Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of pharmacologically active compounds and functional materials. The molecule 6-(dimethoxymethyl)-2-hydroxynicotinic acid is a valuable intermediate, featuring a protected aldehyde at the 6-position and a 2-hydroxy (or its tautomeric 2-pyridone) moiety. This arrangement of functional groups allows for diverse subsequent chemical modifications, making it a key component in the synthesis of more complex molecular architectures. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this important compound, emphasizing the rationale behind the chosen synthetic strategy and methodologies.
Strategic Overview of the Synthesis
The most logical and efficient synthetic route to this compound commences with a readily available starting material, 6-methyl-2-hydroxynicotinic acid. The overall strategy hinges on a two-step transformation of the 6-methyl group into the target dimethoxymethyl group. This involves an initial oxidation of the methyl group to a formyl group, followed by the protection of the resulting aldehyde as a dimethyl acetal.
A critical consideration in this pathway is the potential for interference from the existing hydroxyl and carboxylic acid functional groups. To mitigate unwanted side reactions and improve the efficiency of the key oxidation step, a protection strategy for the carboxylic acid is employed. The 2-hydroxy group is generally less reactive under the selected conditions due to its tautomeric equilibrium with the more stable 2-pyridone form.
The proposed synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Protection of the Carboxylic Acid
Rationale
To prevent potential side reactions during the oxidation of the methyl group, the carboxylic acid functionality of the starting material is first protected as a methyl ester. This is a standard and reversible protecting group strategy. The Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst, is a classic and effective method for this transformation.[1]
Experimental Protocol: Synthesis of Methyl 6-methyl-2-hydroxynicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-2-hydroxynicotinic acid (1.0 eq.) in methanol (10-20 volumes).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) or bubble hydrogen chloride gas through the solution until saturation.[2]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or chloroform.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure methyl 6-methyl-2-hydroxynicotinate.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |
| 6-Methyl-2-hydroxynicotinic acid | 153.14 | 1.0 | e.g., 10 g |
| Methanol | 32.04 | solvent | 100-200 mL |
| Sulfuric Acid (conc.) | 98.08 | catalytic | ~1 mL |
Table 1: Reagents for the esterification of 6-methyl-2-hydroxynicotinic acid.
Part 2: Selective Oxidation of the Methyl Group
Rationale
The oxidation of a methyl group on a pyridine ring to an aldehyde is a challenging transformation that can be achieved using selenium dioxide (SeO₂).[3][4] SeO₂ is known for its ability to perform allylic and benzylic-type oxidations.[5] While over-oxidation to the carboxylic acid can be a competing reaction, careful control of reaction conditions, such as stoichiometry and reaction time, can favor the formation of the desired aldehyde.[3] Dioxane is a commonly used solvent for this type of oxidation.[6]
Experimental Protocol: Synthesis of Methyl 6-formyl-2-hydroxynicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methyl-2-hydroxynicotinate (1.0 eq.) in dioxane.
-
Reagent Addition: Add selenium dioxide (1.0-1.2 eq.) to the solution. A small amount of water can sometimes be beneficial for this reaction.[3]
-
Reaction: Heat the mixture to reflux (approximately 101 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the starting material is consumed, cool the reaction mixture and filter through a pad of celite to remove the black selenium byproduct.
-
Extraction: Dilute the filtrate with a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often purified by column chromatography on silica gel.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |
| Methyl 6-methyl-2-hydroxynicotinate | 167.16 | 1.0 | e.g., 10 g |
| Selenium Dioxide | 110.96 | 1.1 | e.g., 7.3 g |
| Dioxane | 88.11 | solvent | 100-150 mL |
Table 2: Reagents for the selenium dioxide oxidation.
Part 3: Formation of the Dimethyl Acetal
Rationale
With the aldehyde in hand, the next step is its protection as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol. The use of trimethyl orthoformate as a dehydrating agent is highly effective in driving the equilibrium towards the acetal product.[7]
Experimental Protocol: Synthesis of Methyl 6-(dimethoxymethyl)-2-hydroxynicotinate
-
Reaction Setup: Dissolve methyl 6-formyl-2-hydroxynicotinate (1.0 eq.) in a mixture of methanol and trimethyl orthoformate.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.
-
Extraction: Remove the solvent under reduced pressure and extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography if necessary.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |
| Methyl 6-formyl-2-hydroxynicotinate | 181.15 | 1.0 | e.g., 10 g |
| Methanol | 32.04 | solvent | 100 mL |
| Trimethyl orthoformate | 106.12 | ~3.0 | e.g., 17.6 mL |
| p-Toluenesulfonic acid | 172.20 | catalytic | ~100 mg |
Table 3: Reagents for dimethyl acetal formation.
Part 4: Deprotection of the Carboxylic Ester
Rationale
The final step in the synthesis is the hydrolysis of the methyl ester to yield the target carboxylic acid. Saponification using a base like lithium hydroxide in a mixture of water and a co-solvent such as tetrahydrofuran (THF) or methanol is a mild and efficient method for this deprotection.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve methyl 6-(dimethoxymethyl)-2-hydroxynicotinate (1.0 eq.) in a mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (1.5-2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Remove the THF under reduced pressure.
-
Acidification: Cool the aqueous residue in an ice bath and carefully acidify to a pH of approximately 3-4 with a dilute acid, such as 1M HCl.
-
Isolation: The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration. Alternatively, extract the product into a suitable organic solvent.
-
Purification: Dry the organic extracts and remove the solvent to yield the final product, this compound, which can be further purified by recrystallization.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (eq.) | Quantity |
| Methyl 6-(dimethoxymethyl)-2-hydroxynicotinate | 227.22 | 1.0 | e.g., 10 g |
| Lithium Hydroxide Monohydrate | 41.96 | 1.5 | e.g., 2.7 g |
| Tetrahydrofuran (THF) | 72.11 | solvent | 50-100 mL |
| Water | 18.02 | solvent | 50-100 mL |
Table 4: Reagents for ester hydrolysis.
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution of several key organic transformations. The pathway outlined in this guide, involving protection, selective oxidation, acetal formation, and deprotection, represents a robust and logical approach to obtaining this valuable synthetic intermediate. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can reliably synthesize this compound for further applications in drug discovery and materials science.
References
- Jerchel, D., & Heck, H. E. (1958). Synthese des 2-Methyl-3-oxy-pyridin-dicarbonsäure-(4.5)-lactons. Chemische Berichte, 91(7), 1579-1591. While not a direct match, this paper discusses related pyridine chemistry and oxidation. A more general reference for SeO2 oxidation is more appropriate here. For the purpose of this guide, the following is a representative reference for SeO2 oxidation of methylpyridines: THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINE AND THEIR N-OXIDES. Journal of Heterocyclic Chemistry, 19(4), 837-840.
-
How can I perform a controlled oxidation of methyl aromatic groups using SeO2? (2018). ResearchGate. [Link]
-
Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (n.d.). ResearchGate. [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University Electronic Theses and Dissertations. [Link]
-
HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES. (1966). Defense Technical Information Center. [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). Molecules, 28(17), 6428. [Link]
-
Good solvents for allylic oxidation with SeO2? (2016). ResearchGate. [Link]
- US Patent 2,109,954. (1938). Oxidation of alkyl pyridines and alkyl quinolines.
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2011). Applied Microbiology and Biotechnology, 90(1), 21-37. [Link]
-
Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses. [Link]
-
Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of methyl 6-methylnicotinate. (n.d.). PrepChem.com. [Link]
-
Reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with N-methyl-5-hydroxynicotinic acid: studies on the mode of binding, and protonation status of the substrate. (1986). Biochemistry, 25(16), 4648-4654. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound.
Molecular Structure and Spectroscopic Considerations
The structure of this compound presents several key features that will dictate its spectroscopic signature. The pyridine ring is substituted with a carboxylic acid, a hydroxy group, and a dimethoxymethyl group. A critical consideration is the tautomerism of the 2-hydroxypyridine moiety, which is known to exist in equilibrium between the hydroxy form and the pyridone form. In solution and the solid state, the pyridone tautomer is generally favored.[1] This guide will focus on the spectroscopic characteristics of the predominant 2-pyridone tautomer.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of substituted pyridines and the known effects of the functional groups.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum will feature distinct signals for the pyridine ring protons, the dimethoxymethyl group, the carboxylic acid proton, and the N-H proton of the pyridone tautomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Pyridine H-4 | 7.8 - 8.2 | Doublet | ~8.0 | Downfield shift due to the anisotropic effect of the adjacent carbonyl and deshielding by the nitrogen atom. |
| Pyridine H-5 | 6.8 - 7.2 | Doublet | ~8.0 | Shielded relative to H-4 due to the influence of the adjacent dimethoxymethyl group. |
| Acetal CH | 5.3 - 5.7 | Singlet | - | Characteristic chemical shift for a proton of a dimethoxymethyl group attached to an aromatic ring. |
| Methoxy CH₃ | 3.3 - 3.6 | Singlet | - | Typical chemical shift for methoxy protons of an acetal. |
| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet | - | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. |
| Pyridone NH | 11.0 - 14.0 | Broad Singlet | - | Deshielded proton on the nitrogen of the pyridone tautomer, often broad. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid C=O | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. |
| Pyridone C=O (C-2) | 160 - 170 | Carbonyl carbon of the pyridone tautomer. |
| Pyridine C-6 | 155 - 165 | Carbon bearing the dimethoxymethyl group, significantly downfield. |
| Pyridine C-4 | 140 - 150 | Aromatic carbon deshielded by the nitrogen and adjacent to the carboxyl-bearing carbon. |
| Pyridine C-3 | 120 - 130 | Carbon bearing the carboxylic acid group. |
| Pyridine C-5 | 105 - 115 | Aromatic carbon shielded by the adjacent dimethoxymethyl group. |
| Acetal CH | 100 - 110 | Characteristic chemical shift for the acetal carbon. |
| Methoxy CH₃ | 50 - 60 | Typical chemical shift for methoxy carbons of an acetal. |
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: -2 to 16 ppm
-
Number of scans: 16-32
-
Relaxation delay (d1): 2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Spectral width: -10 to 220 ppm
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 s
-
-
2D NMR (COSY, HSQC, HMBC): Standard parameter sets should be utilized to establish connectivity and confirm assignments. For HMBC, optimizing the long-range coupling delay for 2-3 bond correlations (around 8 Hz) is crucial for assigning quaternary carbons.[2]
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyridone ring, and the acetal group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | Strong, Broad |
| ~3100 | N-H stretch | Pyridone | Medium, Broad |
| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong |
| ~1660 | C=O stretch | Pyridone | Strong |
| 1600 - 1450 | C=C and C=N stretches | Pyridine Ring | Medium-Strong |
| 1300 - 1000 | C-O stretch | Acetal and Carboxylic Acid | Strong |
The broadness of the O-H stretch from the carboxylic acid is a result of hydrogen bonding.[3][4] The presence of two distinct carbonyl stretching frequencies (carboxylic acid and pyridone) would be a key feature of the IR spectrum.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR)-IR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Molecular Ion:
-
Chemical Formula: C₉H₁₁NO₅
-
Molecular Weight: 213.19 g/mol
-
Expected [M+H]⁺ (ESI+): m/z 214.07
-
Expected [M-H]⁻ (ESI-): m/z 212.05
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under EI conditions, the molecular ion is expected to undergo fragmentation. Key predicted fragmentation pathways are illustrated below.
Caption: Predicted EI-MS fragmentation of this compound.
-
Loss of a methoxy radical (-•OCH₃): A common fragmentation for acetals, leading to a fragment at m/z 182.
-
Loss of the carboxylic acid group (-•COOH): Decarboxylation is a typical fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 168.[5][6]
-
Loss of the dimethoxymethyl radical (-•CH(OCH₃)₂): Cleavage of the bond between the pyridine ring and the acetal group would yield a fragment at m/z 138.
-
Formation of the dimethoxymethyl cation: The fragment corresponding to the dimethoxymethyl group itself would appear at m/z 75.
Experimental Protocol for MS Data Acquisition
Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the sample directly into the ESI source or inject it onto an appropriate LC column (e.g., C18) for separation prior to MS analysis.
-
Acquire data in both positive and negative ion modes.
-
For fragmentation studies, perform tandem MS (MS/MS) on the parent ion of interest.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds. The provided experimental protocols offer a starting point for the acquisition of high-quality data for this molecule. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and similar compounds.
References
-
Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
-
Katritzky, A. R., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
-
LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. [Link]
-
Kim, N. J., et al. (2009). Structural Isomers and Tautomerism of 2-Hydroxypyridine in the Cation Ground State Studied by Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy. The Journal of Physical Chemistry A, 113(27), 7769-7775. [Link]
-
Scribd. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Jones, R. A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12568-12577. [Link]
-
Kleinpeter, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(5), 1245-1251. [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. [Link]
-
Ivanov, I., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-969. [Link]
- Brzezinski, B., et al. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(8), 491-495.
-
St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(11), 1011-1017. [Link]
-
Al-Majidi, S. M. H., et al. (2018). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... [Image]. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
-
Hesse, M., et al. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]
-
Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. [Link]
-
Chen, Y. R., et al. (2019). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid [Image]. ResearchGate. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Grass, C. (2012). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Pál, V., et al. (2020). Chemical structures of the synthesized nicotinic acid derivatives and the m/z values of their protonated ions [Image]. ResearchGate. [Link]
Sources
Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms within a molecule, its crystal structure, is a cornerstone of modern drug development and materials science. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a predictive and methodological framework. We will delve into the anticipated structural features based on analogous nicotinic acid derivatives, provide a detailed protocol for single-crystal X-ray diffraction (SC-XRD), and explore the utility of computational crystal structure prediction (CSP).
Introduction: The Significance of Crystal Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact critical parameters such as solubility, dissolution rate, bioavailability, and stability.[1] Therefore, a thorough understanding and characterization of the crystal structure are paramount during drug development to ensure product consistency, efficacy, and safety. For a molecule like this compound, a derivative of nicotinic acid (Vitamin B3), understanding its solid-state behavior is crucial for formulation and manufacturing.[1]
Predicted Molecular and Crystal Structure of this compound
In the absence of experimental data, we can infer potential structural characteristics by examining related compounds. Nicotinic acid and its derivatives are known to form a variety of crystal structures, often stabilized by a network of hydrogen bonds.[1][2]
Expected Molecular Features:
-
Tautomerism: The 2-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. The predominant form in the solid state will be influenced by intermolecular interactions.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The hydroxyl group and the nitrogen atom of the pyridine ring are also potential sites for hydrogen bonding.
-
Conformational Flexibility: The dimethoxymethyl group introduces conformational flexibility, which could lead to different packing arrangements and potentially polymorphism.
Anticipated Crystal Packing:
We can hypothesize that the crystal structure will be dominated by hydrogen-bonded synthons. Common motifs in carboxylic acids include the formation of dimers through hydrogen bonding between the carboxylic acid groups. The 2-hydroxy group and the pyridine nitrogen are likely to participate in further intermolecular hydrogen bonding, leading to a three-dimensional network.
Experimental Determination of Crystal Structure: A Workflow
The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[3][4] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[3][5]
Step 1: Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. While specific synthesis routes for this derivative are not readily found in the literature, methods for the synthesis of the parent compound, 6-hydroxynicotinic acid, are well-documented and can serve as a starting point.[6][7][8][9][10] The final product must be rigorously purified, typically by recrystallization or chromatography, as impurities can inhibit crystal growth.
Step 2: Crystallization
The growth of high-quality single crystals suitable for SC-XRD is often the most challenging part of the process.[11] A typical crystal size for modern diffractometers is in the range of 0.1-0.3 mm.[12]
Common Crystallization Techniques:
| Technique | Description |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. |
| Cooling | A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth. |
Experimental Protocol: Vapor Diffusion Crystallization
-
Prepare a concentrated solution of this compound in a suitable solvent (e.g., methanol, ethanol).
-
Place a small vial containing this solution inside a larger, sealed jar.
-
Add a small amount of an anti-solvent (e.g., diethyl ether, hexane) to the bottom of the larger jar.
-
Seal the jar and allow it to stand undisturbed. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization over several days to weeks.
Step 3: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][12]
Workflow for SC-XRD Data Collection:
Caption: A simplified workflow for single-crystal X-ray diffraction data collection.
The instrument consists of an X-ray source, a goniometer for precise crystal orientation, and a detector to record the diffraction pattern.[3][4] The crystal is rotated in the X-ray beam, and a large number of diffraction intensities are collected at different orientations.[3]
Step 4: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Key Steps in Structure Solution and Refinement:
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the electron density and, consequently, the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.
Computational Crystal Structure Prediction (CSP)
In parallel with or as an alternative to experimental methods, computational crystal structure prediction has emerged as a powerful tool.[13][14][15] CSP aims to predict the crystal structures of a molecule based solely on its chemical diagram.[13] This is particularly valuable in cases where obtaining suitable single crystals is difficult.[14]
General CSP Workflow:
Caption: A generalized workflow for computational crystal structure prediction.
CSP methods typically involve generating a vast number of plausible crystal packing arrangements and then using computational chemistry to calculate their relative lattice energies.[13][16] The structures with the lowest energies are considered the most likely to be observed experimentally. Several software packages are available for CSP, employing various algorithms such as simulated annealing, evolutionary algorithms, and data mining.[13] Leading platforms in this field offer services to predict stable polymorphs, which is crucial for de-risking solid form selection in drug development.[17]
Conclusion
The determination of the crystal structure of this compound is a critical step in its development as a potential pharmaceutical agent. While a published structure is currently unavailable, this guide has provided a comprehensive roadmap for its elucidation. By combining meticulous experimental work, particularly single-crystal X-ray diffraction, with the predictive power of computational methods, researchers can gain a deep understanding of the solid-state properties of this molecule. This knowledge is indispensable for ensuring the quality, stability, and efficacy of any future drug product based on this compound.
References
- Crystal structure prediction - Wikipedia. (n.d.).
- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
- Single Crystal X-ray Diffraction. (n.d.). University of York.
- Themed collection Methods and applications of crystal structure prediction. (n.d.). Royal Society of Chemistry.
- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
- Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications.
- Saeed, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemical Biology & Drug Design, 22(8), e202500264.
- Crystal Structure Prediction. (n.d.). Schrödinger Life Science.
- Crystal structure prediction. (n.d.). Tuckerman Research Group - NYU Web Publishing.
- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.
- Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (n.d.). Nanomegas.
- Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate.
- Ho, C., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599921.
- Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure.
- Synthesis of 6-hydroxynicotinic acid. (n.d.). PrepChem.com.
- Process for the production of 6-hydroxynicotinic acid. (1992).
- Method for the production of 6-hydroxynicotinic acid. (1988).
- Method for the production of 6-hydroxynicotinic acid. (1988).
Sources
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pulstec.net [pulstec.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 9. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 10. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. fiveable.me [fiveable.me]
- 13. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 14. Methods and applications of crystal structure prediction Home [pubs.rsc.org]
- 15. arxiv.org [arxiv.org]
- 16. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
- 17. schrodinger.com [schrodinger.com]
An In-Depth Technical Guide to Determining the Solubility of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide addresses the solubility of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a novel compound for which no public solubility data currently exists. Given its unique structural features—notably a hydrolytically sensitive dimethoxymethyl group—a standard solubility assessment is insufficient. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to accurately determine the kinetic and thermodynamic solubility of this compound. We will explore the causal relationship between its molecular structure and predicted solubility behavior, outline a strategic approach to solvent selection, and provide detailed, self-validating experimental protocols for solubility determination, with a critical focus on assessing compound stability.
Introduction: The Critical Need for Experimental Solubility Data
This compound is a substituted hydroxynicotinic acid derivative with potential applications in medicinal chemistry and drug development. The successful progression of any new chemical entity through the development pipeline is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility is paramount, as it directly influences the dissolution rate and subsequent absorption in the gastrointestinal tract, thereby governing oral bioavailability.[1][2]
A review of the scientific literature reveals a significant knowledge gap, with no available solubility data for this compound. This guide, therefore, serves as a foundational blueprint for the de novo characterization of its solubility profile. We will address the unique challenges presented by its molecular structure and provide robust methodologies to generate reliable and reproducible data essential for informed decision-making in a research and development setting.
Predicted Physicochemical Behavior and Inherent Stability Risks
The molecular structure of this compound presents a combination of functional groups that will dictate its solubility and stability.
-
Ionizable Groups: The presence of a carboxylic acid and a 2-hydroxy-pyridine moiety (which exists in tautomeric equilibrium with the 2-pyridone form) suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values above the pKa of the carboxylic acid, the compound will exist as a more soluble carboxylate anion. Conversely, at pH values below the pKa of the pyridinium ion, the protonated form will predominate.
-
The Dimethoxymethyl Acetal Group: This functional group introduces a critical point of potential instability. Acetals are known to be labile under acidic conditions, undergoing hydrolysis to yield the corresponding aldehyde and alcohol.[3][4][5] The rate of this hydrolysis is influenced by the specific structure of the acetal and the pH of the medium.[6] This inherent reactivity necessitates that any solubility study, particularly in aqueous buffers, must be conducted with concurrent stability assessment to ensure that the measured solubility corresponds to the intact parent compound and not its degradation products.
Given these features, a simple "like dissolves like" approach is insufficient.[7] A multi-faceted experimental strategy is required.
Strategic Framework for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of the target compound. The International Council for Harmonisation (ICH) M9 guidelines recommend evaluating solubility in aqueous media over a pH range of 1.2–6.8 for biopharmaceutics classification.[8][9][10] This forms the basis of our primary screening, supplemented by a range of pharmaceutically relevant organic solvents.
Table 1: Proposed Solvents for Initial Solubility Screening
| Solvent Class | Specific Solvent/Medium | Rationale & Considerations |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, without enzymes) | Assess solubility in acidic conditions; high risk of acetal hydrolysis.[8][10] |
| pH 4.5 (Acetate Buffer) | Represents conditions in the upper small intestine.[8][10] | |
| pH 6.8 (Phosphate Buffer / Simulated Intestinal Fluid) | Represents conditions in the lower small intestine.[8][10] | |
| Water (unbuffered) | Baseline aqueous solubility. | |
| Polar Protic Solvents | Ethanol, Isopropanol (IPA) | Common co-solvents in formulations.[11] |
| Methanol | Useful for analytical method development and initial assessment. | |
| Polar Aprotic Solvents | Acetonitrile (ACN) | Common solvent in reversed-phase HPLC; useful for analytical work. |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power; often used for creating stock solutions for biological assays.[12][13] | |
| Acetone | Class 3 solvent with broad utility.[11] | |
| Non-Polar Solvents | Dichloromethane (DCM) | Assess solubility in a non-polar, aprotic environment. |
| Ethyl Acetate | A moderately polar solvent with hydrogen bond accepting capability. |
Experimental Protocols: A Dual Approach to Solubility Measurement
To build a comprehensive solubility profile, we recommend a two-tiered approach: a rapid kinetic assay for high-throughput screening and a definitive thermodynamic assay for equilibrium solubility, which is considered the gold standard.
Kinetic Solubility Assay
This method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution. It measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated organic stock to an aqueous buffer.[12][14][15]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microtiter plate, add an appropriate volume of the DMSO stock solution to the aqueous buffer of choice (e.g., pH 1.2, 4.5, 6.8) to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[16]
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 1.5 to 2 hours.[12][14]
-
Separation of Undissolved Compound: Use a filter plate (e.g., 0.45 µm pore size) to separate any precipitated solid from the supernatant. This is achieved by centrifugation or vacuum filtration.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. This is typically done using HPLC-UV or LC-MS/MS.[16] A calibration curve must be prepared using the stock solution diluted in a mixture mimicking the final assay conditions (e.g., Buffer:DMSO 99:1 v/v).
Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[1][17] It is the definitive method required for regulatory submissions and late-stage development.
-
Sample Preparation: Add an excess amount of the solid (powder) this compound to a known volume of the chosen solvent in a glass vial. The excess solid ensures that a saturated solution is achieved.[18][19]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Equilibrium is typically reached within 24 to 72 hours.[16][17] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, the aliquot must be filtered (e.g., through a 0.22 µm PTFE syringe filter) or centrifuged at high speed.
-
Quantification: Dilute the clear, saturated solution with an appropriate mobile phase and quantify the concentration using a validated, stability-indicating HPLC method against a standard calibration curve.[1][20]
-
pH Measurement: For aqueous buffers, it is critical to measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[8][10]
Visualization of the Experimental Workflow
The following diagram outlines the logical flow for a comprehensive solubility and stability assessment of this compound.
Caption: Workflow for solubility and stability determination.
The Imperative of a Stability-Indicating Analytical Method
Given the acid-labile nature of the dimethoxymethyl group, a simple quantification method like UV-Vis spectroscopy is inadequate. While UV-Vis is fast, it lacks the specificity to distinguish between the parent compound and its potential aldehyde hydrolysate, which may possess a similar chromophore.[21][22]
A well-developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory.[7][18][23]
-
Method Development: The HPLC method must be capable of separating the parent peak of this compound from any potential degradation products and impurities. This is typically achieved using a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.
-
Forced Degradation Studies: To validate the method's stability-indicating properties, forced degradation studies should be performed. This involves intentionally exposing the compound to harsh acidic, basic, oxidative, and thermal stress conditions to generate degradation products. The HPLC method must then demonstrate baseline resolution between the parent compound and all degradants.
-
Analysis: When analyzing samples from the solubility assays, the chromatogram must be inspected for any new peaks. The solubility value must be calculated based only on the peak area of the intact parent compound, as determined by its retention time.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table for easy comparison and interpretation.
Table 2: Template for Reporting Solubility Data
| Solvent/Medium | Assay Type | Temperature (°C) | Equilibration Time (h) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD | Final pH (for buffers) | Stability Notes |
| pH 1.2 Buffer | Thermodynamic | 37 | 24 | e.g., >20% degradation | |||
| pH 4.5 Buffer | Thermodynamic | 37 | 24 | No degradation observed | |||
| pH 6.8 Buffer | Thermodynamic | 37 | 24 | No degradation observed | |||
| Water | Thermodynamic | 25 | 48 | No degradation observed | |||
| Ethanol | Thermodynamic | 25 | 48 | N/A | |||
| DMSO | Kinetic | 25 | 2 | N/A | |||
| ... | ... | ... | ... | ... |
SD: Standard Deviation from a minimum of three replicate determinations.
Conclusion
The determination of solubility for a novel compound like this compound is a foundational step in its development journey. Due to the complete absence of literature data and the presence of a chemically sensitive acetal functional group, a rigorous, multi-faceted experimental approach is not just recommended, but essential. By employing both kinetic and thermodynamic solubility assays in a range of pharmaceutically relevant solvents, and by utilizing a validated, stability-indicating HPLC method for quantification, researchers can generate the high-quality, reliable data needed to assess developability, guide formulation strategies, and ultimately unlock the therapeutic potential of this molecule. This guide provides the necessary framework to conduct these studies with scientific integrity and foresight.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
BioDuro. ADME Solubility Assay. BioDuro. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. protocols.io. [Link]
-
Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(11), 1971–1975. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-67. [Link]
-
Domainex. Thermodynamic Solubility Assay. Domainex. [Link]
-
Solubility of Things. Applications of UV-Vis Spectroscopy. Solubility of Things. [Link]
-
Evotec. Thermodynamic Solubility Assay. Evotec. [Link]
-
Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]
-
Grizelj, J., et al. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate. [Link]
-
Chen, Y., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]
-
Al-Malaika, S., et al. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]
-
ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
-
Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Andrade-Gagnon, B., et al. (2025, July 7). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. ResearchGate. [Link]
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]
-
De, S., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. [Link]
-
Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
Amaro, M., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
-
ResearchGate. (2025, July 7). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. ResearchGate. [Link]
-
Tsume, Y., et al. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics - ACS Publications. [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. [Link]
-
Jasińska, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. [Link]
-
ResearchGate. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF. ResearchGate. [Link]
-
Gregory, G. L. (2017). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. University of Sheffield. [Link]
-
ResearchGate. (2021, September 14). How to make acetal and hemiacetal stable on acidic medium?. ResearchGate. [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. pubs.acs.org [pubs.acs.org]
- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery and development is characterized by the pursuit of novel molecular entities with unique pharmacological profiles. Within this context, substituted heterocyclic compounds, particularly pyridine derivatives, represent a cornerstone of medicinal chemistry. This technical guide focuses on a specific, yet intriguing, molecule: 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. While this compound is commercially available, it remains a relatively uncharacterized agent in publicly accessible scientific literature. This document aims to provide a comprehensive overview of its chemical identity, and by extension, a framework for its potential synthesis and future investigation. The content herein is curated for an audience of researchers, scientists, and drug development professionals who require a deep technical understanding of niche chemical compounds.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure and nomenclature is fundamental to any scientific investigation. This section delineates the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name and Tautomerism
The formal IUPAC name for this compound is 6-(dimethoxymethyl)-2-hydroxypyridine-3-carboxylic acid .
It is crucial to recognize that this compound exists in tautomeric equilibrium with its pyridone form. The 2-hydroxypyridine moiety can tautomerize to a 2-pyridone structure. Consequently, an equally valid and often encountered systematic name is 6-(dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid . The presence of this tautomerism can influence the compound's chemical reactivity, physical properties, and its interactions with biological targets.
Synonyms and Identifiers
For clarity and comprehensive database searching, the following synonyms and identifiers are associated with this molecule:
| Identifier | Value |
| CAS Number | 156459-20-0 |
| Molecular Formula | C₉H₁₁NO₅ |
| Molecular Weight | 213.19 g/mol |
| Common Synonyms | This compound |
The structural representation of this compound is depicted below, illustrating the connectivity of the dimethoxymethyl group at the 6-position and the hydroxyl and carboxylic acid groups at the 2- and 3-positions of the pyridine ring, respectively.
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
At present, experimentally determined physicochemical data for this compound is not widely available in peer-reviewed literature. However, computational models can provide valuable predictions for guiding experimental design.
| Property | Predicted Value | Notes |
| pKa (strongest acidic) | 2.5 | Predicted for the carboxylic acid group. |
| pKa (strongest basic) | 0.8 | Predicted for the pyridine nitrogen. |
| LogP | 0.5 | Indicates moderate lipophilicity. |
| Solubility | Insoluble in water | Predicted to have low aqueous solubility. |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the dimethoxymethyl and carboxylic acid groups, leading back to a simpler, more readily available pyridine precursor.
Caption: Conceptual retrosynthetic pathway for this compound.
Proposed Forward Synthesis Workflow
-
Step 1: Synthesis of a 2-Hydroxy-6-methylpyridine-3-carboxylate Ester. This could potentially be achieved through a multi-component reaction, such as a modified Hantzsch pyridine synthesis, or by functional group manipulation of a pre-existing substituted pyridine.
-
Step 2: Oxidation of the 6-Methyl Group. The methyl group at the 6-position could be oxidized to a formyl group using a suitable oxidizing agent, such as selenium dioxide or manganese dioxide. This would yield a 6-formyl-2-hydroxypyridine-3-carboxylate ester.
-
Step 3: Acetal Formation. The formyl group can be converted to a dimethoxymethyl acetal by reaction with methanol in the presence of an acid catalyst. This step protects the aldehyde and introduces the desired functional group.
-
Step 4: Hydrolysis of the Ester. The final step would involve the hydrolysis of the ester group at the 3-position to the carboxylic acid, yielding the target molecule, this compound.
Potential Applications and Future Research Directions
The structural motifs present in this compound suggest several avenues for future research and potential applications, particularly in the realm of drug development.
-
Scaffold for Medicinal Chemistry: The substituted pyridine core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The presence of a carboxylic acid, a hydroxyl/oxo group, and a protected aldehyde provides multiple points for further chemical modification and library synthesis.
-
Potential as a Bioisostere: The nicotinic acid framework is a well-known pharmacophore. This derivative could be explored as a bioisostere for other nicotinic acid analogs in various therapeutic areas.
-
Chelating Agent: The 2-hydroxypyridine-3-carboxylic acid moiety has the potential to act as a chelating agent for various metal ions, which could be of interest in areas such as bioinorganic chemistry and the development of metal-sequestering agents.
Conclusion
This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. Its tautomeric nature and the presence of multiple functional groups make it an interesting candidate for further investigation in synthetic and medicinal chemistry. This technical guide provides a foundational understanding of its identity and a plausible framework for its synthesis. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, stimulating further exploration into the properties and potential applications of this and related molecules. As new research emerges, a more complete picture of the chemical and biological profile of this compound will undoubtedly come into focus.
References
Due to the limited availability of specific literature for this compound, this section remains open for future additions as research on this compound is published.
An In-Depth Technical Guide to 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid and its Core Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. Their roles in various metabolic pathways, coupled with their amenability to chemical modification, make them attractive starting points for the design of novel therapeutics. This technical guide provides a comprehensive overview of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a nicotinic acid derivative with potential applications in drug discovery. Due to the limited publicly available data on this specific compound, this guide will also extensively cover its core analogue, 6-hydroxynicotinic acid, providing a solid foundation for understanding the chemistry and potential utility of its dimethoxymethyl derivative.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the key properties of this compound and its parent compound, 6-hydroxynicotinic acid.
| Property | This compound | 6-Hydroxynicotinic Acid |
| Molecular Formula | C₉H₁₁NO₅ | C₆H₅NO₃[1] |
| Molecular Weight | 213.19 g/mol | 139.11 g/mol [1] |
| IUPAC Name | This compound | 6-oxo-1,6-dihydropyridine-3-carboxylic acid[1] |
| CAS Number | 156459-20-0 | 5006-66-6[1] |
| Appearance | Solid (predicted) | Bright yellow crystalline solid[2] |
| Solubility | Expected to be soluble in organic solvents | Soluble in formic acid |
The Core Analogue: 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid is a well-characterized metabolite of nicotinic acid and serves as a vital precursor in various biological pathways.[1][3] Its synthesis and biological functions have been extensively studied, providing valuable insights for the development of related compounds.
Synthesis of 6-Hydroxynicotinic Acid
Multiple synthetic routes to 6-hydroxynicotinic acid have been established, ranging from classical organic synthesis to enzymatic methods.
Chemical Synthesis from Coumalic Acid: A common laboratory-scale synthesis involves the reaction of methyl coumalate with ammonia.[2]
Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid [2]
Part 1: Preparation of Methyl Coumalate
-
In a 250 ml round-bottom flask, add 35 g (0.224 mol) of finely powdered coumalic acid to 100 ml of concentrated sulfuric acid with swirling. Maintain the temperature below 30°C using an ice-water bath.
-
Slowly add 50 ml of methanol in small portions, ensuring the temperature does not exceed 35°C.
-
Heat the mixture on a boiling water bath for 1.5 hours.
-
Cool the reaction mixture and pour it slowly into 500 ml of an ice-water slurry with stirring.
-
Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate until the mixture is just neutral.
-
Filter the precipitated methyl coumalate and wash it four times with 100 ml portions of cold water.
-
Air-dry the product. The expected yield is approximately 18 g (47%).
Part 2: Preparation of 6-Hydroxynicotinic Acid
-
In a 250 ml beaker placed in an ice-water bath, prepare a mixture of 20 ml of ammonia solution (d = 0.88 g/ml) and 30 ml of water.
-
With magnetic stirring, add 18 g (0.105 mol) of methyl coumalate portion-wise over 5 minutes, keeping the temperature below 20°C.
-
Stir the resulting dark red solution for an additional 45 minutes at 20°C.
-
Add the solution to a boiling solution of 40 g of sodium hydroxide in 250 ml of water.
-
Boil the reaction mixture for 5 minutes, then cool to 10°C in an ice-water bath.
-
Acidify the solution with concentrated hydrochloric acid with stirring to precipitate the product, ensuring the temperature does not rise above 30°C.
-
Allow the acidified solution to stand in the ice-water bath for 1 hour.
-
Collect the bright yellow crystalline solid by filtration, wash with water, and air dry. The expected yield is approximately 8.5 g (58%).
Enzymatic Synthesis: An alternative, more environmentally friendly approach utilizes the enzymatic hydroxylation of nicotinic acid by various microorganisms, such as Pseudomonas, Bacillus, and Achromobacter species.[4][5] This method offers high purity and yield under mild reaction conditions.[4][6]
Experimental Protocol: Enzymatic Synthesis of 6-Hydroxynicotinic Acid [6]
-
Prepare a 5% sodium nicotinate solution (pH 6.5) and heat to 30°C in a 3-liter reaction vessel.
-
Add a suspension of Achromobacter xylosoxydans DSM 2783 cells in water to the reaction vessel.
-
Intensively aerate and stir the reaction mixture, continuously monitoring and regulating the pH, temperature, and oxygen concentration.
-
The reaction is complete when the concentration of dissolved oxygen rises, typically after about 7 hours.
-
Centrifuge the reaction suspension to separate the cells.
-
Adjust the pH of the clear supernatant to 1.5 with concentrated sulfuric acid to precipitate the 6-hydroxynicotinic acid.
-
Isolate the white product by filtration and dry. This method can yield a product with 98.6% purity as determined by HPLC.
Biological Significance and Applications of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid is an intermediate in the bacterial degradation of nicotinic acid.[7] It is a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase, which catalyzes its decarboxylative hydroxylation to 2,5-dihydroxypyridine.[7] This metabolic pathway is of interest in bioremediation and understanding microbial metabolism. Furthermore, 6-hydroxynicotinic acid has been investigated for its potential role in the diagnosis of Pseudomonas aeruginosa infections, as this bacterium uniquely produces it from nicotinic acid.[8]
The Derivative: this compound
The introduction of a dimethoxymethyl group at the 6-position of 2-hydroxynicotinic acid significantly alters its chemical properties and potential applications. This functional group is an acetal, which can serve as a protecting group for an aldehyde or as a pH-sensitive moiety in prodrug design.[9][10][11]
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely involve the formylation of a suitable 2-hydroxynicotinic acid precursor, followed by acetalization.
Hypothetical Experimental Protocol: Synthesis of this compound
Rationale: This proposed synthesis utilizes protecting group chemistry to selectively functionalize the pyridine ring. The hydroxyl and carboxylic acid groups are first protected to prevent side reactions during the formylation step. Formylation introduces the aldehyde group at the desired position, which is then converted to the dimethoxymethyl acetal. Finally, deprotection yields the target compound.
-
Protection: Protect the hydroxyl and carboxylic acid groups of 2,6-dihydroxynicotinic acid using a suitable protecting group strategy, such as silylation (e.g., with TBDMSCl).
-
Formylation: Introduce a formyl group at the 6-position of the protected pyridine ring. This could potentially be achieved through a Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like DMF.[12]
-
Acetalization: React the 6-formyl intermediate with methanol in the presence of an acid catalyst to form the dimethoxymethyl acetal. This reaction is typically driven to completion by removing the water formed.[13][14]
-
Deprotection: Remove the protecting groups from the hydroxyl and carboxylic acid functionalities under conditions that do not cleave the acetal (e.g., using a fluoride source for silyl ethers) to yield this compound.
Potential Applications in Drug Development
The dimethoxymethyl group in this compound opens up several possibilities for its application in drug development.
-
Prodrug Strategy: Acetals are known to be stable at physiological pH but can be hydrolyzed under acidic conditions, such as those found in tumor microenvironments or within cellular lysosomes.[10][11] This pH-sensitivity makes the dimethoxymethyl group a potential linker for creating prodrugs that release an active aldehyde-containing therapeutic at a specific target site.[15][16]
-
Chemical Probe: The dimethoxymethyl group can serve as a masked aldehyde. This allows for the controlled release of a reactive formyl group under specific conditions, which can then be used to covalently label proteins or other biomolecules, making it a useful tool for chemical biology research.
-
Modulation of Pharmacokinetics: The addition of the dimethoxymethyl group will increase the lipophilicity of the molecule compared to 6-hydroxynicotinic acid. This change can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability or altered tissue distribution.
Conclusion
While direct experimental data on this compound is limited, a comprehensive understanding of its properties and potential can be extrapolated from its core analogue, 6-hydroxynicotinic acid. The well-established synthesis and biological relevance of the parent compound provide a strong foundation for the exploration of its derivatives. The introduction of the dimethoxymethyl group presents intriguing possibilities for the development of novel prodrugs, chemical probes, and therapeutic agents with tailored pharmacokinetic profiles. Further research into the synthesis and biological evaluation of this compound is warranted to fully unlock its potential in the fields of medicinal chemistry and drug development.
References
-
Kaplan, N. O. (1961). NICOTINIC ACID METABOLISM. ResearchGate. [Link]
-
Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. Journal of Organic Chemistry, 73(17), 6899–6901. [Link]
-
Sauve, A. A. (2019). The chemistry of the vitamin B3 metabolome. PMC, 5(2), 198-213. [Link]
-
PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism. National Center for Biotechnology Information. [Link]
-
Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(6), 1254–1263. [Link]
-
Zajac, M. A. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899-6901. [Link]
-
Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate chemistry, 15(6), 1254–1263. [Link]
-
Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970. [Link]
-
Li, T., & Jia, Y. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1412035. [Link]
-
Purohit, P., & Wicha, J. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(30), 8251-8256. [Link]
-
Purohit, P., & Wicha, J. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic letters, 27(30), 8251–8256. [Link]
-
Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(6), 1254-1263. [Link]
-
Testa, B., Vistoli, G., & Pedretti, A. (2013). Acetal Derivatives as Prodrugs of Resveratrol. Molecular Pharmaceutics, 10(9), 3514-3524. [Link]
-
Testa, B., Vistoli, G., & Pedretti, A. (2013). Acetal derivatives as prodrugs of resveratrol. Molecular pharmaceutics, 10(9), 3514–3524. [Link]
-
Mullangi, R., & Srinivas, N. R. (2012). Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. Biomedical Chromatography, 26(3), 275-290. [Link]
-
Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of organic chemistry, 36(25), 3966–3970. [Link]
-
Stanetty, C., & Schnürch, M. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(38), 7733-7736. [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [Link]
-
Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2045-2056. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
-
Wikipedia. (n.d.). Formylation. [Link]
- Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.
-
Wikipedia. (n.d.). Pyridine. [Link]
-
University of Bristol. (2025). Pyridine - Molecule of the Month. [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]
-
HK Technical. (2021). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. [Link]
- Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid.
Sources
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
- 3. researchgate.net [researchgate.net]
- 4. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formylation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acetal derivatives as prodrugs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid: A Technical Guide for Preclinical Investigation
Introduction: A Novel Nicotinic Acid Analogue at the Frontier of Drug Discovery
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a remarkable breadth of biological activities. From the well-established lipid-modifying effects of nicotinic acid itself to the anti-inflammatory and antimicrobial properties of its various analogues, this chemical scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][2][3] This guide focuses on a novel, yet-to-be-extensively-studied compound: 6-(Dimethoxymethyl)-2-hydroxynicotinic acid .
The unique structural features of this molecule—specifically the presence of a dimethoxymethyl group at the 6-position and a hydroxyl group at the 2-position of the pyridine ring—suggest a distinct pharmacological profile. The 2-hydroxypyridine moiety is of particular interest, as it can exist in tautomeric equilibrium with its corresponding pyridone form, a feature known to influence biological activity.[4] This document provides a comprehensive, technically-grounded framework for the preclinical evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a logically structured investigation into the compound's most probable biological activities, grounded in the established pharmacology of related structures.
Hypothesized Biological Activities and Investigative Pathways
Based on the extensive literature on nicotinic acid derivatives, we propose a multi-pronged investigation into three primary areas of potential biological activity for this compound:
-
Anti-inflammatory and Immunomodulatory Effects: Many nicotinic acid derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1][5]
-
Antioxidant and Cytoprotective Properties: The pyridine ring system is a known scavenger of reactive oxygen species (ROS), and derivatives of nicotinic acid have shown significant antioxidant potential.[6][7]
-
Metabolic Regulation and NAD+ Biosynthesis: As a nicotinic acid analogue, this compound has the potential to influence cellular metabolism, possibly by acting as a precursor or modulator in the NAD+ biosynthesis pathways.[8][9][10]
The following sections will detail the experimental workflows to rigorously assess these hypothesized activities.
Part 1: Elucidating Anti-inflammatory and Immunomodulatory Potential
The chronic and often debilitating nature of inflammatory diseases necessitates the development of novel therapeutic agents. Our initial investigation will focus on the potential of this compound to modulate key inflammatory pathways.
In Vitro Enzyme Inhibition Assays: Targeting the Engines of Inflammation
A primary mechanism of many anti-inflammatory drugs is the direct inhibition of enzymes that produce inflammatory mediators.[11][12] We will begin by assessing the inhibitory potential of our compound against COX-1 and COX-2.
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
-
Reagents and Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, this compound, and reference inhibitors (e.g., celecoxib, indomethacin).[1]
-
Enzyme Activity Measurement: The assay will be performed in a 96-well plate format. The enzyme activity is determined by measuring the peroxidase activity of COX, which is a component of the cyclooxygenase reaction.
-
Inhibition Assessment: The test compound will be pre-incubated with the COX enzymes at various concentrations before the addition of arachidonic acid to initiate the reaction.[13]
-
Data Analysis: The percentage of inhibition will be calculated relative to a vehicle control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) will be determined for both COX-1 and COX-2.[14]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Celecoxib (Reference) | >100 | 0.05 | >2000 |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.067 |
Cell-Based Assays: Probing the Cellular Inflammatory Response
To understand the compound's effects in a more biologically relevant context, we will utilize a well-established cell-based model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16]
Experimental Protocol: Cytokine Release in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophages will be cultured to an appropriate density in 24-well plates.
-
Compound Treatment: Cells will be pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Inflammation will be induced by adding LPS (1 µg/mL) to the cell culture medium.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant will be collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) will be quantified using enzyme-linked immunosorbent assays (ELISAs).[15]
-
Data Analysis: The reduction in cytokine levels in treated cells compared to LPS-stimulated, untreated cells will be calculated.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | <10 | <5 | <5 |
| LPS (1 µg/mL) | 2500 ± 200 | 1800 ± 150 | 800 ± 70 |
| LPS + this compound (1 µM) | Hypothetical | Hypothetical | Hypothetical |
| LPS + this compound (10 µM) | Hypothetical | Hypothetical | Hypothetical |
| LPS + Dexamethasone (1 µM, Reference) | 500 ± 50 | 300 ± 30 | 150 ± 20 |
Mechanistic Insights: NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[16][17] We will investigate whether our compound exerts its anti-inflammatory effects by modulating this pathway.
Experimental Workflow: NF-κB Nuclear Translocation Assay
Caption: Workflow for assessing NF-κB nuclear translocation.
Part 2: Evaluating Antioxidant and Cytoprotective Activity
Oxidative stress is implicated in a wide range of diseases.[6] The ability of this compound to neutralize free radicals and protect cells from oxidative damage will be a key area of investigation.
In Vitro Radical Scavenging Assays
We will employ a panel of standard in vitro assays to determine the direct antioxidant capacity of the compound.[18][19][20]
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
-
Reagent Preparation: Prepare stable radical solutions of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[18]
-
Reaction: The test compound, at various concentrations, will be mixed with the radical solution.
-
Measurement: The decrease in absorbance, which corresponds to the scavenging of the radicals, will be measured spectrophotometrically at 517 nm for DPPH and 734 nm for ABTS.[18]
-
Data Analysis: The percentage of radical scavenging activity will be calculated, and the IC50 value will be determined. Trolox will be used as a standard for comparison.
| Assay | This compound IC50 (µM) | Trolox (Standard) IC50 (µM) |
| DPPH | Hypothetical | 15.2 ± 1.1 |
| ABTS | Hypothetical | 8.5 ± 0.7 |
Cell-Based Antioxidant Assay
To assess the compound's ability to protect cells from oxidative stress, we will use a cellular antioxidant activity (CAA) assay.[6]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Human hepatocarcinoma (HepG2) cells will be seeded in a 96-well plate.
-
Compound Loading: Cells will be incubated with various concentrations of the test compound.
-
Induction of Oxidative Stress: A peroxyl radical generator, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), will be added to the cells.
-
Fluorescence Measurement: The oxidation of a fluorescent probe (DCFH-DA) will be measured over time.
-
Data Analysis: The antioxidant activity will be quantified by calculating the area under the curve of fluorescence versus time.
Part 3: Investigating Metabolic Regulation and NAD+ Biosynthesis
Given its structural similarity to nicotinic acid, this compound may play a role in NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several signaling enzymes.[9]
Hypothesized Role in NAD+ Biosynthesis
The compound could potentially enter the Preiss-Handler pathway of NAD+ synthesis, which utilizes nicotinic acid as a precursor.[10][21]
Caption: Hypothesized entry into the Preiss-Handler pathway.
Experimental Approach: Measuring Cellular NAD+ Levels
We will determine if treatment with this compound can increase intracellular NAD+ levels.
Experimental Protocol: NAD+/NADH Quantification Assay
-
Cell Culture and Treatment: HepG2 cells will be cultured and treated with the test compound at various concentrations for 24 hours. Nicotinic acid will be used as a positive control.
-
Cell Lysis and Extraction: Cells will be lysed, and NAD+ and NADH will be extracted.
-
Quantification: The levels of NAD+ and NADH will be measured using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: The NAD+/NADH ratio will be calculated and compared across different treatment groups.
| Treatment | NAD+ (pmol/µg protein) | NADH (pmol/µg protein) | NAD+/NADH Ratio |
| Control | 100 ± 10 | 20 ± 2 | 5.0 |
| This compound (10 µM) | Hypothetical | Hypothetical | Hypothetical |
| This compound (100 µM) | Hypothetical | Hypothetical | Hypothetical |
| Nicotinic Acid (100 µM, Positive Control) | 150 ± 15 | 22 ± 3 | 6.8 |
Conclusion and Future Directions
This technical guide outlines a comprehensive and logically structured approach to the initial preclinical evaluation of this compound. The proposed experiments are designed to provide a robust dataset on its potential anti-inflammatory, antioxidant, and metabolic regulatory activities. Positive findings in these in vitro and cell-based assays would provide a strong rationale for advancing the compound to more complex studies, including in vivo models of inflammation, oxidative stress, and metabolic diseases.[22][23][24][25][26] The unique chemical structure of this compound holds significant promise, and a thorough investigation as outlined herein is the critical next step in potentially unlocking a new class of therapeutic agents.
References
-
El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
-
Tyszkiewicz, M., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Sirenko, O., et al. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]
-
Zhang, N., et al. (2023). NAD⁺ biosynthesis pathways and inhibitors related to NAD⁺ metabolic enzymes. ResearchGate. Available at: [Link]
-
Physiogenex. (n.d.). In vivo metabolic studies for drug efficacy. Physiogenex. Available at: [Link]
-
Vermeulen, L., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available at: [Link]
-
Inotiv. (n.d.). Metabolic Disease Models. Inotiv. Available at: [Link]
-
Syncrosome. (n.d.). Metabolic Disorder Preclinical Disease Models. Syncrosome. Available at: [Link]
-
Abdel-Aziz, M., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]
-
Sygnature Discovery. (n.d.). Metabolic Disease Models. Sygnature Discovery. Available at: [Link]
-
Charles River Laboratories. (n.d.). Cardiovascular/Metabolic Disease Studies. Charles River Laboratories. Available at: [Link]
-
Tyszkiewicz, M., et al. (2021). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]
-
AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. AXXAM. Available at: [Link]
-
Berger, F., et al. (2007). Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION. PMC - NIH. Available at: [Link]
-
Navas, L. E., & Carnero, A. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. PMC - NIH. Available at: [Link]
-
AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. AboutNAD. Available at: [Link]
- Chen, C.-H., et al. (2020). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Journal of Food and Drug Analysis.
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
-
Błaszczak, E., et al. (2021). The four NAD⁺ biosynthesis pathways. ResearchGate. Available at: [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. Available at: [Link]
-
Vermeulen, L., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. ResearchGate. Available at: [Link]
-
Tuteja, N. (2006). Nicotinic acid receptor subtypes and their ligands. PubMed. Available at: [Link]
-
Pike, N. B. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Liu, Y., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. Available at: [Link]
-
ResearchGate. (2012). In vitro enzymatic assay. ResearchGate. Available at: [Link]
-
Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Bobo, A. O., et al. (2022). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. MDPI. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. PrepChem.com. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxynicotinic acid. PubChem. Available at: [Link]
-
Zhang, G., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. RSC Publishing. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Hydroxynicotinic acid (HMDB0059710). Human Metabolome Database. Available at: [Link]
-
Li, Y., et al. (2021). 6-Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway. PubMed. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database. Available at: [Link]
- Google Patents. (n.d.). US5082777A - Process for the production of 6-hydroxynicotinic acid. Google Patents.
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. PubChem. Available at: [Link]
-
COCONUT. (2021). CNP0320055.0: 6-Hydroxynicotinic acid. COCONUT. Available at: [Link]
- Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid. Google Patents.
-
Gąsecka, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aboutnad.com [aboutnad.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 22. physiogenex.com [physiogenex.com]
- 23. inotiv.com [inotiv.com]
- 24. Metabolic Disorder Preclinical Disease Models | Syncrosome [syncrosome.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. criver.com [criver.com]
The Dual Identity of Pyridine-3-Carboxylic Acid: A Technical Guide to the Discovery and History of Nicotinic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of nicotinic acid (pyridine-3-carboxylic acid) and its derivatives. Initially identified as a key factor in preventing the devastating nutritional deficiency disease, pellagra, nicotinic acid later revealed a second, equally significant, therapeutic identity as a potent lipid-modifying agent. This document delves into the pivotal scientific milestones, from its first chemical synthesis to the elucidation of its complex mechanisms of action. We will examine the key experiments that defined its role as vitamin B3, the serendipitous discovery of its effects on cholesterol, and the subsequent development of derivatives aimed at optimizing its therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, experimental protocols, and an exploration of the enduring legacy of this remarkable molecule.
The Genesis of a Molecule: Early Synthesis and the Quest for Identity
The story of nicotinic acid begins not in the realm of biology, but in the nascent field of organic chemistry. In 1867, the molecule was first synthesized through the oxidative degradation of nicotine, a readily available alkaloid from the tobacco plant.[1] This chemical origin is the source of its name. Early synthetic methods were often harsh, employing strong oxidizing agents.
Experimental Protocol: Synthesis of Nicotinic Acid from Nicotine (Classic Method)
This protocol is adapted from early twentieth-century organic synthesis procedures and illustrates the fundamental chemical transformation.[2][3]
Materials:
-
Nicotine (210 g)
-
Concentrated Nitric Acid (sp. gr. 1.42) (4 kg)
-
Distilled Water
-
Disodium Phosphate (Na₂HPO₄·12H₂O) (800 g)
Procedure:
-
In a 5-liter round-bottomed flask situated within a fume hood, place 4 kg of concentrated nitric acid.
-
Carefully add 210 g of nicotine in 25-cc portions, ensuring the flask is shaken after each addition to maintain a homogenous solution and prevent localized overheating.
-
Heat the flask on a steam bath until the liquid temperature reaches 70°C.
-
Remove the flask from the heat source. The reaction will proceed exothermically, causing the liquid to boil.
-
Once the initial boiling subsides (approximately 1 hour), return the flask to the steam bath for an additional 10-12 hours, during which nitrogen oxides will continue to evolve.
-
Transfer the reaction mixture to an evaporating dish and evaporate to near dryness on the steam bath.
-
Dissolve the resulting nicotinic acid nitrate residue in 400 cc of distilled water by heating. Upon cooling, nicotinic acid nitrate will crystallize.
-
Filter the crystals and dissolve the crude nicotinic acid nitrate in 900 cc of boiling water in a 3-liter beaker.
-
Add 800 g of crystalline disodium phosphate with constant stirring. Heat the mixture almost to boiling for five minutes.
-
Allow the mixture to cool, then chill in an ice bath to 0°C to precipitate nicotinic acid.
-
Filter the nicotinic acid crystals and wash with three 100-cc portions of cold water.
-
Further purification can be achieved by recrystallization from hot water.
Modern industrial synthesis has largely shifted to more efficient and safer methods, such as the oxidation of 3-picoline (3-methylpyridine).[4][5][6]
The "Pellagra-Preventive Factor": Unmasking a Vitamin
For decades after its synthesis, nicotinic acid remained a chemical curiosity. Its biological significance would only be unveiled through the dogged pursuit of the cause of pellagra, a devastating disease characterized by the "three Ds": dermatitis, diarrhea, and dementia, often leading to a fourth "D," death.[7][8]
The Epidemiological Detective: Joseph Goldberger's Landmark Studies
In the early 20th century, pellagra was rampant in the American South, widely believed to be an infectious disease. Dr. Joseph Goldberger of the U.S. Public Health Service systematically dismantled this theory through a series of brilliant and ethically controversial human experiments.[4][9]
Key Experimental Insights:
-
Observational Studies: Goldberger noted that staff at pellagra-afflicted institutions rarely contracted the disease, suggesting a cause other than infection.[4]
-
The Mississippi State Penitentiary Experiment (1915): In a landmark study, Goldberger recruited 11 healthy male prisoners who volunteered in exchange for pardons.[9][10] They were fed a diet typical of poor Southern communities, consisting mainly of cornbread, pork fat, and syrup.[10] Within six months, six of the eleven inmates developed pellagra.[9][10] This experiment provided strong evidence that pellagra was a nutritional deficiency disease.
The Chemical Culprit Identified: Conrad Elvehjem's Isolation
While Goldberger had proven what caused pellagra, he never identified the specific nutrient. That breakthrough came in 1937 from the laboratory of Conrad Elvehjem at the University of Wisconsin.
Experimental Approach: Isolation of the Anti-Black Tongue Factor Elvehjem and his team used dogs with "black tongue," the canine equivalent of pellagra, as their model system. They fractionated liver extracts, a known curative for the condition, to isolate the active compound. Through a series of chemical separations and bioassays in the canine model, they ultimately identified the "pellagra-preventive factor" as nicotinic acid amide (nicotinamide), which could be readily converted to and from nicotinic acid.[11]
A New Identity: The Unforeseen Lipid-Lowering Effects
The story of nicotinic acid took a dramatic turn in the mid-20th century, transitioning from a vitamin to a cornerstone of dyslipidemia treatment.
The Serendipitous Discovery by Rudolf Altschul
In 1955, Canadian pathologist Rudolf Altschul and his colleagues published a seminal paper that would forever change the therapeutic landscape for cardiovascular disease.[7][8][12][13][14] While investigating potential treatments for atherosclerosis, they administered large doses of nicotinic acid to human subjects and observed a significant reduction in serum cholesterol levels.[7][8] This was the first demonstration of a lipid-lowering effect by a well-tolerated oral medication.
Key Findings from Altschul's 1955 Study:
-
Study Design: The study involved human subjects, and the primary endpoint was the measurement of serum cholesterol levels.
-
Dosage: Gram-level doses of nicotinic acid were administered daily.
-
Results: A consistent and significant decrease in serum cholesterol was observed in the participants receiving nicotinic acid.
Elucidating the Mechanism: A Multi-faceted Approach
For many years, the precise mechanism by which nicotinic acid exerted its lipid-lowering effects remained elusive. It is now understood to have a broad spectrum of action on lipid metabolism.[15][16]
Table 1: Effects of Nicotinic Acid on Lipoprotein Profile
| Lipoprotein | Effect | Magnitude of Change |
| Low-Density Lipoprotein (LDL) | Decrease | 10-20% |
| High-Density Lipoprotein (HDL) | Increase | 15-35% |
| Triglycerides | Decrease | 20-50% |
| Lipoprotein(a) | Decrease | 20-30% |
Data compiled from various clinical trials of nicotinic acid and its extended-release formulations.[1][15]
The Molecular Target Revealed: The GPR109A Receptor
A major breakthrough in understanding the mechanism of action of nicotinic acid came with the discovery of its molecular target, the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[17]
The Discovery and Characterization of GPR109A
The identification of GPR109A as the nicotinic acid receptor was a pivotal moment, providing a molecular basis for its therapeutic effects and its most common side effect, flushing.
Experimental Workflow: Identification and Functional Characterization of GPR109A
Caption: Workflow for the discovery and initial characterization of GPR109A.
Experimental Protocols for GPR109A Characterization
This assay is used to determine the binding affinity of nicotinic acid and its derivatives to the GPR109A receptor.[11][16][18][19][20]
Materials:
-
Membrane preparations from cells expressing GPR109A
-
[³H]Nicotinic acid (radioligand)
-
Unlabeled nicotinic acid or test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, [³H]nicotinic acid, and either buffer (for total binding), a high concentration of unlabeled nicotinic acid (for non-specific binding), or varying concentrations of a test compound.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax).
This functional assay measures the downstream effect of GPR109A activation on intracellular cyclic AMP (cAMP) levels.[21][22][23][24]
Materials:
-
HEK293 cells stably expressing GPR109A
-
Forskolin (an adenylyl cyclase activator)
-
Nicotinic acid or test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed the GPR109A-expressing cells in a multi-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of nicotinic acid or the test compound for a short period.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates GPR109A agonism.
The Evolution of a Therapeutic: Development of Nicotinic Acid Derivatives
Despite its efficacy, the clinical use of nicotinic acid has been hampered by its side effect profile, most notably cutaneous flushing. This has driven the development of various derivatives and formulations aimed at improving tolerability while maintaining therapeutic benefit.
Extended-Release Formulations
To mitigate the rapid rise in plasma concentrations of nicotinic acid that contributes to flushing, extended-release (ER) formulations were developed.[1][15] Niaspan® is a well-studied example of such a formulation.[1][15]
Table 2: Clinical Trial Data for Extended-Release Niacin (Niaspan)
| Parameter | Baseline | After 96 Weeks of Niaspan Treatment | Percent Change |
| LDL Cholesterol (mg/dL) | 150 | 120 | -20% |
| HDL Cholesterol (mg/dL) | 35 | 45 | +28% |
| Triglycerides (mg/dL) | 200 | 144 | -28% |
| Lipoprotein(a) (nmol/L) | 50 | 30 | -40% |
Representative data from a long-term study of Niaspan monotherapy.[15]
Co-formulations to Mitigate Flushing: The Case of Laropiprant
The flushing response to nicotinic acid is primarily mediated by the release of prostaglandin D₂ (PGD₂), which activates the DP₁ receptor on vascular smooth muscle cells, leading to vasodilation.[10][25] This understanding led to the development of laropiprant, a selective DP₁ receptor antagonist, which was co-formulated with extended-release niacin to reduce flushing.[10][25] While this combination did reduce flushing, large clinical trials like HPS2-THRIVE did not show an additional cardiovascular benefit when added to statin therapy and was associated with an increase in some non-cardiovascular serious adverse events.[25]
Signaling Pathway: Nicotinic Acid-Induced Flushing and the Action of Laropiprant
Caption: Mechanism of nicotinic acid-induced flushing and its inhibition by laropiprant.
Structure-Activity Relationship (SAR) Studies and Novel Agonists
The discovery of GPR109A has spurred the development of novel agonists with potentially improved side-effect profiles. SAR studies have explored modifications to the nicotinic acid scaffold to understand the structural requirements for receptor binding and activation.[9][26][27] These studies have shown that the pyridine ring and the carboxylic acid group are crucial for high-affinity binding to GPR109A.[17]
Conclusion: An Enduring Legacy and Future Directions
The journey of nicotinic acid and its derivatives is a testament to the often-unpredictable path of scientific discovery. From a simple molecule synthesized from a plant alkaloid to a vital nutrient and a powerful therapeutic agent, its story continues to unfold. While its role in cardiovascular disease prevention has been debated in the context of modern statin therapy, its potent effects on HDL cholesterol and triglycerides remain of significant interest. The elucidation of its molecular target, GPR109A, has not only deepened our understanding of its mechanism of action but has also opened new avenues for the development of more targeted and better-tolerated therapies for dyslipidemia and potentially other metabolic and inflammatory disorders. The dual identity of nicotinic acid serves as a powerful reminder of the vast therapeutic potential that can be unlocked through rigorous scientific inquiry.
References
-
Clinical trial experience with extended-release niacin (Niaspan): dose-escalation study. PubMed. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). ChEMBL - EMBL-EBI. [Link]
-
Efficacy and safety of an extended-release niacin (Niaspan): a long-term study. PubMed. [Link]
-
Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Monash University. [Link]
-
Developing High Performance Lipoprotein Density Profiling for Use in Clinical Studies Relating to Cardiovascular Disease. Analytical Chemistry - ACS Publications. [Link]
-
Laropiprant. Wikipedia. [Link]
-
nicotinic acid. Organic Syntheses Procedure. [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. [Link]
-
Influence of nicotinic acid on serum cholesterol in man. PubMed. [Link]
-
Influence of nicotinic acid on serum cholesterol in man. CABI Digital Library. [Link]
-
Safety Profile of Extended-Release Niacin in the AIM-HIGH Trial. PMC - NIH. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Process of producing nicotinamide.
- Method for preparing nicotinic acid.
-
Effect of Extended Release Niacin on Cardiovascular Events and Kidney Function in Chronic Kidney Disease: A Post-Hoc Analysis of the AIM-HIGH Trial. PubMed Central. [Link]
-
Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications. PMC - NIH. [Link]
-
Effect of Extended-Release Niacin on New-Onset Diabetes Among Hyperlipidemic Patients Treated With Ezetimibe/Simvastatin in a Randomized Controlled Trial. [Link]
-
The nicotinamide biosynthetic pathway is a by-product of the RNA world. PubMed. [Link]
-
Nicotinamide. Wikipedia. [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Semantic Scholar. [Link]
-
Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. PubMed Central. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]
-
Lipoprotein quantification: an electrophoretic method compared with the Lipid Research Clinics method. Oxford Academic. [Link]
-
Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. PubMed. [Link]
-
cAMP Assay Protocol. BPS Bioscience. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
-
The ins and outs of lipoprotein(a) assay methods. PMC - NIH. [Link]
-
A Catalytic Green Process for the Production of Niacin. CHIMIA. [Link]
-
Influence of nicotinic acid on serum cholesterol in man. (1955). SciSpace. [Link]
- Process for the preparation of nicotinic acid.
-
Influence of nicotinic acid on serum cholesterol in man. (1955). SciSpace. [Link]
-
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. [Link]
-
Accurate and Efficient Lipoprotein Detection Based on the HCR–DNAzyme Platform. Analytical Chemistry - ACS Publications. [Link]
-
HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment. European Heart Journal - Oxford Academic. [Link]
-
Whole-cell radioligand saturation binding. Protocols.io. [Link]
- Nicotinic acid production.
-
The Effects of Laropiprant, a Selective Prostaglandin D₂ Receptor 1 Antagonist, on the Antiplatelet Activity of Clopidogrel or Aspirin. PubMed. [Link]
-
Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia. NIH. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
Sources
- 1. Clinical trial experience with extended-release niacin (Niaspan): dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chimia.ch [chimia.ch]
- 7. Influence of nicotinic acid on serum cholesterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 10. Laropiprant - Wikipedia [en.wikipedia.org]
- 11. Whole-cell radioligand saturation binding [protocols.io]
- 12. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of nicotinic acid on serum cholesterol in man. (1955) | Rudolf Altschul | 693 Citations [scispace.com:443]
- 14. scispace.com [scispace.com]
- 15. Efficacy and safety of an extended-release niacin (Niaspan): a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. biophysics-reports.org [biophysics-reports.org]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. academic.oup.com [academic.oup.com]
- 26. research.monash.edu [research.monash.edu]
- 27. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid: A Versatile Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Strategic Synthetic Building Block
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a vast array of therapeutic agents. Within this class, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance, serving as versatile platforms for the construction of complex molecular architectures. 6-(Dimethoxymethyl)-2-hydroxynicotinic acid (CAS Registry Number: 156459-20-0 ) emerges as a strategic intermediate, uniquely engineered for synthetic utility in drug discovery programs.
This guide provides a comprehensive technical overview of this compound, moving beyond simple characterization to explore the causality behind its synthesis and its strategic application. The core value of this molecule lies in its trifunctional nature: a nucleophilic 2-hydroxypyridine core, a carboxylic acid handle for amide coupling, and a latent aldehyde functionality, protected as a stable dimethoxymethyl acetal. This protected aldehyde is critical, as the formyl group is a gateway to a multitude of chemical transformations including reductive amination, Wittig reactions, and the formation of various heterocyclic systems—reactions that are often incompatible with the unprotected acid and phenol moieties present on the ring. Understanding the synthesis and strategic deployment of this intermediate can significantly accelerate the exploration of chemical space around the valuable 2-hydroxynicotinic acid pharmacophore.
Physicochemical Properties and Structural Integrity
The foundational characteristics of this compound are summarized below. It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[1][2] In the solid state and in most solution conditions, the pyridone tautomer is predominant due to its amide-like stability and favorable hydrogen-bonding capabilities.[3][4] This structural nuance is key to understanding its reactivity.
| Property | Value | Source |
| CAS Registry Number | 156459-20-0 | |
| Molecular Formula | C₉H₁₁NO₅ | |
| Molecular Weight | 213.19 g/mol | Calculated |
| IUPAC Name | 6-(dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | IUPAC Nomenclature |
| SMILES String | COC(OC)C1=CC=C(C(O)=O)C(O)=N1 | |
| InChI Key | CZJSQHBIIDJZBA-UHFFFAOYSA-N | |
| Physical Form | Solid |
Safety and Handling Considerations
Specific safety data for this compound is not extensively published. Therefore, a risk assessment must be based on its parent scaffold, 6-hydroxynicotinic acid , which is classified as a skin, eye, and respiratory irritant. Standard laboratory precautions for handling fine organic chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.
Rational Synthesis: A Multi-Step Approach
The synthesis of this compound is not a trivial, single-step process. It requires a logical sequence of reactions designed to build complexity while managing the reactivity of the various functional groups. The most rational pathway involves the initial synthesis of the core scaffold, followed by targeted functionalization.
Experimental Protocol 1: Synthesis of 6-Hydroxynicotinic Acid (Precursor)
The synthesis of the core scaffold from inexpensive starting materials is a well-established procedure. This protocol is adapted from Organic Syntheses.
Rationale: This two-part procedure first creates methyl coumalate, which is then rearranged in the presence of ammonia and base to form the thermodynamically stable 2-pyridone ring system.
Part A: Methyl Coumalate Synthesis
-
In a 500 mL round-bottomed flask equipped with a thermometer, add 139 mL of concentrated sulfuric acid.
-
While swirling, add 50 g (0.36 mol) of pulverized coumalic acid in small portions. Maintain the temperature between 20-30°C by intermittent cooling in an ice bath.
-
Slowly add 70 mL of methanol in small portions, keeping the temperature between 25-35°C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool the reaction to approximately 40°C and pour it slowly with vigorous stirring into 800 mL of ice-cold water.
-
Neutralize the solution by adding anhydrous sodium carbonate in small portions until the mixture is slightly alkaline.
-
Collect the precipitated solid by filtration. Wash the crude product by slurrying it four times with 100 mL portions of cold water to remove inorganic salts.
-
Air-dry the product overnight to yield crude methyl coumalate, which can be used directly in the next step.
Part B: 6-Hydroxynicotinic Acid Synthesis
-
In a 500 mL beaker with magnetic stirring and external cooling, place 117 mL of 14% ammonium hydroxide.
-
Over 10 minutes, add 45 g (0.29 mol) of the crude methyl coumalate from Part A, ensuring the temperature remains below 20°C.
-
Continue stirring for an additional 45 minutes at ~20°C.
-
In a separate 2 L beaker, heat a solution of 600 mL of ~17% aqueous sodium hydroxide almost to boiling.
-
Add the ammoniacal solution from step 3 to the hot sodium hydroxide solution and heat the mixture rapidly to boiling.
-
Cool the solution in an ice bath. While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2).
-
A heavy, yellow microcrystalline solid will precipitate. Stir and cool for one hour.
-
Collect the solid by Büchner filtration, wash twice with cold water, and dry at 80°C to yield 6-hydroxynicotinic acid.
Experimental Protocol 2: Formylation via Vilsmeier-Haack Reaction
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles.[5][6][7] The 2-pyridone tautomer of 6-hydroxynicotinic acid is sufficiently activated for electrophilic substitution at the C-6 position. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
In a three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, prepare the Vilsmeier reagent. Cool 3 equivalents of DMF in an ice bath and slowly add 1.2 equivalents of POCl₃ dropwise with stirring. Stir the mixture at 0°C for 30 minutes.
-
Dissolve 1 equivalent of 6-hydroxynicotinic acid in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature, then heat to 60-80°C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product, 6-formyl-2-hydroxynicotinic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Experimental Protocol 3: Dimethyl Acetal Protection
Rationale: The final step is the protection of the newly installed and reactive aldehyde. The formation of a dimethyl acetal is an equilibrium-controlled process.[8] Using trimethyl orthoformate serves a dual purpose: it is a source of methoxy groups and acts as a dehydrating agent, reacting with the water produced to drive the reaction to completion.[9]
-
Suspend 1 equivalent of 6-formyl-2-hydroxynicotinic acid in a mixture of methanol (as solvent) and 3-4 equivalents of trimethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.
-
Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is fully consumed (monitor by TLC).
-
Quench the reaction by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Strategic Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for creating libraries of drug-like molecules. The 2-hydroxypyridine carboxylic acid core is a known metal-binding pharmacophore and has been explored in the development of enzyme inhibitors, such as those targeting influenza endonuclease.[10] The scaffold has also been used to develop compounds with anti-inflammatory properties.[6]
The presence of three distinct functional handles allows for a systematic and divergent synthetic strategy.
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. (PDF) 2-Hydroxypyridine T 2-Pyridone Tautomerization: [research.amanote.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Organolithium-Reagenzien [sigmaaldrich.com]
- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Purity and Available Grades of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid for Research and Development
This in-depth technical guide provides a comprehensive overview of the purity and available grades of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a key building block in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the potential impurity profile, analytical methodologies for purity assessment, and the significance of material quality in research and manufacturing.
Introduction: The Significance of this compound
This compound is a pyridine derivative with significant potential in organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a protected aldehyde functionality (the dimethoxymethyl acetal), makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of difficult-to-remove contaminants in the final product.
Commercially Available Grades and Specifications
Currently, this compound is available from a limited number of suppliers, primarily in research-grade qualities. The most commonly cited purity is around 95%. Higher purity grades, such as those required for pharmaceutical development, may be available through custom synthesis.
| Grade | Typical Purity | Appearance | Primary Use |
| Research Grade | ≥95% | Off-white to light brown solid | Laboratory-scale synthesis, process development |
| High-Purity Grade | >98% (Typically custom synthesis) | White to off-white solid | cGMP synthesis, preclinical and clinical studies |
It is crucial for researchers to request a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides critical information on the purity, moisture content, and levels of any identified impurities.
Understanding the Impurity Profile: A Synthesis-Based Approach
The impurity profile of this compound is intrinsically linked to its synthesis route. While specific manufacturing processes are often proprietary, a plausible synthetic pathway involves the formylation of a 6-substituted-2-hydroxynicotinic acid precursor, followed by acetal protection.
Potential Process-Related Impurities
Based on this likely synthetic approach, several types of process-related impurities may be present:
-
Unreacted Starting Materials: Residual amounts of the 6-substituted-2-hydroxynicotinic acid precursor.
-
Intermediates: Incomplete reaction or purification can lead to the presence of the intermediate 6-formyl-2-hydroxynicotinic acid.
-
By-products of Acetal Formation: The reaction with dimethoxymethane or methanol in the presence of an acid catalyst can generate by-products. Incomplete reaction could also lead to the presence of the hemiacetal.
-
Reagents and Solvents: Residual solvents, catalysts, and other reagents used in the synthesis and purification steps.
Degradation Impurities
This compound may be susceptible to degradation under certain conditions:
-
Hydrolysis: The dimethoxymethyl acetal is sensitive to acidic conditions and can hydrolyze back to the aldehyde, particularly in the presence of water.
-
Decarboxylation: Like many carboxylic acids, decarboxylation can occur at elevated temperatures.
-
Oxidation: The pyridine ring and the aldehyde (if deprotected) can be susceptible to oxidation.
The following table summarizes potential impurities:
| Impurity Name | Structure | Potential Source |
| 6-formyl-2-hydroxynicotinic acid | 6-CHO-2-OH-nicotinic acid | Incomplete acetalization |
| 6-hydroxynicotinic acid | 6-OH-nicotinic acid | Starting material for formylation |
| Methyl 6-(dimethoxymethyl)-2-hydroxynicotinate | Ester of the title compound | By-product from reaction with methanol |
Analytical Methodologies for Purity Assessment
A robust analytical strategy is essential for the quality control of this compound. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC with UV detection is the primary method for determining the purity of this compound and quantifying its impurities. A reverse-phase method is generally suitable for this type of aromatic carboxylic acid.
Proposed HPLC Method (Starting Point for Development):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and the identification of impurities.[2][3][4]
Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic protons on the pyridine ring.
-
A singlet for the methine proton of the dimethoxymethyl group.
-
A singlet for the six protons of the two methoxy groups.
-
A broad singlet for the carboxylic acid proton.
-
A broad singlet for the hydroxyl proton.
The presence of signals corresponding to the aldehyde proton of 6-formyl-2-hydroxynicotinic acid or other unexpected signals would indicate the presence of impurities.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for confirming the molecular weight of the compound and for identifying unknown impurities by providing molecular weight information.
Purification Strategies
For applications requiring higher purity than what is commercially available, further purification may be necessary.
Purification Workflow:
Caption: A typical workflow for the purification of this compound.
Recrystallization from a suitable solvent system is a common and effective method for purifying organic solids. The choice of solvent will depend on the solubility profile of the compound and its impurities.
Conclusion: Ensuring Quality for Reliable Research
The purity of this compound is a critical factor that can significantly impact the outcome of research and development projects. A thorough understanding of its potential impurity profile, coupled with robust analytical methods for quality control, is essential for ensuring the reliability and reproducibility of experimental results. Researchers are encouraged to work closely with suppliers to obtain detailed product specifications and to implement appropriate analytical testing to verify the quality of this important synthetic building block.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances. 2006.
- International Council for Harmonisation of Technical Requirements for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Helix Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
- Ghosal, A., et al. A review on impurity profiling of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2012, 2(4), 148-154.
-
International Journal of Creative Research Thoughts (IJCRT). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- Pejchal, J., et al. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 2004, 378(2), 536-43.
-
ResearchGate. NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;... [Link]
-
PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]
-
PubMed. NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
BMRB. bmse000104 Nicotinic Acid. [Link]
-
National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
Wikipedia. Dimethoxymethane. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
PubChem. Dimethoxymethane. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermochemical Properties of Substituted Nicotinic Acids for Pharmaceutical Research
Foreword: The Energetic Landscape of Drug Discovery
In the intricate world of drug development, a molecule's therapeutic potential is intrinsically linked to its physical and chemical properties. Among these, the thermochemical characteristics of an active pharmaceutical ingredient (API) and its intermediates are of paramount importance. This guide provides a comprehensive exploration of the thermochemical properties of substituted nicotinic acids, a class of compounds with significant therapeutic relevance. For researchers, scientists, and drug development professionals, understanding the energetic landscape of these molecules is not merely an academic exercise; it is a critical component of rational drug design, enabling the prediction of stability, solubility, and bioavailability. This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing a framework for obtaining robust, self-validating thermochemical data.
The Significance of Thermochemical Properties in the Pharmaceutical Sciences
The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with challenges. A crucial aspect of this journey is the preformulation stage, where the physicochemical properties of a drug candidate are meticulously characterized.[1][2] Thermochemical data, such as the enthalpy of formation, sublimation, and combustion, provide a quantitative measure of a molecule's energetic state and its interactions with its environment.
This information is critical for:
-
Polymorph Screening and Selection: Different crystalline forms (polymorphs) of an API can exhibit varying solubility, stability, and bioavailability.[3][4][5][6][7][8] Thermochemical analysis helps in identifying the most stable polymorph, mitigating the risk of phase transitions during manufacturing and storage that could compromise the drug's efficacy and safety.
-
Solubility and Dissolution Rate Prediction: The energy required to break the crystal lattice of a solid (related to the enthalpy of sublimation) is a key determinant of its solubility. Understanding these energetics aids in the development of strategies to enhance the solubility of poorly soluble compounds.
-
Stability Assessment: The enthalpy of formation provides insight into the intrinsic stability of a molecule.[9] This data, combined with thermal analysis techniques, can predict a drug's shelf life and identify potential degradation pathways.
-
Guidance for Salt and Co-crystal Formation: Thermochemical data can guide the selection of appropriate counter-ions or co-formers to create salts or co-crystals with improved physicochemical properties.
-
Computational Modeling and Drug Design: Experimental thermochemical data are essential for validating and parameterizing computational models used in drug design.[10][11][12] Accurate models can predict the properties of novel substituted nicotinic acid derivatives, accelerating the discovery process.
Fundamental Thermochemical Properties of Substituted Nicotinic Acids
Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are a versatile class of molecules with a wide range of biological activities. The introduction of different substituent groups onto the pyridine ring or the carboxylic acid moiety can significantly alter their thermochemical properties.
Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. For substituted nicotinic acids, the nature and position of the substituent will influence the electron distribution within the pyridine ring and the strength of intermolecular interactions in the solid state, thereby affecting the enthalpy of formation.
Enthalpy of Combustion (ΔcH°)
The enthalpy of combustion is the heat released when one mole of a substance is completely burned in excess oxygen under standard conditions. For organic compounds containing nitrogen, like nicotinic acids, the combustion products are typically carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). This property is experimentally determined using bomb calorimetry and is a cornerstone for deriving the enthalpy of formation.
Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state at a constant temperature and pressure. It is a direct measure of the strength of intermolecular forces in the crystal lattice. For pharmaceutical solids, a lower enthalpy of sublimation often correlates with higher solubility.
Experimental Determination of Thermochemical Properties: A Methodological Deep Dive
The reliability of thermochemical data hinges on the meticulous execution of experimental procedures. This section details the primary techniques employed for substituted nicotinic acids, emphasizing the rationale behind procedural steps to ensure data integrity.
Combustion Calorimetry: Quantifying the Energy of Combustion
Combustion calorimetry is the gold standard for determining the enthalpy of combustion of organic compounds. The technique involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb").
Workflow for Combustion Calorimetry of Substituted Nicotinic Acids
Caption: Workflow for determining the enthalpy of combustion.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation:
-
Accurately weigh a sample (typically 0.5-1.0 g) of the substituted nicotinic acid. Purity is paramount; the sample should be well-characterized (e.g., by NMR, HPLC) beforehand.
-
Pelletize the sample to ensure complete combustion. For compounds that are difficult to pellet or combust, an auxiliary substance with a known enthalpy of combustion (e.g., benzoic acid) can be used.
-
Attach a fuse wire (e.g., platinum or nickel-chromium) in contact with the pellet.
-
-
Calorimeter Setup:
-
Place the crucible containing the sample and fuse into the bomb.
-
Add a small, known amount of distilled water to the bomb to ensure that any nitric acid formed is in a defined state.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen, which can otherwise contribute to nitric acid formation.
-
Pressurize the bomb with high-purity oxygen to approximately 3 MPa.
-
Immerse the bomb in a precisely measured volume of water in the calorimeter jacket.
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample by passing an electric current through the fuse wire.
-
Record the temperature of the water bath at regular intervals until it reaches a maximum and then begins to cool.
-
-
Post-Combustion Analysis and Corrections:
-
Release the pressure from the bomb and collect the gaseous products for analysis if necessary (to check for incomplete combustion).
-
Wash the interior of the bomb with distilled water and titrate the washings with a standard base solution to determine the amount of nitric acid formed. This is a critical correction for nitrogen-containing compounds.
-
Apply the Washburn corrections to account for the deviation of the experimental conditions from the standard state.[13][14] These corrections include adjustments for the heat of ignition, the formation of nitric acid, and the change in internal energy of the gases.
-
Causality Behind Experimental Choices:
-
Why Pelletize? Pelletizing the sample ensures a consistent and complete burn. A loose powder might be blown around during the rapid pressurization or ignition, leading to incomplete combustion and inaccurate results.
-
Why Purge with Oxygen? Removing atmospheric nitrogen minimizes the formation of nitric acid from N₂, ensuring that the measured nitric acid is primarily from the combustion of the nitrogen in the sample.[15] This simplifies the correction process and improves accuracy.
-
Why Calibrate with Benzoic Acid? Benzoic acid is a primary standard for combustion calorimetry with a precisely known enthalpy of combustion.[16] Calibrating the calorimeter with benzoic acid determines the heat capacity of the system, which is essential for calculating the heat released by the sample.
Calvet Microcalorimetry and Knudsen Effusion: Measuring the Enthalpy of Sublimation
The enthalpy of sublimation can be determined by various methods, with Calvet microcalorimetry and the Knudsen effusion technique being particularly well-suited for organic compounds with low vapor pressures.
Calvet Microcalorimetry
This technique directly measures the heat absorbed during the sublimation process. A sample is placed in a Knudsen cell within the calorimeter, and the heat flow required to maintain a constant temperature as the sample sublimes under vacuum is measured.
Knudsen Effusion Method
This method relates the rate of mass loss of a sample due to effusion through a small orifice into a vacuum to its vapor pressure.[17][18] The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Relationship between Vapor Pressure and Enthalpy of Sublimation
Caption: A simplified workflow for computational thermochemistry.
Causality in Method Selection:
-
Choice of Functional and Basis Set: The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. For nitrogen-containing heterocycles, functionals like B3LYP with extended basis sets (e.g., 6-311++G(d,p)) often provide a good balance of accuracy and computational cost.
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of such a reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be derived with greater accuracy.
Data Presentation and Interpretation
For ease of comparison and analysis, quantitative thermochemical data for a series of substituted nicotinic acids should be presented in a structured tabular format.
Table 1: Thermochemical Properties of Selected Substituted Nicotinic Acids
| Compound | Substituent | ΔfH°(cr, 298.15 K) / kJ·mol⁻¹ | ΔcH°(cr, 298.15 K) / kJ·mol⁻¹ | ΔsubH°(298.15 K) / kJ·mol⁻¹ | ΔfH°(g, 298.15 K) / kJ·mol⁻¹ |
| Nicotinic Acid | H | -344.7 ± 1.2 | -2730.7 ± 0.6 | 112.1 ± 0.5 | -232.6 ± 1.3 |
| 6-Hydroxynicotinic Acid | 6-OH | Data not available | Data not available | Data not available | Data not available |
| 2-Chloronicotinic Acid | 2-Cl | Data not available | Data not available | Data not available | Data not available |
| 5-Aminonicotinic Acid | 5-NH₂ | Data not available | Data not available | Data not available | Data not available |
Note: This table is illustrative. The values for nicotinic acid are from reliable sources. The entries for substituted derivatives indicate where further experimental or computational work is needed.
Interpreting the Data:
-
Substituent Effects: The data in such a table would allow for a systematic analysis of the effect of different substituents on the thermochemical properties. For example, electron-withdrawing groups might be expected to alter the enthalpy of formation in a predictable way. [19][20][21][22]* Solid-State vs. Gas-Phase Stability: The difference between the solid-state and gas-phase enthalpies of formation is the enthalpy of sublimation, providing a direct measure of the intermolecular forces.
Conclusion: Integrating Thermochemistry into Modern Drug Development
The thermochemical properties of substituted nicotinic acids are not merely abstract thermodynamic parameters; they are critical pieces of information that inform and guide the drug development process. A thorough understanding of these properties, obtained through a combination of rigorous experimental techniques and validated computational methods, is essential for mitigating risks associated with solid-state properties and for the rational design of new chemical entities with optimal pharmaceutical profiles. By embracing the principles and methodologies outlined in this guide, researchers can navigate the complex energetic landscape of drug discovery with greater confidence and precision.
References
-
Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]
-
NETZSCH-Gerätebau GmbH. (2023). Pharmaceutical Preformulation and Thermal Analysis. YouTube. [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884–905. [Link]
-
The effect of polymorphism on active pharmaceutical ingredients: A review. (n.d.). ResearchGate. [Link]
-
Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. (2019). AIP Publishing. [Link]
-
Chavda, V. P. (2013). THERMAL ANALYSIS: A USEFUL TOOL IN PREFORMULATION STUDY. PharmaTutor. [Link]
-
Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme*. (n.d.). SciSpace. [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
-
Vapor Pressure Measurements of AgBr by the Knudsen Effusion Method. (n.d.). MDPI. [Link]
-
Corrections to standard state in combustion calorimetry: an update and a web-based tool. (n.d.). National Institutes of Health. [Link]
-
Enthalpies of Sublimation after a Century of Measurement. (n.d.). UMSL. [Link]
-
API Crystallinity and Polymorphism. (n.d.). Pharma Innovation. [Link]
-
Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. [Link]
-
Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (n.d.). ResearchGate. [Link]
-
Vapor Pressure of Pesticides by the Knudsen Effusion Method. (2015). AZoM. [Link]
-
Chaires, J. B. (2008). Calorimetry and thermodynamics in drug design. Annual Review of Biophysics, 37, 135–151. [Link]
-
Calorimetry and Thermodynamics in Drug Design. (2008). IBMC. [Link]
-
Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (n.d.). ResearchGate. [Link]
-
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (n.d.). ResearchGate. [Link]
-
BE 223. (n.d.). Drexel University. [Link]
-
Thermodynamic Studies for Drug Design and Screening. (n.d.). National Institutes of Health. [Link]
-
Beware with the Quality of Thermodynamic Data Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. [Link]
-
Preformulation Analytical Techniques during Drug Development. (2017). IJPPR. [Link]
-
pharmaceutical preformulation for product development & analytical techniques use in new dosage form. (2016). International Journal of Pharmacy & Therapeutics. [Link]
-
Calorimetry and Thermodynamics in Drug Design. (n.d.). ResearchGate. [Link]
-
Vapor Pressure Measurements Knudsen Effusion Method. (n.d.). DVS Application Note XX. [Link]
-
Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. [Link]
-
Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2021). ACS Publications. [Link]
-
Thermodynamic Measurements Using the Knudsen Cell Technique. (n.d.). NASA Technical Reports Server. [Link]
-
Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. (n.d.). ResearchGate. [Link]
-
Thermal Analysis in the Pharmaceutical Research and Drug Development. (n.d.). ResearchGate. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). National Institutes of Health. [Link]
-
Substituent effect on the properties of pyridine-N-oxides. (n.d.). ResearchGate. [Link]
- Calorimetric Determination of Enthalpies of Vaporiz
-
A Big Data Framework to Validate Thermodynamic Data for Chemical Species. (2016). Computational Modelling Group. [Link]
-
Microcalvet Calorimeter. (n.d.). Scimed. [Link]
-
Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (n.d.). RSC Publishing. [Link]
-
Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy. (n.d.). PubMed Central. [Link]
-
Corrections to standard state in combustion calorimetry: an update and a web-based tool. (2021). arXiv. [Link]
-
Measurement of enthalpies of sublimation by drop method in a Calvet type calorimeter: design and test of a new system. (2004). Semantic Scholar. [Link]
-
Heats of combustion of organic compounds. (n.d.). NIST Technical Series Publications. [Link]
-
Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. (2013). PubMed Central. [Link]
-
Substitution in the Pyridine Series: Effect of Substituents. (1966). Semantic Scholar. [Link]
-
Theoretical pKa calculations of substituted pyridines. (n.d.). ResearchGate. [Link]
-
Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. (n.d.). ACS Publications. [Link]
-
Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). IntechOpen. [Link]
-
A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives. (2023). MDPI. [Link]
- Heats of combustion of organic compounds. (n.d.). Google Books.
Sources
- 1. youtube.com [youtube.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemclinix.com [alfa-chemclinix.com]
- 8. curiaglobal.com [curiaglobal.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Calorimetry and thermodynamics in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. seas.upenn.edu [seas.upenn.edu]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Substitution in the Pyridine Series: Effect of Substituents | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Mechanism of Action of 6-Hydroxynicotinic Acid in Biological Systems
Introduction
6-Hydroxynicotinic acid (6-HNA), a pyridine derivative, is a pivotal intermediate in microbial metabolic pathways.[1] While it is recognized as a metabolite in various organisms, including mice, humans, and plants, its most profound and well-characterized role is in the bacterial degradation of nicotinic acid (niacin) and the environmental pollutant nicotine.[1][2][3][4][5][6][7][8] Its presence and metabolism are of significant interest to researchers in microbiology, enzymology, and bioremediation. Furthermore, 6-HNA is gaining attention as a valuable precursor for the synthesis of pharmaceuticals, such as lipid-lowering agents, and agrochemicals, including modern insecticides.[9][10] Its unique biological origin also makes it a diagnostic biomarker for specific bacterial infections, such as those caused by Pseudomonas aeruginosa.[11]
This guide provides a comprehensive technical overview of the mechanism of action of 6-hydroxynicotinic acid. We will delve into its central role within bacterial catabolic pathways, scrutinize the intricate enzymatic machinery responsible for its transformation, and explore its broader biological effects and applications. The content herein is structured to provide not just a description of processes, but an understanding of the underlying biochemical logic, supported by detailed experimental protocols for researchers in the field.
Chapter 1: The Central Role of 6-HNA in Nicotinate and Nicotine Degradation
In the microbial world, numerous bacteria have evolved sophisticated pathways to utilize nicotine and its parent compound, nicotinic acid, as sources of carbon, nitrogen, and energy.[6] 6-HNA is a key metabolite that links the degradation of these N-heterocyclic compounds to central metabolism.
Bacterial Degradation Pathways
Three primary pathways for nicotine degradation have been identified in bacteria:
-
The Pyridine Pathway: Initiated by the hydroxylation of the pyridine ring of nicotine to form 6-hydroxynicotine.[3][6]
-
The Pyrrolidine Pathway: Begins with the dehydrogenation of the pyrrolidine ring.[2][4]
-
The Hybrid VPP Pathway: A combination of the initial steps of both the pyridine and pyrrolidine pathways.[2][3][4][5]
Regardless of the initial steps, these pathways often converge on the formation of 6-HNA from the parent compound, nicotinic acid. The complete aerobic degradation of nicotinic acid proceeds through a series of enzymatic steps, ultimately yielding fumaric acid, which enters the Krebs cycle.[12][13] The initial and pivotal step in this convergence is the oxidation of nicotinic acid to 6-HNA.[12]
Caption: Overview of bacterial degradation pathways for nicotine and nicotinic acid, highlighting 6-HNA as a key intermediate.
Chapter 2: Enzymatic Conversion of 6-HNA: The Action of 6-Hydroxynicotinate 3-Monooxygenase (NicC)
The primary mechanism of action of 6-HNA in bacterial metabolism is its role as the specific substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (EC 1.14.13.114), commonly known as NicC.[14] This enzyme is a Class A flavin-dependent monooxygenase that catalyzes a critical step in the nicotinic acid degradation pathway.[13][15][16][17][18]
The Decarboxylative Hydroxylation Reaction
NicC catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (2,5-DHP). This is not a simple hydroxylation; it is a complex decarboxylative hydroxylation reaction, where the hydroxyl group is added to the C3 position and the carboxyl group at the C5 position is removed as CO2. The reaction requires molecular oxygen and the concomitant oxidation of NADH to NAD+.[12][15][16][17][19]
Reaction: 6-HNA + NADH + H+ + O2 → 2,5-DHP + NAD+ + H2O + CO2
Mechanism of NicC Catalysis
The catalytic cycle of NicC is a multistep process involving precise substrate binding and a series of redox reactions mediated by the FAD cofactor.
-
Substrate Binding: The cycle begins with the binding of the substrate, 6-HNA. Kinetic studies reveal this is a two-step process that induces a conformational change in the enzyme.[20] This initial binding significantly increases the enzyme's affinity for the cosubstrate, NADH.[20] Key active site residues, particularly His47 and Tyr215, are critical for binding 6-HNA and stabilizing its ionized form.[13][15][16][21]
-
FAD Reduction: With both substrates bound, NADH reduces the enzyme-bound FAD to FADH-. This is enhanced by the formation of a charge-transfer complex intermediate.[20]
-
Reaction with Molecular Oxygen: The reduced flavin (FADH-) reacts with O2 to form a C4a-hydroperoxyflavin intermediate.
-
Hydroxylation and Decarboxylation: This highly reactive intermediate facilitates an electrophilic aromatic substitution on the 6-HNA ring, leading to hydroxylation and subsequent decarboxylation.[15][16]
-
Product Release: The cycle concludes with the formation of a C4a-hydroxyflavin intermediate, which dehydrates to regenerate the oxidized FAD, and the products (2,5-DHP, NAD+, CO2, and H2O) are released.[20]
Caption: A simplified representation of the catalytic cycle of the enzyme NicC, detailing the transformation of 6-HNA.
Quantitative Data: Kinetic Parameters of NicC
The efficiency of NicC has been characterized in several bacterial species. The choice of organism for study, such as Pseudomonas putida or Bordetella bronchiseptica, is often based on their well-documented metabolic pathways for aromatic compounds.
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| B. bronchiseptica RB50 | 6-HNA | 85 ± 13 | 4.3 | 5.0 x 104 | [17] |
| P. putida KT2440 | 6-HNA | - | - | - | [12][17] |
Note: Comprehensive kinetic data for P. putida NicC were not fully detailed in the cited abstracts, but its characterization was confirmed.
Chapter 3: Other Biological Roles and Effects of 6-HNA
Beyond its core role as a metabolic intermediate in bacteria, 6-HNA exhibits other biological activities and has several practical applications.
-
Biomarker for Infection: The production of 6-HNA from nicotinic acid is a characteristic feature of Pseudomonas aeruginosa. This specificity allows for the use of 6-HNA as a diagnostic marker in urine to detect infections caused by this opportunistic pathogen, which is a significant cause of urinary tract infections.[11]
-
Allelochemical in Plants: 6-HNA has been identified in the root exudates of muskmelon (Cucumis melo). It acts as an allelochemical, a compound released by one plant that affects another. Specifically, it inhibits the formation of haustoria (parasitic root structures) in the parasitic plant Phelipanche aegyptiaca by disrupting its auxin signaling pathway.[8]
-
Pharmaceutical and Agrochemical Precursor: The chemical structure of 6-HNA makes it a valuable starting material, or intermediate, for the synthesis of more complex molecules. It is used in the production of certain lipid-lowering drugs and is a key component in the synthesis of pyridylmethyl amine insecticides like imidacloprid.[9]
Chapter 4: Methodologies for Studying 6-HNA and its Metabolism
Investigating the mechanism of action of 6-HNA requires robust experimental protocols. The following sections detail validated methodologies for the study of its primary converting enzyme, NicC.
Experimental Protocol 1: Assay for 6-Hydroxynicotinate 3-Monooxygenase (NicC) Activity
Causality and Principle: This protocol is a self-validating system for measuring NicC activity. The enzyme's reaction consumes one molecule of NADH for every molecule of 6-HNA converted. The decrease in NADH concentration can be continuously monitored by measuring the reduction in absorbance at 340 nm (A340), as NADH absorbs strongly at this wavelength while NAD+ does not. The rate of decrease in A340 is directly proportional to the enzyme's activity. Including a control reaction lacking the 6-HNA substrate is critical to ensure the observed NADH oxidation is substrate-dependent and not due to non-specific oxidases.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0. The optimal pH for NicC activity is around 8.0.[17]
-
Substrate Stock: 10 mM 6-hydroxynicotinic acid in assay buffer.
-
Cosubstrate Stock: 10 mM NADH in assay buffer. Prepare fresh and keep on ice, protected from light.
-
Enzyme Solution: Purified NicC enzyme diluted to a suitable concentration (e.g., 0.1-1.0 µM) in assay buffer.
-
-
Assay Procedure:
-
Set up a spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
In a 1 mL quartz cuvette, prepare the reaction mixture:
-
880 µL of Assay Buffer
-
50 µL of 10 mM 6-HNA stock (final concentration: 0.5 mM)
-
50 µL of Enzyme Solution
-
-
Mix gently by inversion and allow to equilibrate for 2-3 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM NADH stock (final concentration: 0.2 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
-
Control Reaction:
-
Prepare an identical reaction mixture, but replace the 50 µL of 6-HNA stock with 50 µL of assay buffer. This control measures the rate of any substrate-independent NADH oxidation.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔA340/min) from the linear portion of the absorbance curve.
-
Subtract the rate of the control reaction from the rate of the sample reaction.
-
Calculate the specific activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).
-
Activity (µmol/min/mg) = [(ΔA340/min) / 6.22] x [Total Volume (mL) / (mg of enzyme)]
-
-
Caption: A step-by-step workflow for determining the enzymatic activity of 6-hydroxynicotinate 3-monooxygenase (NicC).
Experimental Protocol 2: Identification of 6-HNA using Mass Spectrometry
Causality and Principle: For unambiguous identification and quantification of 6-HNA in biological samples (e.g., bacterial culture supernatants, urine), mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard. This technique separates molecules based on their physicochemical properties and then measures their mass-to-charge ratio (m/z), providing high specificity and sensitivity. Comparing the retention time and mass spectrum of a peak in a sample to that of an authentic 6-HNA standard provides definitive identification.
Methodology (LC-MS Overview):
-
Sample Preparation:
-
Centrifuge the biological sample (e.g., bacterial culture) to remove cells and debris.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte.
-
Reconstitute the dried extract in a solvent compatible with the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto a suitable HPLC column (e.g., C18 reverse-phase).
-
Elute with a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate 6-HNA from other metabolites.
-
-
MS Detection:
-
Ionize the column eluent using an appropriate source (e.g., electrospray ionization - ESI).
-
Analyze the ions in the mass spectrometer, operating in either full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) / multiple reaction monitoring (MRM) mode for high-sensitivity quantification of the specific m/z for 6-HNA (molecular weight: 139.11 g/mol ).[1]
-
-
Data Analysis:
-
Identify 6-HNA by matching the retention time and mass spectrum of the sample peak to a purified 6-HNA standard run under the same conditions.
-
Quantify by comparing the peak area from the sample to a standard curve generated from known concentrations of the 6-HNA standard.
-
Conclusion
The mechanism of action of 6-hydroxynicotinic acid in biological systems is multifaceted, but it is most clearly defined by its indispensable role as a substrate in the microbial degradation of nicotinic acid and nicotine. Its conversion is catalyzed by the sophisticated flavoenzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which performs a rare decarboxylative hydroxylation. Understanding this enzymatic mechanism not only provides fundamental insights into microbial metabolism but also opens avenues for biotechnological applications in bioremediation and biocatalysis. Furthermore, the roles of 6-HNA as a specific biomarker for P. aeruginosa and as an allelochemical in plant interactions demonstrate its broader biological relevance. Future research may further uncover its regulatory functions in metabolic networks and expand its utility as a precursor for novel bioactive compounds.
References
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry - ACS Publications. [Link]
-
Scheme depicting the pathways for degrading nicotine and nicotinate in... ResearchGate. [Link]
-
Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria. Frontiers. [Link]
-
Nicotine metabolism pathway in bacteria: mechanism, modification, and application. National Center for Biotechnology Information. [Link]
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]
-
Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry - ACS Publications. [Link]
-
Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. ResearchGate. [Link]
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ResearchGate. [Link]
-
Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry - ACS Publications. [Link]
-
6-Hydroxynicotinate 3-monooxygenase. Wikipedia. [Link]
-
Proposed pathway for nicotine degradation by A. tumefaciens S33. ResearchGate. [Link]
-
Breaking the habit: isolating nicotine-degrading bacteria in undergraduate microbiology teaching labs. ASM Journals. [Link]
-
Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database. [Link]
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. National Center for Biotechnology Information. [Link]
-
6-Hydroxynicotinic acid | C6H5NO3. PubChem. [Link]
-
Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. OSTI.GOV. [Link]
-
Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology. [Link]
-
Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. National Center for Biotechnology Information. [Link]
-
Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis. Biochemistry - ACS Publications. [Link]
Sources
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria [frontiersin.org]
- 4. Nicotine metabolism pathway in bacteria: mechanism, modification, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. 6-Hydroxynicotinic acid [jubilantingrevia.com]
- 11. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Hydroxynicotinate 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. osti.gov [osti.gov]
An In-depth Technical Guide on the Role of 6-Hydroxynicotinic Acid as a Metabolite
Introduction
6-Hydroxynicotinic acid (6-HNA) is a pivotal metabolite in the catabolism of nicotinic acid (niacin or vitamin B3) and related N-heterocyclic aromatic compounds by various microorganisms.[1][2][3] This guide provides a comprehensive technical overview of the role of 6-HNA, designed for researchers, scientists, and drug development professionals. We will delve into its metabolic pathways, the enzymatic machinery governing its transformations, its significance as a biomarker, and its applications in biotechnology. This document aims to synthesize current knowledge, offering both foundational understanding and field-proven insights to facilitate further research and development.
Biochemical Significance and Metabolic Pathways
6-Hydroxynicotinic acid is primarily recognized as a key intermediate in the aerobic degradation of nicotinic acid in several bacterial species, including those from the genera Pseudomonas, Bordetella, and Bacillus.[1][4] It has also been identified as a metabolite in humans and other organisms.[5] The metabolic journey of 6-HNA is central to the detoxification and utilization of pyridine-based compounds in various ecological niches.
Nicotinic Acid Degradation Pathway
The initial and rate-limiting step in the aerobic degradation of nicotinic acid is its hydroxylation to form 6-hydroxynicotinic acid.[2] This reaction is catalyzed by nicotinic acid hydroxylase. Subsequently, 6-HNA is further metabolized through a series of enzymatic reactions, which ultimately lead to intermediates of central metabolism. A crucial enzyme in this downstream pathway is 6-hydroxynicotinic acid 3-monooxygenase (NicC) , a flavin-dependent monooxygenase.[1][3] NicC catalyzes the decarboxylative hydroxylation of 6-HNA to yield 2,5-dihydroxypyridine (2,5-DHP), a reaction that involves the oxidation of NADH to NAD+.[1][6]
The following diagram illustrates the initial steps of the nicotinic acid degradation pathway highlighting the central role of 6-HNA.
Caption: Figure 1: Overview of the initial steps in nicotinic acid degradation.
Role in Nicotine Degradation
In addition to nicotinic acid metabolism, 6-HNA is also an intermediate in certain bacterial nicotine degradation pathways.[7] Three primary pathways for nicotine degradation have been identified in bacteria: the pyridine pathway, the pyrrolidine pathway, and a hybrid variant (VPP pathway).[7] The pyridine pathway, observed in Gram-positive bacteria like Paenarthrobacter nicotinovorans, initiates with the hydroxylation of nicotine at the C6 position of the pyridine ring, forming (S)-6-hydroxynicotine.[7][8] This intermediate is then further oxidized, eventually leading to the formation of 6-hydroxynicotinic acid, which then enters the same catabolic pathway as described for nicotinic acid degradation.
The VPP pathway, found in Gram-negative bacteria such as Agrobacterium tumefaciens, also involves the formation of a 6-hydroxy intermediate, 6-hydroxypseudooxynicotine, which is subsequently metabolized.[9]
Enzymology of 6-Hydroxynicotinic Acid Metabolism
The enzymatic conversion of 6-HNA is a critical control point in the catabolism of nicotinic acid. The primary enzyme responsible for its further degradation is 6-hydroxynicotinic acid 3-monooxygenase (NicC).
6-Hydroxynicotinic Acid 3-Monooxygenase (NicC)
NicC is a Class A flavin-dependent monooxygenase that utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor.[3][6] It catalyzes a unique decarboxylative hydroxylation reaction.[3] The enzyme has been extensively studied in Pseudomonas putida and Bordetella bronchiseptica.[1][4]
Kinetic Properties of NicC from B. bronchiseptica [1][4]
| Kinetic Parameter | Value |
| kcat/KM (6-HNA) | 5.0 × 10⁴ M⁻¹ s⁻¹ |
| Optimal pH (Vmax/[E]t) | ~8.0 |
| Optimal pH (kcat/KM 6-HNA) | ~7.0 |
| KM (6-HNA) | 85 ± 13 µM |
The reaction mechanism of NicC is proposed to proceed via an electrophilic aromatic substitution, where a hydroperoxyflavin intermediate acts as the hydroxylating agent.[6][10] Key active site residues, such as Tyr215 and His47, have been identified as crucial for substrate binding and catalysis.[6]
Analytical Methodologies for 6-Hydroxynicotinic Acid Detection
Accurate quantification of 6-HNA is essential for studying its metabolic role. Several analytical techniques are employed for its detection and measurement in various biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of 6-HNA.[3] A typical protocol involves:
Experimental Protocol: HPLC Analysis of 6-HNA
-
Sample Preparation: Centrifuge cell cultures or reaction mixtures to remove solids. The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
-
Chromatographic Conditions:
-
Detection: UV detection at a wavelength where 6-HNA has significant absorbance (e.g., 340 nm) is standard.[3]
-
Quantification: A standard curve is generated using known concentrations of purified 6-HNA to quantify the analyte in unknown samples.
Gas Chromatography-Mass Spectrometry (GC-MS) and NMR Spectroscopy
GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of 6-HNA, particularly in complex biological samples like urine.[11] These methods have been instrumental in identifying 6-HNA as a biomarker for Pseudomonas aeruginosa infections.[11][12]
The following diagram outlines a general workflow for the analysis of 6-HNA.
Caption: Figure 2: General workflow for the analysis of 6-hydroxynicotinic acid.
Biotechnological and Clinical Relevance
The metabolic pathways involving 6-HNA have significant implications in both biotechnology and clinical diagnostics.
Industrial Production of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid is a valuable building block for the synthesis of pharmaceuticals and agrochemicals, such as pyridylmethyl amine insecticides.[13] Biotechnological production of 6-HNA using whole-cell catalysts (e.g., Pseudomonas poae) offers a more environmentally friendly and efficient alternative to chemical synthesis.[13][14] Optimization of fermentation conditions has led to high yields of 6-HNA, making this a commercially viable process.[14] A patented method for the production of 6-hydroxynicotinic acid involves the enzymatic hydroxylation of nicotinic acid using microorganisms like Achromobacter xylosoxydans.[15]
6-Hydroxynicotinic Acid as a Biomarker
A significant clinical application of 6-HNA is its use as a biomarker for the detection of Pseudomonas aeruginosa in urinary tract infections.[11][12] This bacterium is unique among common urinary pathogens in its ability to convert nicotinic acid to 6-HNA.[11] Therefore, the presence of 6-HNA in urine is a strong indicator of a P. aeruginosa infection, allowing for rapid and specific diagnosis.
Safety and Handling
6-Hydroxynicotinic acid is classified as a skin and eye irritant and may cause respiratory irritation.[16][17][18] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19]
-
Handling: Avoid breathing dust and ensure adequate ventilation.[16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]
Conclusion
6-Hydroxynicotinic acid is a metabolite of profound importance in microbial biochemistry, with expanding applications in biotechnology and clinical diagnostics. Its central role in the degradation of nicotinic acid and nicotine highlights the metabolic versatility of microorganisms. The detailed characterization of enzymes like 6-hydroxynicotinic acid 3-monooxygenase provides a foundation for enzymatic engineering and the development of novel biocatalysts. Furthermore, its utility as a specific biomarker for Pseudomonas aeruginosa underscores the translational potential of metabolic research. Continued investigation into the pathways and enzymes associated with 6-HNA metabolism will undoubtedly uncover new scientific insights and technological opportunities.
References
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432-3446. [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. [Link]
-
Open Works. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. [Link]
-
ResearchGate. (n.d.). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. [Link]
-
MetaSci. (n.d.). Safety Data Sheet 6-Hydroxynicotinic acid. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
-
National Institutes of Health. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. [Link]
-
Snider, M. J., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751-1763. [Link]
-
PubMed. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. [Link]
-
ResearchGate. (2018). Determining the mechanism of 6‐hydroxynicotinate 3‐monooxygenase (NicC), an enzyme involved in nicotinate degradation. [Link]
-
Liu, Y., & Li, H. (2025). Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology, 75. [Link]
-
Alfa Aesar. (2011). 6-Hydroxynicotinic acid - SAFETY DATA SHEET. [Link]
-
Wikipedia. (n.d.). (S)-6-hydroxynicotine oxidase. [Link]
-
ACS Publications. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. [Link]
-
PubMed Central. (n.d.). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]
-
ResearchGate. (n.d.). Enzymatic Hydroxylations in Industrial Application. [Link]
-
ASM Journals. (n.d.). Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. [Link]
- Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid.
-
ResearchGate. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. [Link]
-
MDPI. (n.d.). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. [Link]
-
Wiley Online Library. (n.d.). Identification of a novel biomarker for pyridoxine‐dependent epilepsy: Implications for newborn screening. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 5. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-6-hydroxynicotine oxidase - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 12. apexbt.com [apexbt.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. researchgate.net [researchgate.net]
- 15. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 16. sds.metasci.ca [sds.metasci.ca]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the selective oxidation of commercially available 2-hydroxy-6-methylnicotinic acid to the corresponding aldehyde, 6-formyl-2-hydroxynicotinic acid, utilizing a selenium dioxide-mediated reaction. The subsequent step involves the protection of the aldehyde functional group as a dimethyl acetal. This guide offers detailed, step-by-step procedures, mechanistic insights, and safety considerations intended for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction
Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules. Specifically, functionalized nicotinic acids serve as key intermediates in the synthesis of complex molecular architectures. This compound is a versatile intermediate where the latent aldehyde functionality, protected as a dimethyl acetal, allows for selective transformations at other positions of the molecule. The acetal group is stable under a variety of reaction conditions, yet can be readily deprotected to the aldehyde for further elaboration, making this compound a valuable synthon.
The synthetic strategy outlined herein is a logical and efficient pathway, beginning with a well-established starting material and employing reliable chemical transformations to achieve the target compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Oxidation of 2-hydroxy-6-methylnicotinic acid to 6-formyl-2-hydroxynicotinic acid.
-
Step 2: Acetal Protection of 6-formyl-2-hydroxynicotinic acid to yield the final product.
Application Notes & Protocols: 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid as a Versatile Scaffolding Hub in Organic Synthesis
Abstract
6-(Dimethoxymethyl)-2-hydroxynicotinic acid is a trifunctional heterocyclic building block of significant value to researchers in medicinal chemistry and drug development. Its unique architecture, featuring a carboxylic acid, a modifiable pyridinol ring, and a protected aldehyde, offers three orthogonal points for molecular elaboration. This guide provides a comprehensive overview of its strategic application in organic synthesis, detailing field-proven protocols for amide bond formation, palladium-catalyzed cross-coupling, and aldehyde derivatization. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.
Introduction: A Molecule of Strategic Importance
The structure of this compound presents a powerful toolkit for the synthetic chemist. The three primary functional groups offer distinct and sequentially addressable reactive sites:
-
The Carboxylic Acid (C3-Position): This site is primed for robust amide bond formation, allowing for the introduction of diverse R-groups and the construction of peptidomimetics or other complex amides.
-
The 2-Hydroxypyridine Moiety: This group exists in a tautomeric equilibrium with its 2-pyridone form.[1][2] While stable, the hydroxyl group can be readily converted into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
The Dimethoxymethyl Acetal (C6-Position): This group serves as a stable, masked aldehyde. It remains inert during manipulations of the other two functional groups and can be selectively deprotected under acidic conditions to reveal a reactive aldehyde for subsequent transformations such as reductive amination or olefination.
This multi-functionality allows for the divergent synthesis of complex molecular libraries from a single, advanced intermediate, making it an efficient and powerful tool in discovery chemistry.
Core Application: Amide Bond Formation
The carboxylic acid is typically the most straightforward functional group to address. Standard peptide coupling reagents can be employed to form a stable amide bond with a wide array of primary and secondary amines. The choice of coupling agent is critical and is often dictated by the steric and electronic properties of the amine coupling partner and the need to suppress side reactions like epimerization.[3]
Table 1: Common Amide Coupling Reagents
| Reagent Acronym | Full Name | Key Features |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Highly efficient, fast reaction times, low racemization.[4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A classic and reliable coupling reagent. |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / Hydroxybenzotriazole | Cost-effective, water-soluble byproducts.[3] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered amino acids. |
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.2 eq)[4]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 eq) to the solution, followed by HATU (1.2 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of lithium chloride.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Advanced Derivatization: Palladium-Catalyzed Cross-Coupling
To functionalize the pyridine core, the 2-hydroxy group must first be converted into a more reactive leaving group. The formation of a triflate ester is the gold standard for this transformation, creating an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]
Protocol 2a: Synthesis of the 2-Triflate Intermediate
Materials:
-
Amide product from Protocol 1 (1.0 eq)
-
Triflic Anhydride (Tf₂O) (1.5 eq)
-
Anhydrous Pyridine or 2,6-Lutidine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the starting amide in anhydrous DCM (approx. 0.1 M) in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or 2,6-lutidine (3.0 eq) to the solution.
-
Add triflic anhydride (1.5 eq) dropwise via syringe over 15 minutes. The solution may darken.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude triflate is often used directly in the next step without further purification after ensuring the absence of residual triflic anhydride.
Protocol 2b: Suzuki-Miyaura C-C Bond Formation
This protocol details the coupling of the newly formed triflate with an arylboronic acid.[6]
Materials:
-
Crude 2-Triflate from Protocol 2a (1.0 eq)
-
Arylboronic Acid (1.3 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flask containing the crude triflate, add the arylboronic acid (1.3 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-12 hours. Monitor by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Final Elaboration: Aldehyde Deprotection and Reductive Amination
The final step in leveraging this building block is the deprotection of the dimethoxymethyl acetal to reveal the aldehyde. This is readily achieved under mild acidic conditions. The resulting aldehyde is a versatile handle for a host of transformations, most notably reductive amination.
Protocol 3: Acetal Deprotection and One-Pot Reductive Amination
This efficient one-pot, two-step procedure first generates the aldehyde and then immediately reacts it with an amine in the presence of a mild reducing agent.[7]
Materials:
-
Coupled product from Protocol 2b (1.0 eq)
-
Acetone and 1M Aqueous HCl (10:1 mixture)
-
Primary or Secondary Amine (1.5 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure: Step A: Deprotection
-
Dissolve the starting material in the acetone/1M HCl mixture.
-
Stir at room temperature for 2-6 hours. Monitor the formation of the aldehyde by LC-MS.
-
Once the deprotection is complete, neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.
Step B: Reductive Amination
-
Dissolve the crude aldehyde in anhydrous DCM or DCE.
-
Add the desired amine (1.5 eq). If the amine is a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like DIPEA.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.0 eq) portion-wise. The reaction may bubble slightly.
-
Stir at room temperature for 4-16 hours until the reaction is complete as judged by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Integrated Synthesis Workflow
The true power of this compound lies in the ability to combine these transformations in a logical sequence to rapidly build molecular complexity.
Caption: A strategic workflow demonstrating sequential functionalization.
Conclusion
This compound is a superbly designed building block for modern synthetic and medicinal chemistry. By understanding the distinct reactivity of its three functional groups, researchers can devise elegant and efficient pathways to complex target molecules. The protocols outlined in this guide provide a robust foundation for exploiting the full synthetic potential of this versatile scaffold.
References
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link]
-
Aapptec. (2025). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
MDPI. (2020). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 25(18), 4771. Available from: [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available from: [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 13(4), 729. Available from: [Link]
-
MDPI. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts, 11(11), 1385. Available from: [Link]
-
PubChem. (2025). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. (2015). EDC-Mediated Amide-Bond Formation. Available from: [Link]
-
ResearchGate. (2008). Energetics and Structure of Hydroxynicotinic Acids. The Journal of Physical Chemistry A, 112(35), 8144-8153. Available from: [Link]
-
ResearchGate. (2021). Crystal structure of 2-hydroxynicotinic acid, form II. Available from: [Link]
-
PubMed. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(12), 1596-1607. Available from: [Link]
-
PMC. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 14, 2568-2575. Available from: [Link]
- Google Patents. (2008). In situ or one-pot hydrogenation and reductive amination process.
Sources
Applications of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid in Medicinal Chemistry: A Technical Guide
This guide provides a comprehensive overview of the applications of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies. The content is structured to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the compound's potential.
Introduction: The Strategic Advantage of a Masked Aldehyde
This compound is a pyridine derivative of significant interest in medicinal chemistry. Its structure is characterized by a 2-hydroxynicotinic acid core, a known pharmacophore present in numerous biologically active molecules. The key feature of this compound is the dimethoxymethyl group at the 6-position, which serves as a stable, protected form of an aldehyde. This "masked" aldehyde allows for the selective manipulation of other functional groups on the pyridine ring, such as the carboxylic acid, before revealing the highly reactive aldehyde for subsequent transformations. This strategic advantage makes it a powerful tool for the synthesis of complex molecular architectures and diverse compound libraries.
The nicotinic acid scaffold itself is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The strategic placement of the protected aldehyde and the carboxylic acid on the 2-hydroxypyridine ring system of this compound opens up a multitude of synthetic possibilities for creating novel therapeutic agents.
Core Synthetic Transformations and Protocols
The true utility of this compound lies in the diverse array of chemical reactions that can be performed on its functional groups. The following sections detail key transformations and provide step-by-step protocols for their execution.
Part 1: Unmasking the Aldehyde - Acid-Catalyzed Deprotection
The conversion of the dimethoxymethyl group to a formyl group is a critical first step in many synthetic routes. This is typically achieved through acid-catalyzed hydrolysis.
Causality Behind Experimental Choices: The choice of a mild acidic condition is crucial to prevent unwanted side reactions, such as decarboxylation, which can occur at higher temperatures or with stronger acids. The use of a co-solvent like acetone or THF ensures the solubility of the starting material.
Protocol 1: Synthesis of 6-Formyl-2-hydroxynicotinic acid
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., 0.1 eq of 1 M HCl).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate.
-
Isolation: Remove the organic solvent under reduced pressure. The aqueous layer can be further acidified to precipitate the product, which is then collected by filtration, washed with cold water, and dried.
| Parameter | Value |
| Expected Yield | >90% |
| Purity (by HPLC) | >95% |
| Solvent System (TLC) | Dichloromethane:Methanol (9:1) |
Caption: Deprotection of the dimethoxymethyl group.
Part 2: Harnessing the Reactivity of the Aldehyde
Once deprotected, the 6-formyl group serves as a versatile handle for introducing molecular diversity.
Reductive amination is a powerful method for forming C-N bonds. The aldehyde is first condensed with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is mild, selective for imines over aldehydes, and does not reduce other functional groups like the carboxylic acid. The reaction is typically performed in a non-protic solvent to favor imine formation.
Protocol 2: General Procedure for Reductive Amination
-
Initial Mixture: To a solution of 6-formyl-2-hydroxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Typical Value |
| Reaction Time | 4-12 hours |
| Expected Yield | 60-85% |
| Common Solvents | DCM, DCE, THF |
Caption: Reductive amination workflow.
Part 3: Modifying the Carboxylic Acid Moiety
The carboxylic acid at the 3-position is another key site for modification, most commonly through the formation of amides.
The coupling of the carboxylic acid with an amine to form an amide bond is one of the most important reactions in drug discovery. A variety of coupling reagents can be employed for this transformation.
Causality Behind Experimental Choices: The choice of coupling reagent and base is crucial for efficient amide bond formation while minimizing side reactions and racemization (if chiral amines are used). HATU is a popular choice due to its high efficiency and low rate of racemization. A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without interfering with the coupling process.
Protocol 3: General Procedure for Amide Coupling
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
| Parameter | Typical Value |
| Reaction Time | 2-8 hours |
| Expected Yield | 70-95% |
| Common Coupling Reagents | HATU, HBTU, EDC/HOBt |
Caption: Amide bond formation workflow.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold
To illustrate the synthetic utility of this compound, a hypothetical synthetic route to a novel kinase inhibitor scaffold is presented below. Many kinase inhibitors feature a heterocyclic core with various substituents to achieve potency and selectivity.
Synthetic Strategy: The synthesis will involve a sequential modification of the functional groups of this compound. First, an amide bond will be formed at the carboxylic acid position. Subsequently, the aldehyde will be deprotected and used in a reductive amination reaction to introduce a solubilizing group.
Caption: Hypothetical synthesis of a kinase inhibitor.
This multi-step synthesis demonstrates how this compound can be used to systematically build up molecular complexity, a crucial aspect of modern drug discovery. The ability to perform these reactions in a controlled, stepwise manner allows for the creation of focused libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its protected aldehyde functionality allows for a wide range of synthetic manipulations, providing access to a diverse array of novel chemical entities. The protocols and strategies outlined in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of new therapeutic agents. By understanding the underlying principles of its reactivity, researchers can fully exploit the potential of this powerful synthetic intermediate.
References
- CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google P
- US4738924A - Method for the production of 6-hydroxynicotinic acid - Google P
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (URL: )
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])
- Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. (URL: [Link])
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL: [Link])
-
6-Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway - PubMed. (URL: [Link])
-
Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) - Human Metabolome Database. (URL: [Link])
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. (URL: [Link])
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. (URL: [Link])
- US10800748B2 - Process for the manufacture of R-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride - Google Patents. (URL: https://patents.google.
-
CNP0320055.0: 6-Hydroxynicotinic acid - COCONUT. (URL: [Link])
-
6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem. (URL: [Link])
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. (URL: [Link])
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - NIH. (URL: [Link])
- EP0152948A2 - Process for the preparation of 6-hydroxynicotinic acid - Google P
- US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google P
Sources
Application Notes: Leveraging 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid for Novel Ligand Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 6-(Dimethoxymethyl)-2-hydroxynicotinic acid emerges as a highly versatile and strategically valuable scaffold. Its unique trifunctional nature—featuring a stable, protected aldehyde (dimethoxymethyl acetal), a carboxylic acid, and a 2-hydroxypyridine (pyridinone) core—offers orthogonal chemical handles for sequential and site-selective modifications. This guide provides an in-depth exploration of the scaffold's advantages and detailed, field-proven protocols for its application in the synthesis of diverse ligand libraries.
Section 1: The Strategic Advantage of the Scaffold
The utility of this compound stems from the distinct and complementary properties of its three primary functional components.
The 2-Hydroxypyridine (Pyridinone) Core: A Privileged Scaffold
The pyridinone motif is recognized as a "privileged scaffold" in drug discovery.[1][2] These heterocycles are prevalent in a wide range of biologically active molecules due to their unique physicochemical properties.[3][4] The 2-pyridone tautomer possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, allowing it to mimic peptide bonds and engage in critical interactions within biological targets like kinase hinges.[5] This dual nature, combined with its favorable impact on properties like aqueous solubility and metabolic stability, makes it an attractive core for designing new drugs.[5][6]
Orthogonal Reactivity: The Key to Versatility
The primary advantage of this reagent lies in its "orthogonal" functional groups—the carboxylic acid and the protected aldehyde. Orthogonality in this context means that each group can be reacted selectively without affecting the other, enabling precise, stepwise construction of complex molecules.
-
Carboxylic Acid (-COOH): This group is readily activated for standard amide bond formation, esterification, or other nucleophilic substitutions.
-
Dimethoxymethyl Acetal (-CH(OCH₃)₂): This moiety serves as a stable protecting group for a highly reactive aldehyde. It is robust under the neutral or basic conditions often used for amide coupling but can be selectively cleaved under mild acidic conditions to reveal the aldehyde for subsequent reactions like reductive amination.[7][8]
This orthogonality is the cornerstone of its use in combinatorial chemistry and the systematic exploration of a molecule's structure-activity relationship (SAR).
dot graph Orthogonal_Reactivity { layout=neato; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
scaffold [label="{this compound | { -COOH | -CH(OCH₃)₂ | Pyridinone Core }}", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Functional Group 1: Carboxylic Acid amide_coupling [label="Amide Coupling\n(EDC, NHS)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amide_product [label="Amide-Linked Ligand", pos="-5,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scaffold:f0 -> amide_coupling [label=" Step 1a\n(Stable Acetal) ", color="#5F6368"]; amide_coupling -> amide_product [color="#5F6368"];
// Functional Group 2: Acetal/Aldehyde deprotection [label="Acetal Deprotection\n(Mild Acid)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde Intermediate", pos="5,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_amination [label="Reductive Amination\n(R-NH₂, NaBH(OAc)₃)", pos="5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_product [label="Amine-Linked Ligand", pos="5,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scaffold:f1 -> deprotection [label=" Step 1b\n(Stable Acid) ", color="#5F6368"]; deprotection -> aldehyde [color="#5F6368"]; aldehyde -> reductive_amination [color="#5F6368"]; reductive_amination -> amine_product [color="#5F6368"];
// Core core_props [label="Modulates Solubility,\n H-Bonding, pKa", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; scaffold:f2 -> core_props [color="#5F6368"]; }
Caption: Orthogonal reactivity of the scaffold.
Section 2: Core Synthetic Protocols
The following protocols are designed as self-validating systems, with checkpoints to ensure reaction completion before proceeding.
Protocol 1: Amide Bond Formation via the Carboxylic Acid
This protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond, leaving the dimethoxymethyl group intact.[9][10]
Materials
-
This compound
-
Amine of interest (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.5
-
Thin Layer Chromatography (TLC) supplies
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
Step-by-Step Methodology
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF. In a separate vial, dissolve the primary amine of interest (1.1 eq).
-
Activation: To the solution of the nicotinic acid derivative, add NHS (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The reaction activates the carboxyl group by forming a semi-stable NHS ester, which is less prone to hydrolysis than the O-acylisourea intermediate.[9]
-
Validation Checkpoint 1: Monitor the activation by TLC or LC-MS. The activated NHS ester should have a different retention time and a higher mass corresponding to the addition of the succinimidyl group.
-
Conjugation: Add the amine solution to the activated nicotinic acid mixture. If necessary, adjust the pH to 7.2-7.5. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Validation Checkpoint 2: Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material and the formation of the desired amide product.
-
Quenching: Add Quenching Buffer to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the final conjugate using standard techniques such as flash column chromatography or preparative HPLC.
| Table 1: Reagent Molar Ratios for Amide Coupling | |
| Component | Molar Equivalence |
| This compound | 1.0 |
| Amine (R-NH₂) | 1.1 - 1.2 |
| EDC | 1.2 - 1.5 |
| NHS / sulfo-NHS | 1.2 - 1.5 |
Protocol 2: Deprotection and Reductive Amination
This two-part protocol first unmasks the aldehyde and then couples it to an amine. Reductive amination is a cornerstone of C-N bond formation in pharmaceutical chemistry due to its efficiency and operational simplicity.[11][12]
Part A: Acetal Deprotection
-
Dissolution: Dissolve the this compound derivative (e.g., the product from Protocol 1) in a mixture of tetrahydrofuran (THF) and a mild aqueous acid (e.g., 1 M HCl, formic acid, or acetic acid). The deprotection of acetals is typically achieved via acid catalysis in the presence of water.[7][13]
-
Reaction: Stir the solution at room temperature for 1-4 hours.
-
Validation Checkpoint 3: Monitor the reaction by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the aldehyde. The mass spectrum should show a loss corresponding to the two methoxy groups and the addition of an oxygen atom.
-
Work-up: Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step.
Part B: Reductive Amination
-
Imine Formation: Dissolve the crude aldehyde (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a dehydrating agent like magnesium sulfate or molecular sieves if needed. Stir for 1 hour at room temperature to form the imine or iminium ion intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).[14] This reagent is preferred as it is selective for imines over aldehydes and can be used in a one-pot procedure.
-
Validation Checkpoint 4: Monitor the reaction by LC-MS for the formation of the final amine product.
-
Quenching and Purification: Quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃. Extract the product, dry the organic layer, and purify by column chromatography.
Section 3: Sequential Derivatization Workflow
The true power of the scaffold is realized when these protocols are combined. A researcher can first attach a diversity element via amide coupling and then, after purification, deprotect the acetal and introduce a second diversity element via reductive amination.
dot graph Sequential_Workflow { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
Start [label="Start:\n6-(dimethoxymethyl)-2-\nhydroxynicotinic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Protocol1 [label="Protocol 1:\nAmide Coupling\n(R₁-NH₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Amide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Protocol2A [label="Protocol 2A:\nAcetal Deprotection", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Aldehyde Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Protocol2B [label="Protocol 2B:\nReductive Amination\n(R₂-NH₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Final Ligand", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Protocol1; Protocol1 -> Intermediate1 [label=" Purify"]; Intermediate1 -> Protocol2A; Protocol2A -> Intermediate2 [label=" Isolate"]; Intermediate2 -> Protocol2B; Protocol2B -> FinalProduct [label=" Purify"]; }
Caption: Sequential ligand synthesis workflow.
Section 4: Data Interpretation and Characterization
Thorough characterization is essential to confirm the structure of the synthesized ligands.
| Table 2: Expected Analytical Data for Key Compounds | ||
| Compound | Technique | Expected Observation |
| Parent Acid | ¹H NMR | Singlet ~5.3 ppm (acetal CH), singlets ~3.3 ppm (2x OCH₃), aromatic signals. |
| ESI-MS | [M-H]⁻ or [M+H]⁺ corresponding to C₉H₁₁NO₄. | |
| Amide Product | ¹H NMR | Appearance of new signals corresponding to the coupled amine (R₁). |
| ESI-MS | [M-H]⁻ or [M+H]⁺ corresponding to the coupled product. | |
| Aldehyde Intermediate | ¹H NMR | Disappearance of acetal CH and OCH₃ signals. Appearance of a new aldehyde proton signal ~9-10 ppm. |
| ESI-MS | Mass change consistent with loss of (2x CH₃OH) and addition of O. | |
| Final Amine Product | ¹H NMR | Disappearance of aldehyde proton. Appearance of new signals from R₂ and a new methylene signal adjacent to the nitrogen. |
| ESI-MS | [M-H]⁻ or [M+H]⁺ corresponding to the final product. |
Conclusion
This compound is a powerful and versatile building block for modern ligand design. Its privileged pyridinone core and orthogonal reactive handles provide a reliable platform for constructing diverse chemical libraries. The detailed protocols and validation checkpoints outlined in this guide offer a robust framework for researchers to harness the full potential of this scaffold, accelerating the discovery of novel, high-affinity ligands for a wide array of biological targets.
References
- Vertex AI Search. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.
- Vertex AI Search. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Vertex AI Search. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H. BenchChem.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- Vertex AI Search. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Vertex AI Search. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. article.
- Vertex AI Search. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- Hider, R. C., et al. (n.d.). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed.
- Organic Chemistry Portal. (n.d.).
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
- J-Stage. (2025). Chem. Pharm. Bull. 73(4): 396-400.
- Mirjalili, B. F., et al. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. SciSpace.
- UNT Digital Library. (2025). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Enzymatic Production of 6-Hydroxynicotinic Acid
Introduction: The Strategic Value of Biocatalytic 6-Hydroxynicotinic Acid Synthesis
6-Hydroxynicotinic acid (6-HNA) is a pivotal intermediate in the synthesis of a range of pharmaceuticals and agrochemicals, most notably neonicotinoid insecticides like imidacloprid. Traditional chemical routes to 6-HNA are often hampered by harsh reaction conditions, low regioselectivity, and the generation of significant waste streams. In contrast, enzymatic hydroxylation of nicotinic acid offers a green and highly specific alternative, operating under mild aqueous conditions with high yields and purity. This guide provides a comprehensive overview and detailed protocols for the production of 6-HNA using whole-cell biocatalysis, targeting researchers and professionals in drug development and chemical synthesis. The methodologies described herein are designed to be robust and scalable, with an emphasis on the underlying scientific principles to facilitate adaptation and optimization.
Core Principles of Enzymatic Hydroxylation of Nicotinic Acid
The biotransformation of nicotinic acid to 6-HNA is primarily catalyzed by the enzyme nicotinate dehydrogenase (NDHase), also referred to as nicotinic acid hydroxylase. This enzyme facilitates the regioselective hydroxylation of the pyridine ring at the C6 position. This reaction is a key step in the microbial degradation pathway of nicotinic acid in various aerobic bacteria.
The Biocatalyst: Whole-Cell Systems
For industrial-scale production, the use of whole microbial cells as the biocatalyst is often more practical and cost-effective than using isolated enzymes. Whole-cell systems obviate the need for complex and costly enzyme purification, and the cellular machinery can regenerate any necessary cofactors. Genera of bacteria well-documented for their high NDHase activity include Pseudomonas, Bacillus, and Achromobacter.[1][2] A recently identified high-activity strain, Pseudomonas poae, has demonstrated the potential for achieving high product titers.[3][4]
The overall workflow for the production of 6-HNA using a whole-cell biocatalyst can be visualized as a three-stage process:
Caption: Workflow for 6-HNA production.
Detailed Protocols
Part 1: Screening and Selection of High-Activity Microbial Strains
The success of the biotransformation is critically dependent on the selection of a microorganism with high NDHase activity.
Protocol 1: High-Throughput Screening for NDHase-Producing Strains
This protocol utilizes the fluorescent properties of 6-HNA for rapid screening.
-
Media Preparation: Prepare a solid screening medium containing (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl, 15 g agar, and 1 g nicotinic acid. Autoclave and pour into sterile petri dishes.
-
Inoculation: Plate dilutions of environmental samples (e.g., soil) onto the screening medium.
-
Incubation: Incubate the plates at 30°C for 48-72 hours.
-
UV Detection: Examine the plates under a UV transilluminator (300 nm). Colonies producing 6-HNA will exhibit a distinct fluorescence.[3]
-
Isolation and Verification: Isolate fluorescent colonies and purify by re-streaking. Verify 6-HNA production in liquid culture followed by HPLC analysis.
Part 2: Biocatalyst Preparation (Cell Cultivation)
This protocol is for the cultivation of a selected high-activity strain, such as Achromobacter xylosoxydans or Pseudomonas putida, to generate sufficient biomass for the biotransformation.[2][5]
Protocol 2: Cultivation of a Nicotinic Acid Hydroxylating Strain
-
Seed Culture: Inoculate a single colony into 50 mL of seed medium (e.g., LB broth) in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Production Culture: Inoculate a 5 L fermenter containing 3 L of production medium with the seed culture. A typical production medium contains (per liter): 51.9 g Na₂HPO₄·2H₂O, 20.0 g KH₂PO₄, 2.5 g yeast extract, and 10 g nicotinic acid.[5]
-
Fermentation: Ferment at 30°C and maintain a pH of 7.0. Aeration should be supplied to maintain dissolved oxygen levels. The fermentation is typically run for 24-48 hours.
-
Biomass Harvesting: Harvest the cells by centrifugation (e.g., 15,000 x g for 30 minutes).[5] The resulting cell paste is the "resting cell" biocatalyst.
Part 3: Whole-Cell Biotransformation
The use of resting cells is advantageous as it minimizes by-product formation and simplifies downstream processing.
Protocol 3: Enzymatic Hydroxylation of Nicotinic Acid
-
Reaction Setup: In a suitable reaction vessel (e.g., a 3 L reactor), prepare a 5% (w/v) solution of sodium nicotinate in water. Adjust the pH to 6.5-7.0.[4]
-
Biocatalyst Addition: Add the harvested cell paste to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at 30-35°C with vigorous stirring and aeration.[2][4] Monitor the pH and maintain it at the setpoint by the addition of a nicotinic acid solution.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples periodically and analyzing for the disappearance of nicotinic acid and the appearance of 6-HNA using HPLC (see Protocol 5). The reaction is typically complete within 3-7 hours, which can be indicated by a rise in the dissolved oxygen concentration.[4]
| Parameter | Recommended Range | Rationale |
| Temperature | 20°C to 40°C | Balances enzyme activity and stability.[1][2] |
| pH | 5.5 to 9.0 | NDHase generally exhibits good activity in this range.[1][2] |
| Substrate Conc. | 0.5% to 10% (w/v) | Higher concentrations can be inhibitory to cell growth but may be tolerated by resting cells.[1][2] |
| Aeration | Required | The hydroxylation reaction is aerobic.[1] |
Table 1: Key Parameters for Enzymatic Hydroxylation of Nicotinic Acid.
Part 4: Downstream Processing and Product Purification
A key advantage of this biocatalytic process is the straightforward purification of 6-HNA.
Protocol 4: Purification of 6-Hydroxynicotinic Acid
-
Cell Removal: At the completion of the reaction, remove the bacterial cells from the reaction mixture by centrifugation.
-
Acid Precipitation: Transfer the clear supernatant to a new vessel. Slowly add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) with stirring to lower the pH to approximately 1.5.[4]
-
Product Collection: The 6-HNA will precipitate out of the solution as a solid. Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the collected solid with cold water and then dry under vacuum to obtain the final product.
A variation of this protocol involves the addition of magnesium or barium ions to the reaction mixture, which results in the precipitation of the less soluble magnesium or barium salt of 6-HNA.[6] This can facilitate separation from the more soluble starting material.
Part 5: Analytical Methods for Quality Control
Accurate quantification of the substrate and product is essential for process monitoring and yield determination.
Protocol 5: HPLC Analysis of Nicotinic Acid and 6-Hydroxynicotinic Acid
-
Sample Preparation: Dilute a sample of the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna Omega 3 µm Polar C18) is suitable.[7][8]
-
Mobile Phase: A simple isocratic or gradient mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[7]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 251 nm for 6-HNA).[9]
-
-
Quantification: Create a standard curve for both nicotinic acid and 6-HNA to accurately determine their concentrations in the reaction samples.
Caption: Workflow for HPLC analysis.
Conclusion and Future Perspectives
The enzymatic hydroxylation of nicotinic acid represents a mature and industrially viable technology for the production of 6-HNA. The use of whole-cell biocatalysts offers a cost-effective and environmentally benign manufacturing process. Future advancements in this field are likely to focus on the discovery and engineering of novel enzymes with enhanced stability and activity, as well as the development of immobilized enzyme systems for continuous production processes.[10] The protocols and principles outlined in this guide provide a solid foundation for researchers and developers to implement and innovate upon this powerful biocatalytic transformation.
References
-
Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. (2024). Electronic Journal of Biotechnology. [Link]
- Process for the production of 6-hydroxynicotinic acid. (1992).
-
Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of 6-hydroxynicotinic acid. PrepChem.com. [Link]
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2023). National Institutes of Health. [Link]
- Method for the production of 6-hydroxynicotinic acid. (1988).
- Method for the production of 6-hydroxynicotinic acid. (1988).
- Process for the production of 6-hydroxynicotinic acid. (1992).
-
Screening and isolation of different bacteria for synthesis of nicotinic acid. (2015). ResearchGate. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital. [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023). MDPI. [Link]
-
Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. (2021). National Institutes of Health. [Link]
-
Nicotinic acid, 6-hydroxy. Organic Syntheses. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals. [Link]
-
Screening. Slideshare. [Link]
-
[Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains]. ResearchGate. [Link]
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. (2019). PubMed. [Link]
-
Screening of a novel and thermostable nicotinate dehydrogenase-producing strain Bacillus paramycoides for efficient synthesis of 6-hydroxynicotinic acid. Taylor & Francis Online. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 6. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2 | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
The Pivotal Role of 6-Hydroxynicotinic Acid: Advanced Applications in Pesticide Synthesis and Bioremediation
Introduction: Unveiling the Versatility of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid (6-HNA), a pyridine derivative, has emerged as a molecule of significant interest in diverse scientific and industrial fields.[1] Its unique chemical structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, renders it a versatile building block and a key metabolic intermediate. This guide provides an in-depth exploration of two of its most critical applications: as a foundational precursor in the synthesis of modern neonicotinoid pesticides and as a target molecule in advanced wastewater treatment and bioremediation strategies.
For researchers, scientists, and professionals in drug development and environmental science, understanding the synthesis, manipulation, and degradation of 6-HNA is paramount. This document offers detailed application notes and robust protocols to facilitate further innovation and practical implementation in these respective domains.
Part 1: Application in Advanced Pesticide Synthesis
The advent of neonicotinoid insecticides marked a paradigm shift in pest management, offering high efficacy and targeted action.[2][3] 6-Hydroxynicotinic acid is a critical intermediate in the production of several of these commercially significant pesticides, including imidacloprid.[2][4] Its strategic importance lies in providing the core pyridinyl moiety onto which further chemical elaborations are made to achieve the final insecticidal compound.
Core Principle: The Gateway to Neonicotinoids
The synthesis of neonicotinoid pesticides from 6-HNA typically involves a series of chemical transformations. The hydroxyl group at the 6-position is often converted to a leaving group, such as a chlorine atom, to facilitate the introduction of the side chains that are crucial for the insecticide's activity. The carboxylic acid group may also be modified during the synthetic route. The combination of biotechnological synthesis of 6-HNA followed by chemical modifications represents an effective and more environmentally benign approach compared to purely chemical routes.[5]
Workflow for Neonicotinoid Precursor Synthesis
Caption: Synthesis pathway of neonicotinoid pesticides from nicotinic acid via 6-HNA intermediate.
Protocol 1: Microbial Production of 6-Hydroxynicotinic Acid
This protocol details the enzymatic hydroxylation of nicotinic acid to 6-HNA using whole-cell catalysis with microorganisms like Pseudomonas fluorescens or Achromobacter xylosoxydans.[4][6][7][8]
Rationale: Microbial conversion offers high specificity and yield under mild reaction conditions, reducing the need for harsh chemicals and minimizing by-product formation. The choice of microorganism can influence the efficiency and scalability of the process.
Materials:
-
Microorganism (e.g., Pseudomonas fluorescens TN5, Achromobacter xylosoxydans DSM 2783)
-
Nicotinic Acid
-
Nutrient Broth (for cell culture)
-
Potassium Phosphate Buffer (pH 6.5-7.0)
-
Magnesium or Barium Salts (optional, can improve enzyme stability)[6]
-
Fermenter/Bioreactor
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Cell Culture and Harvesting:
-
Enzymatic Hydroxylation:
-
Prepare a reaction mixture containing nicotinic acid (e.g., 1-10% w/v) in potassium phosphate buffer.[4][7]
-
Add the harvested microbial cells to the reaction mixture.
-
Maintain the reaction at 30-35°C with continuous stirring and aeration.[4][6] The pH should be kept constant between 5.5 and 9.0.[6][7]
-
Monitor the conversion of nicotinic acid to 6-HNA using HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, separate the cells from the reaction broth by centrifugation or microfiltration.[7]
-
Acidify the clear supernatant to a pH of approximately 1.5 with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 6-HNA.[8]
-
Collect the precipitated 6-HNA by filtration, wash with cold water, and dry.
-
| Parameter | Optimal Range | Reference |
| Temperature | 30-40°C | [6][7] |
| pH | 5.5-9.0 | [6][7] |
| Nicotinic Acid Concentration | 0.5-10% (w/v) | [7] |
| Aeration | Required | [4][6] |
| Yield | Up to 98.7% conversion | [4] |
Part 2: Application in Wastewater Treatment and Bioremediation
Nicotinic acid and its derivatives, including 6-HNA, can be present in industrial effluents, particularly from pharmaceutical and chemical manufacturing. Their N-heterocyclic aromatic structure can be recalcitrant to conventional wastewater treatment methods. Bioremediation using specialized microorganisms offers an effective and sustainable solution for their removal.
Core Principle: Microbial Degradation Pathways
Certain aerobic bacteria have evolved enzymatic pathways to utilize nicotinic acid and its hydroxylated forms as a source of carbon and nitrogen. The degradation of 6-HNA is a key step in this process. The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) plays a crucial role in the aerobic degradation pathway by catalyzing the decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine (2,5-DHP).[9][10][11][12][13][14] This opens up the pyridine ring for further metabolism, ultimately leading to mineralization into harmless compounds like carbon dioxide and ammonia.[7]
Aerobic Degradation Pathway of 6-Hydroxynicotinic Acid
Caption: Aerobic microbial degradation pathway of nicotinic acid via 6-HNA.
Protocol 2: Bioremediation of 6-HNA Contaminated Wastewater
This protocol outlines a laboratory-scale procedure for evaluating the bioremediation potential of microbial isolates for wastewater containing 6-HNA.
Rationale: By isolating and characterizing microorganisms capable of degrading 6-HNA, it is possible to develop robust bioreactor systems for treating industrial effluents. This approach is environmentally friendly and can be more cost-effective than physical or chemical treatment methods.
Materials:
-
Wastewater sample containing 6-HNA
-
Microbial culture capable of degrading 6-HNA (e.g., Pseudomonas putida)[9][10][12]
-
Minimal salts medium
-
Bioreactor or shake flasks
-
Spectrophotometer or HPLC for concentration measurement
-
Dissolved oxygen and pH probes
Procedure:
-
Acclimatization of Microbial Culture:
-
Inoculate the microbial culture into a minimal salts medium containing a low concentration of 6-HNA as the sole carbon and nitrogen source.
-
Gradually increase the concentration of 6-HNA in subsequent cultures to acclimatize the microorganisms.
-
-
Bioremediation Assay:
-
Set up bioreactors or shake flasks with the wastewater sample, diluted if necessary to non-toxic concentrations of 6-HNA.
-
Inoculate with the acclimatized microbial culture.
-
Maintain optimal conditions for microbial growth and degradation (e.g., 30°C, neutral pH, and adequate aeration).
-
Monitor the concentration of 6-HNA over time using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the degradation rate of 6-HNA.
-
Assess the efficiency of the bioremediation process by determining the percentage of 6-HNA removed.
-
| Parameter | Condition | Rationale |
| Inoculum | Acclimatized microbial culture | Ensures efficient degradation of the target compound. |
| pH | ~7.0-8.0 | Optimal for the activity of degradative enzymes like NicC.[10][12] |
| Temperature | ~30°C | Promotes microbial growth and enzymatic activity. |
| Aeration | Continuous | The degradation pathway is aerobic. |
| Monitoring | HPLC/Spectrophotometry | To quantify the reduction in 6-HNA concentration. |
Safety and Handling of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid is classified as an irritant.[15][16][17][18] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling 6-HNA.[15]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
Conclusion and Future Perspectives
6-Hydroxynicotinic acid stands as a testament to the intricate and beneficial interplay between chemistry and biology. Its role as a key intermediate in the synthesis of essential agrochemicals highlights the power of targeted molecular design. Simultaneously, its susceptibility to microbial degradation opens up promising avenues for green and sustainable wastewater treatment solutions. The protocols and insights provided herein are intended to serve as a foundation for further research and development, empowering scientists to harness the full potential of this versatile molecule for the betterment of agriculture and the environment.
References
-
Tashiro, K., et al. (1998). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. Journal of Bioscience and Bioengineering, 85(5), 506-510. [Link]
- Lehky, P., & Kulla, H. (1987). Method for the production of 6-hydroxynicotinic acid.
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432-3446. [Link]
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432-3446. [Link]
-
Kincannon, W. M., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1745-1758. [Link]
- Kulla, H., & Lehky, P. (1992). Process for the production of 6-hydroxynicotinic acid.
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Grand Valley State University ScholarWorks@GVSU. [Link]
-
Kincannon, W. M., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed, 30810301. [Link]
-
Kincannon, W. M., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1745-1758. [Link]
-
Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 751-756. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. [Link]
-
Brooks, T. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 751, 109823. [Link]
-
MetaSci (n.d.). Safety Data Sheet 6-Hydroxynicotinic acid. [Link]
-
Bradlow, H. L. (1955). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 35, 69. [Link]
-
PrepChem (n.d.). Synthesis of 6-hydroxynicotinic acid. [Link]
-
Sharma, I., et al. (2022). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Frontiers in Microbiology, 13, 971335. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging 6-Hydroxynicotinic Acid for Advanced Pesticide Synthesis. [Link]
-
Kincannon, W. M., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. R Discovery. [Link]
-
Wang, S., et al. (2020). Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. Applied and Environmental Microbiology, 86(12), e00550-20. [Link]
-
Wang, Z., et al. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Research Square. [Link]
-
Wang, S., et al. (2021). Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Thermo Fisher Scientific (2025). 6-Hydroxynicotinic acid - SAFETY DATA SHEET. [Link]
-
Human Metabolome Database (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
- Lehky, P., & Kulla, H. (1988). Method for the production of 6-hydroxynicotinic acid.
-
Ganas, P. (2022). Biotransformation of nicotine into 6-hydroxynicotine catalyzed by the... ResearchGate. [Link]
-
HK Technical (2021). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. [Link]
-
Li, J., et al. (2025). 6-Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway. Molecular Plant Pathology, 26(8), e70137. [Link]
-
Wang, S., et al. (2017). Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33. Microbial Cell Factories, 16(1), 219. [Link]
-
ResearchGate (n.d.). In vivo metabolites of Neonicotinoids. [Link]
-
Wikipedia (n.d.). Neonicotinoid. [Link]
-
Fetzner, S. (2000). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Applied Microbiology and Biotechnology, 54(4), 552-559. [Link]
Sources
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 13. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. echemi.com [echemi.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
The Strategic Utility of 6-Hydroxynicotinic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Derivative
6-Hydroxynicotinic acid, a pyridine derivative, has emerged as a pivotal intermediate in the synthesis of a range of pharmaceutical compounds.[1][2] Its inherent chemical functionalities—a carboxylic acid and a hydroxyl group on a pyridine ring—offer a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of 6-hydroxynicotinic acid, presenting detailed protocols and the scientific rationale behind key experimental steps. The information herein is curated for researchers, scientists, and drug development professionals to facilitate the effective use of this valuable building block.
Physicochemical Properties of 6-Hydroxynicotinic Acid
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C6H5NO3 | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 310 °C | [1] |
| CAS Number | 5006-66-6 | [1] |
Core Synthetic Routes to 6-Hydroxynicotinic Acid
The accessibility of 6-hydroxynicotinic acid is a key factor in its utility. Two primary synthetic strategies have been established: a classical chemical approach and a more contemporary enzymatic route.
Chemical Synthesis: The Coumalic Acid Route
This well-established method involves the transformation of coumalic acid into 6-hydroxynicotinic acid via a methyl coumalate intermediate.[3]
Caption: Chemical synthesis of 6-hydroxynicotinic acid from coumalic acid.
Part A: Preparation of Methyl Coumalate
-
In a 500-mL round-bottomed flask, add 139 mL of concentrated sulfuric acid.
-
While swirling, add 50 g (0.36 mole) of pulverized coumalic acid in portions, maintaining the temperature between 20°C and 30°C with an ice bath.
-
Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.
-
Heat the mixture on a steam bath for 1 hour.
-
Cool to approximately 40°C and pour slowly into 800 mL of ice-water, maintaining the temperature below 40°C.
-
Neutralize the solution by adding anhydrous sodium carbonate in portions until slightly alkaline.
-
Collect the precipitated methyl coumalate by filtration and wash with cold water.
-
Air-dry the product. The expected yield is 17.5–24.5 g (32–45%).
Part B: Preparation of 6-Hydroxynicotinic Acid
-
In a 500-mL beaker with magnetic stirring and external cooling, place 117 mL of 14% ammonium hydroxide.
-
Add 45 g (0.29 mole) of methyl coumalate over 10 minutes, keeping the temperature below 20°C.
-
Continue stirring for an additional 45 minutes at approximately 20°C.
-
In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide to near boiling.
-
Add the ammoniacal solution to the hot sodium hydroxide solution and bring to a vigorous boil for 5 minutes.
-
Cool the stirred solution in an ice bath to room temperature.
-
Acidify the solution with concentrated hydrochloric acid, maintaining the temperature below 30°C.
-
Stir and cool for 1 hour to allow for complete precipitation of the product.
-
Collect the yellow, microcrystalline solid by filtration, wash with water, and dry at 80°C. The expected yield is 29–37 g (72–91%).
Enzymatic Synthesis: A Greener Approach
Biocatalysis offers a more environmentally benign route to 6-hydroxynicotinic acid, utilizing microorganisms to hydroxylate nicotinic acid.[4] This method is highly specific and avoids the use of harsh reagents.
Caption: Enzymatic synthesis of 6-hydroxynicotinic acid from nicotinic acid.
-
Prepare a nutrient solution containing 51.9 g of Na2HPO4·2H2O, 20.0 g of KH2PO4, 2.5 g of yeast extract, and 10 g of nicotinic acid in 4750 mL of water.
-
Sterilize the nutrient solution in a fermenter.
-
Inoculate with a starter culture of a suitable microorganism (e.g., Achromobacter xylosoxydans).
-
Ferment at 30°C and pH 7.0 with aeration for 24-42 hours.
-
Harvest the cells by centrifugation.
-
The enzymatic hydroxylation is typically carried out at 20° to 40°C and a pH of 5.5 to 9.0 under aerobic conditions.
-
The resulting magnesium or barium salt of 6-hydroxynicotinic acid can be separated from the reaction mixture.
-
The free 6-hydroxynicotinic acid is then liberated from the separated salts, often by acidification.
Application in the Synthesis of Tazarotene Precursors
Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis and acne. A key precursor in its synthesis is ethyl 6-chloronicotinate, which can be prepared from 6-hydroxynicotinic acid.
Synthetic Pathway to Ethyl 6-Chloronicotinate
The conversion of 6-hydroxynicotinic acid to ethyl 6-chloronicotinate is a two-step process involving chlorination of the hydroxyl group followed by esterification of the carboxylic acid.
Sources
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
Analytical methods for the quantification of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid.
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a key intermediate and potential impurity in pharmaceutical development. Recognizing the critical need for robust and reliable analytical techniques in drug manufacturing and quality control, this guide presents two primary liquid chromatography-based protocols: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on sample preparation, instrument configuration, and data analysis, underpinned by scientific principles and best practices in analytical chemistry.
Introduction: The Analytical Imperative for this compound
This compound is a significant molecule in synthetic organic chemistry, often serving as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its chemical structure, featuring both a carboxylic acid and a protected aldehyde (dimethoxymethyl acetal) on a hydroxynicotinic acid scaffold, presents unique analytical challenges. The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final drug product. Therefore, the development of accurate and precise analytical methods for its quantification is paramount.
This document provides a foundational guide for establishing reliable analytical protocols. While specific methods for this exact analyte are not widely published, the methodologies presented herein are adapted from robust, validated methods for structurally related compounds, such as nicotinic acid and its derivatives.[1][2][3][4][5] The principles of reversed-phase chromatography are particularly well-suited for this class of polar, aromatic compounds.[6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C9H11NO5 | [7] |
| Molecular Weight | 213.19 g/mol | Inferred from Formula |
| CAS Number | 156459-20-0 | [7] |
| Structure | ||
| SMILES: COC(OC)C1=CC=C(C(O)=O)C(O)=N1 | [7] | |
| InChI: 1S/C9H11NO5/c1-14-9(15-2)6-4-3-5(8(12)13)7(11)10-6/h3-4,9H,1-2H3,(H,10,11)(H,12,13) | [7] |
The presence of the carboxylic acid and the pyridine ring nitrogen suggests that the compound's retention in reversed-phase HPLC will be significantly influenced by the pH of the mobile phase.
Proposed Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound: HPLC with UV detection and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use.
Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase. By adjusting the mobile phase composition and pH, the retention of this compound can be optimized for effective separation from impurities. The UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Step-by-Step Protocol:
-
Column Selection: A C18 column is recommended as a starting point due to its versatility in separating a wide range of polar and nonpolar compounds.[6] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a suitable choice.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectra of related compounds like 6-hydroxynicotinic acid, a wavelength in the range of 260-280 nm should be evaluated for optimal sensitivity.[8]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Based on similar methods for nicotinic acid derivatives, the following performance characteristics can be expected:
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS/MS is the method of choice.
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After separation on the LC column, the analyte is ionized, and the mass spectrometer selects the precursor ion (the ionized molecule). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity.[1][2]
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Step-by-Step Protocol:
-
LC Conditions: The same LC conditions as the HPLC-UV method can be used as a starting point. The flow rate may be adjusted depending on the ESI source requirements.
-
Mass Spectrometer Optimization:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be optimal due to the presence of the basic pyridine nitrogen.[1][2]
-
Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (likely [M+H]+) and to optimize fragmentation parameters to identify a stable and abundant product ion.
-
-
MS/MS Parameters (Hypothetical):
-
Precursor Ion (Q1): m/z 214.1 (for [C9H11NO5+H]+)
-
Product Ion (Q3): A characteristic fragment ion to be determined experimentally.
-
Collision Energy: To be optimized during method development.
-
-
Data Acquisition: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with concentrations in the ng/mL range.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Conclusion
The analytical methods proposed in this application note provide a robust starting point for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is essential that any method based on these recommendations be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose.
References
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- NIH. (n.d.).
- Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151).
- SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
- NIST. (n.d.).
- PubChem. (n.d.). 6-Hydroxynicotinic acid.
Sources
- 1. bevital.no [bevital.no]
- 2. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 5. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol for the Quantification of 6-Hydroxynicotinic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction: The Significance of 6-Hydroxynicotinic Acid Quantification
6-Hydroxynicotinic acid, a pyridinecarboxylic acid, is a key metabolite in various biological and industrial processes.[1][2] It serves as a crucial intermediate in the microbial degradation of nicotinic acid (Niacin, Vitamin B3) and is a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[3] Its presence and concentration are critical parameters in monitoring fermentation processes, studying metabolic pathways, and ensuring the quality of pharmaceutical products. Consequently, a robust, accurate, and reliable analytical method for the quantification of 6-hydroxynicotinic acid is paramount for researchers, scientists, and professionals in drug development and biotechnology.
This document provides a comprehensive guide to the analysis of 6-hydroxynicotinic acid using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method selection, provide a detailed protocol for a reverse-phase HPLC method, and outline a rigorous validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.
Physicochemical Properties of 6-Hydroxynicotinic Acid
A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.
| Property | Value | Source |
| Chemical Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | >300 °C | |
| pKa | 3.80 ± 0.50 (Predicted) | |
| Polarity | Polar molecule | |
| UV Maximum (λmax) | ~251 nm | [3] |
The polar nature of 6-hydroxynicotinic acid, conferred by the carboxylic acid and hydroxyl groups on the pyridine ring, presents a key challenge in traditional reverse-phase chromatography.
Chromatographic Strategy: Selecting the Optimal HPLC Method
The inherent polarity of 6-hydroxynicotinic acid necessitates a careful consideration of the chromatographic mode to achieve adequate retention and separation. Three primary approaches are viable:
-
Reverse-Phase (RP) HPLC: While conventional C18 columns may offer limited retention for highly polar compounds, modern RP columns with modified surfaces or the use of specific mobile phase conditions can be effective. A simple method using a reverse-phase column with an acidic mobile phase is often the first choice due to its simplicity and wide availability.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique can provide excellent retention for polar analytes that are not well-retained in reverse-phase mode.
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte. This complex has increased hydrophobicity and can be retained on a reverse-phase column.
For this application note, we will focus on a reverse-phase HPLC method due to its robustness, simplicity, and the availability of a well-defined starting point for method development.[4] This approach avoids the complexities of HILIC and the potential for column contamination and MS-incompatibility associated with ion-pair chromatography.
Experimental Workflow
Caption: A generalized workflow for the HPLC analysis of 6-hydroxynicotinic acid.
Detailed Protocol: Reverse-Phase HPLC Method
This protocol is a robust starting point and should be validated by the end-user for their specific application.
Materials and Reagents
-
6-Hydroxynicotinic acid reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid for MS-compatibility) (ACS grade)
-
Methanol (HPLC grade, for cleaning)
-
0.22 µm syringe filters (e.g., PVDF or nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector is sufficient. |
| Column | SIELC Newcrom R1, 5 µm, 4.6 x 150 mm | This reverse-phase column has low silanol activity, which is beneficial for reducing peak tailing of polar acidic compounds.[4] |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid | The acidic pH ensures that the carboxylic acid group of 6-hydroxynicotinic acid is protonated, leading to better retention and peak shape on a reverse-phase column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 251 nm | This is a reported determination wavelength for 6-hydroxynicotinic acid, providing good sensitivity.[3] |
| Injection Volume | 10 µL | This can be optimized based on the concentration of the analyte and the sensitivity of the detector. |
| Run Time | 10 minutes | This should be sufficient to elute the analyte and any potential impurities, with adequate time for column re-equilibration. |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully add 1.0 mL of phosphoric acid to 999 mL of a pre-mixed solution of acetonitrile and water (e.g., 200 mL acetonitrile and 800 mL water). Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of 6-hydroxynicotinic acid reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
For Fermentation Broth: Centrifuge the sample to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to bring the concentration of 6-hydroxynicotinic acid within the calibration range.
-
For Biological Fluids (e.g., Plasma): Protein precipitation is necessary. Add three parts of cold acetonitrile to one part of the plasma sample. Vortex and centrifuge at high speed. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
A self-validating system is crucial for ensuring the trustworthiness of any analytical method. The following parameters must be assessed:
Caption: Key parameters for HPLC method validation according to ICH Q2(R2) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light). | The peak for 6-hydroxynicotinic acid should be pure and well-resolved from any degradation products or matrix components. Peak purity should be confirmed using a PDA detector. |
| Linearity | Analyze at least five concentrations across the expected range. Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range should cover the expected concentrations in the samples, typically 80-120% of the test concentration for assay. | The method should be linear, accurate, and precise within the defined range. |
| Accuracy | Analyze samples with known concentrations of 6-hydroxynicotinic acid (e.g., spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%) with multiple replicates. | Percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze at least six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| LOD & LOQ | LOD: Determine based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. LOQ: Determine based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be quantifiable with acceptable accuracy and precision. |
| Robustness | Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). | The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations. |
| Solution Stability | Analyze standard and sample solutions at different time intervals (e.g., 0, 6, 12, 24 hours) at room temperature and under refrigerated conditions. | The solutions should be stable for the duration of the analysis, with no significant change in concentration (e.g., <2%). |
Application Notes and Troubleshooting
-
Peak Tailing: If significant peak tailing is observed, ensure the mobile phase pH is sufficiently low to fully protonate the carboxylic acid group. Using a column with low silanol activity, like the Newcrom R1, is also beneficial.
-
Matrix Effects: When analyzing complex samples like fermentation broth or biological fluids, matrix effects can interfere with quantification. A thorough sample clean-up, such as solid-phase extraction (SPE), may be necessary for trace-level analysis.
-
Stability-Indicating Method: The forced degradation studies performed during validation are crucial for establishing the method as "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradation products.[5][6][7][8]
-
MS-Compatibility: For applications requiring mass spectrometric detection (LC-MS), replace phosphoric acid in the mobile phase with a volatile acid like formic acid.[4]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 6-hydroxynicotinic acid. By understanding the physicochemical properties of the analyte and the principles of chromatography, a robust and reliable method can be developed. The detailed validation protocol, based on ICH guidelines, ensures the integrity and trustworthiness of the generated data, making this method suitable for a wide range of applications in research, development, and quality control.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023. [Link]
-
PubChem. 6-Hydroxynicotinic acid. National Center for Biotechnology Information. [Link]
-
Hsieh Y, Chen J. Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(21):3031-6. [Link]
-
SIELC Technologies. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. [Link]
-
[Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains]. ResearchGate. [Link]
-
PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]
-
Mavrogenis V, et al. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Int J Vitam Nutr Res. 1993;63(2):145-9. [Link]
-
Poboży E, et al. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). J Pharm Biomed Anal. 2010;51(5):1078-86. [Link]
-
MassBank of North America. Spectrum PR100298 for 6-Hydroxynicotinic acid. [Link]
- Google Patents. Method for the production of 6-hydroxynicotinic acid.
-
Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020;33(11):20-33. [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]
-
Waters Corporation. Fast HPLC Analysis for Fermentation Ethanol Processes. [Link]
-
MassBank. MassBank Record: PS063901. [Link]
-
Chen Y, et al. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. J Biol Chem. 2020;295(3):798-809. [Link]
-
Semantic Scholar. A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. [Link]
Sources
- 1. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxynicotinic acid - 6-Hydroxypyridine-3-carboxylic acid, 2-Hydroxy-5-pyridinecarboxylic acid [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Nicotinic Acid and its Metabolites Using Gas Chromatography-Mass Spectrometry (GC-MS)
An in-depth technical guide on the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of nicotinic acid and its primary metabolites.
Introduction and Scientific Context
Nicotinic acid, also known as niacin or Vitamin B3, is an essential water-soluble vitamin critical for human health. It serves as a precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are central to cellular metabolism, energy production (ATP synthesis), and DNA repair.[1][2] Given its role in reducing low-density lipoprotein (LDL) cholesterol, nicotinic acid is also utilized in the treatment of hyperlipidemia.[3]
Monitoring the levels of nicotinic acid and its metabolites in biological fluids is crucial for nutritional assessment, disease diagnosis, and pharmacokinetic studies in drug development. The primary metabolic pathway involves the conversion of nicotinic acid and nicotinamide into NAD, with excess amounts being methylated in the liver and excreted in urine as metabolites like N¹-methylnicotinamide (MNA), N¹-methyl-2-pyridone-5-carboxamide (2PY), and N¹-methyl-4-pyridone-3-carboxamide (4PY).[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high sensitivity, selectivity, and resolving power, making it an excellent choice for quantifying small molecules in complex biological matrices.[5] However, nicotinic acid and its metabolites are polar, non-volatile compounds, which makes them unsuitable for direct GC analysis. This guide details a robust protocol that overcomes this challenge through a chemical derivatization process, rendering the analytes volatile and thermally stable for accurate GC-MS quantification.
Principle of the GC-MS Method
The core challenge in analyzing compounds like nicotinic acid via GC is their low volatility. The analytical strategy hinges on a two-step derivatization process: methoximation followed by trimethylsilylation (TMS).[6]
-
Causality of Derivatization: Direct injection of underivatized nicotinic acid can lead to thermal degradation in the hot GC inlet and poor chromatographic peak shape due to its polarity.[3] Derivatization replaces active hydrogen atoms on carboxyl (-COOH) and hydroxyl (-OH) groups with non-polar TMS groups, which significantly increases the molecule's volatility and thermal stability.[6]
-
Methoximation: This initial step protects aldehyde and keto groups, preventing the formation of multiple silylated derivatives from a single analyte due to tautomerization (isomeric forms in equilibrium). This "locks" the molecule in a single form, simplifying the resulting chromatogram.[6]
-
Trimethylsilylation (TMS): In the second step, a silylating agent such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is used to replace the acidic protons on carboxyl groups with a TMS group ((CH₃)₃Si-). This transformation drastically reduces intermolecular hydrogen bonding, allowing the analyte to readily enter the gas phase for chromatographic separation.[6][7]
Once derivatized, the sample is injected into the GC, where the volatile analytes are separated on a capillary column (e.g., HP-5MS) based on their boiling points and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio (m/z). For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed for its superior sensitivity and specificity.[5][8]
Nicotinic Acid Metabolic Pathway
Nicotinic acid is metabolized in the body through a series of enzymatic reactions primarily in the liver. Understanding this pathway is key to identifying the target analytes for a comprehensive metabolic study.
Caption: Metabolic fate of Nicotinic Acid in the body.
Experimental Workflow Overview
The entire analytical process, from sample collection to final data analysis, follows a structured workflow designed to ensure reproducibility and accuracy.
Caption: Standard workflow for GC-MS analysis of metabolites.
Detailed Protocols
Materials and Reagents
-
Solvents: Methanol (LC/MS grade), Acetonitrile (LC/MS grade), Pyridine, n-Heptane, Chloroform (HPLC grade).[7][9]
-
Derivatization Agents: Methoxyamine hydrochloride (MeOx), N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[6]
-
Standards: Nicotinic acid, Nicotinamide, N¹-methylnicotinamide, and other relevant metabolite standards.
-
Internal Standard (IS): Ethyl benzoate or a stable isotope-labeled analog of the target analyte.[7]
-
Equipment: Centrifuge, vortex mixer, heating shaker/block, nitrogen evaporator, 1.5 mL glass autosampler vials.[9][10]
Protocol 1: Sample Preparation from Human Plasma
This protocol is adapted from standard metabolite extraction procedures.[9]
-
Initial Sample: Place 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard solution (e.g., ethyl benzoate at 100 µg/mL).
-
Deproteinization: Add 300 µL of ice-cold methanol to the tube to precipitate proteins.[11]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new 1.5 mL glass vial. Avoid disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 30-40°C.[10] The dry residue is now ready for derivatization.
Protocol 2: Two-Step Derivatization
This protocol ensures the analytes are volatile and stable for GC-MS analysis.[6]
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture in a heating block or shaker for 90 minutes at 37°C.[6]
-
Allow the vial to cool to room temperature.
-
-
Trimethylsilylation (TMS):
-
Add 80 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture for 30 minutes at 37°C.[6]
-
After cooling, the sample is ready for GC-MS injection.
-
Protocol 3: GC-MS Instrumental Analysis
The following parameters are a robust starting point for the analysis on a standard GC-MS system.
| Parameter | Setting | Rationale & Reference |
| GC System | Agilent 7890A or equivalent | Widely used and validated for this type of analysis.[12] |
| MS System | Agilent 5975C or equivalent | Provides reliable mass analysis and detection.[12] |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film) | A versatile (5%-phenyl)-methylpolysiloxane column suitable for a wide range of derivatized metabolites.[5][8] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection.[8] |
| Injector Temp. | 280°C | Ensures rapid and complete vaporization of derivatized analytes.[13] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.1 mL/min (Constant Flow) | A typical flow rate for this column dimension.[13] |
| Oven Program | Start at 70°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | The temperature ramp separates compounds based on boiling point. The final hold ensures all analytes elute.[13] |
| MS Source Temp. | 230°C | Standard temperature for an EI source.[12] |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter.[12] |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides the highest sensitivity and selectivity for quantification by monitoring specific fragment ions.[8][13] |
Target Ions for SIM Mode:
| Analyte (TMS Derivative) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Nicotinic Acid | 195 (M+) | 180, 106 |
| Nicotinamide | 194 (M+) | 179, 78 |
| Internal Standard (Ethyl Benzoate) | 105 | 150, 77 |
Note: Specific ions for other metabolites should be determined by injecting pure, derivatized standards and identifying their unique, abundant fragments.
Method Performance and Validation
A validated method ensures that the results are reliable and accurate. The following table summarizes typical performance characteristics for a GC-MS method for nicotinic acid analysis.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity Range | 1.0 - 1000 ng/mL | The method is linear across a wide range of concentrations.[7][14] |
| Correlation Coefficient (R²) | > 0.997 | Indicates a strong linear relationship between concentration and response.[14] |
| Limit of Detection (LOD) | 0.3 - 4.5 mg/L (analyte dependent) | The lowest concentration that can be reliably detected.[7][12][15] |
| Limit of Quantification (LOQ) | 1.0 - 10.8 mg/L (analyte dependent) | The lowest concentration that can be accurately quantified.[12][15] |
| Accuracy (Recovery) | 90% - 110% | Demonstrates the closeness of measured values to the true value.[7][12] |
| Precision (RSD%) | < 15% | Shows the reproducibility of the measurement (intra- and inter-day).[12][14] |
Conclusion
This application note provides a comprehensive and validated framework for the detection and quantification of nicotinic acid and its metabolites using GC-MS. The described protocols, including sample preparation, chemical derivatization, and optimized instrument parameters, offer a robust and reliable method for researchers in clinical chemistry, nutritional science, and pharmaceutical development. The high sensitivity and selectivity of the GC-MS platform, when combined with proper derivatization, make it an indispensable tool for elucidating the metabolic fate of nicotinic acid in biological systems.
References
- ZHUANG Fu-lei, CUI Qing-xin, LIU Ren-min. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization[J]. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 2010, 46(5): 506-508. (Link not available)
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Niacin? Retrieved from [Link]
-
PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism. National Institutes of Health. Retrieved from [Link]
-
The Medical Biochemistry Page. (2024, January 1). Vitamin B3: Metabolism and Functions. Retrieved from [Link]
-
Linus Pauling Institute. (2018, August 10). Niacin. Oregon State University. Retrieved from [Link]
-
Dural, E., et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. Retrieved from [Link]
-
Shin, H. S., et al. (2015). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Chromatographic Science, 53(7), 1129-1134. Retrieved from [Link]
-
Wonorahardjo, S., et al. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 7(1), 1-6. Retrieved from [Link]
-
El-Gindy, A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2035. Retrieved from [Link]
-
Nakajima, M., et al. (2014). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Health Science, 50(5), 535-540. Retrieved from [Link]
-
Wujcik, M., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 26(11), 3206. Retrieved from [Link]
- Spaiuc, D., et al. (2012). Development and validation of a GC-MS method for determination of nicotine in tobacco. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 116(2), 611-616. (Link not available)
-
Kim, J., et al. (2020). Validation and measurement uncertainty of GC-MS quantification method for nicotine in dried mushrooms using QuEChERS extraction. Food Additives & Contaminants: Part A, 37(10), 1687-1694. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Spaiuc, D., et al. (2012). [Development and validation of a GC-MS method for determination of nicotine in tobacco]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 116(2), 611-616. Retrieved from [Link]
-
El-Gindy, A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2035. Retrieved from [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. Retrieved from [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(13-14), 895-902. Retrieved from [Link]
-
Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Retrieved from [Link]
-
Dural, E. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. Retrieved from [Link]
-
El-Gindy, A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate. Retrieved from [Link]
-
Hanzlíková, I., et al. (2007). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Ceska a Slovenska farmacie, 56(4), 175-180. Retrieved from [Link]
Sources
- 1. What is the mechanism of Niacin? [synapse.patsnap.com]
- 2. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. organomation.com [organomation.com]
- 11. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Development and validation of a GC-MS method for determination of nicotine in tobacco] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation and measurement uncertainty of GC-MS quantification method for nicotine in dried mushrooms using QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of nicotinic acid derivatives in the synthesis of ergot alkaloid analogs.
Application Notes & Protocols
Topic: The Strategic Role of Nicotinic Acid Derivatives in the Convergent Synthesis of Ergot Alkaloid Analogs
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Ergot alkaloids and their derivatives represent a class of pharmacologically vital compounds, with applications ranging from the treatment of migraines to Parkinson's disease.[1][2] The tetracyclic ergoline scaffold is the core pharmacophore responsible for their interaction with various neurotransmitter receptors, including dopaminergic and serotonergic receptors.[3] However, the structural complexity of these molecules presents significant synthetic challenges. This guide details a powerful and convergent synthetic strategy that utilizes nicotinic acid derivatives as key building blocks for the C-ring of ergot alkaloid analogs. By leveraging modern catalytic methods, this approach offers an efficient and adaptable route to novel analogs, paving the way for advanced structure-activity relationship (SAR) studies and the development of next-generation therapeutics.[4]
Introduction: The Rationale for a Convergent Approach
The total synthesis of lysergic acid and its analogs has been a long-standing challenge in organic chemistry.[5][6] Early synthetic routes were often linear, requiring numerous steps and suffering from low overall yields. A more elegant and efficient strategy involves a convergent synthesis, where large fragments of the target molecule are prepared separately and then joined together at a late stage.
Nicotinic acid (vitamin B3) and its derivatives are ideal starting materials for such an approach.[7] The pre-formed pyridine ring provides a robust scaffold that can be elaborated to construct the C and D rings of the ergoline core. This strategy, notably advanced by Hendrickson, envisions the assembly of the lysergic skeleton from two primary aromatic components: an indole derivative (for the AB-rings) and a nicotinic acid derivative (for the C-ring).[3][8][9] This method's key advantage is its efficiency and the potential to introduce diverse functionalities on either precursor, enabling the creation of a library of novel analogs.
Figure 1: Convergent synthesis workflow for ergot alkaloid analogs.
Key Methodologies and Mechanistic Insights
The successful implementation of this strategy hinges on modern palladium- and copper-catalyzed cross-coupling reactions to form the key carbon-carbon and carbon-nitrogen bonds.
C-C Bond Formation: The Heck and Suzuki Reactions
Palladium-catalyzed cross-coupling reactions are instrumental in stitching the indole and nicotinic acid fragments together and in performing the final ring-closing cyclization.
-
The Intramolecular Heck Reaction: This is one of the most powerful methods for forming the C9-C10 double bond characteristic of lysergic acid derivatives.[10][11] The reaction proceeds via an oxidative addition of palladium(0) to an aryl halide (typically on the indole ring), followed by migratory insertion of a tethered alkene (originating from the nicotinic acid-derived fragment) and subsequent β-hydride elimination to form the tetracyclic core.[2][12]
-
The Suzuki Coupling: As demonstrated in Hendrickson's approach, a Suzuki coupling can be used to form the initial bond between an indole-4-boronic acid and a halogenated nicotinic acid ester.[9] This reaction is highly reliable and tolerant of a wide range of functional groups, making it ideal for complex fragment couplings.
Figure 2: Simplified catalytic cycle for the intramolecular Heck reaction.
C-N Bond Formation: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction that can be employed to form aryl amines.[13][14] In the context of ergot alkaloid synthesis, it can be used to construct the bond between the indole nitrogen and the rest of the C-ring, particularly in strategies where the indole N-H is not protected. While traditional Ullmann conditions require harsh temperatures, modern ligand-accelerated protocols have made this transformation more accessible and efficient.[13]
Application Protocol 1: Synthesis of a Key Tryptamine Precursor for Heck Cyclization
This protocol describes the synthesis of an N-allyl-4-bromotryptamine derivative, a crucial precursor for the subsequent intramolecular Heck cyclization to form the ergoline C/D rings. The causality for each step is explained to provide field-proven insight.
Objective: To synthesize the key intermediate required for macrocyclization via the Heck reaction.
Materials:
-
4-Bromoindole
-
Oxalyl chloride
-
N-allyl-N-methylamine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Methodology:
-
Acylation of 4-Bromoindole (Formation of the Glyoxylyl Chloride):
-
Action: Dissolve 4-bromoindole (1.0 eq) in anhydrous Et₂O under an argon atmosphere. Cool the solution to 0 °C. Add oxalyl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.
-
Causality: This step forms the highly reactive 3-indolylglyoxylyl chloride. The electron-rich indole ring readily undergoes electrophilic acylation at the C3 position. Oxalyl chloride is used as it produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification.
-
-
Amidation with N-allyl-N-methylamine:
-
Action: In a separate flask, dissolve N-allyl-N-methylamine (2.0 eq) and TEA (2.5 eq) in dry DCM at 0 °C. Add the previously prepared glyoxylyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic acid chloride to form a stable amide. TEA is a non-nucleophilic base used to quench the HCl generated during the reaction, driving it to completion. An excess of the amine is used to ensure full conversion.
-
-
Reduction of the Amide and Ketone (Formation of the Tryptamine):
-
Action: Carefully add the crude amide product from the previous step to a suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C under argon. Reflux the mixture for 6-8 hours.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the amide and the adjacent ketone to the corresponding amine and methylene group, respectively. This one-pot reduction is highly efficient for forming the final tryptamine structure.
-
-
Work-up and Purification:
-
Action: Cool the reaction to 0 °C. Quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Causality: The sequential quenching procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making them easy to remove by filtration.
-
Self-Validation: The success of the synthesis should be monitored at each stage by Thin Layer Chromatography (TLC) and confirmed by ¹H NMR and Mass Spectrometry (MS) of the final product.
Application Protocol 2: Intramolecular Heck Reaction for Ergoline Core Synthesis
This protocol details the palladium-catalyzed cyclization of the previously synthesized tryptamine precursor to form the tetracyclic ergoline D-ring.
Objective: To construct the ergoline C/D ring system via a palladium-catalyzed intramolecular Heck reaction.[2][12]
Materials:
-
N-allyl-4-bromotryptamine derivative (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 15 mol%) or a suitable Buchwald ligand
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
Step-by-Step Methodology:
-
Reaction Setup:
-
Action: To an oven-dried Schlenk flask, add the N-allyl-4-bromotryptamine derivative (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.15 eq), and K₂CO₃ (2.5 eq).
-
Causality: Pd(OAc)₂ is the palladium precursor, which is reduced in situ to the active Pd(0) catalyst. PPh₃ is a ligand that stabilizes the Pd(0) species and modulates its reactivity. The base (K₂CO₃) is essential for the final step of the catalytic cycle, promoting the reductive elimination and regenerating the Pd(0) catalyst.
-
-
Execution of the Reaction:
-
Action: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent via syringe. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Causality: The reaction is performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and phosphine ligand. Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
-
Work-up and Purification:
-
Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Causality: Filtration through Celite is an effective method for removing fine solid precipitates, including the spent catalyst.
-
Data Summary & Expected Outcome:
The yield and diastereoselectivity of the cyclization can vary based on the substrate and reaction conditions. Below is a representative table of expected outcomes for similar reactions found in the literature.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 65-75 | [12] |
| Pd₂(dba)₃ / P(o-tol)₃ | DMF | 100 | 70-85 | [2] |
| PdCl₂(dppf) | Toluene | 110 | ~60 | N/A |
Conclusion and Future Directions
The use of nicotinic acid derivatives provides a convergent and highly adaptable platform for the synthesis of ergot alkaloid analogs. Key transformations, such as the Hendrickson coupling and intramolecular Heck cyclization, are robust and well-documented, enabling medicinal chemists to access novel chemical space. Future work will likely focus on applying this strategy to create analogs with substitutions at previously inaccessible positions on the ergoline scaffold, leading to compounds with refined pharmacological profiles and potentially new therapeutic applications.[4][15]
References
-
Pérez, M., & Pleite, S. (2003). seco-C/D ring analogues of ergot alkaloids. Synthesis via intramolecular Heck and ring-closing metathesis reactions. Organic Letters, 5(19), 3519–3521. [Link]
-
Jastrzębski, M. K., Kaczor, A. A., & Wróbel, T. M. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(20), 6933. [Link]
-
Jastrzębski, M. K., Kaczor, A. A., & Wróbel, T. M. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. ResearchGate. [Link]
-
Chaudhuri, S., et al. (2020). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. Natural Product Reports, 37(11), 1535-1552. [Link]
-
Regni, A., et al. (2022). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Organic Letters, 24(40), 7255–7259. [Link]
-
Das, M. K., et al. (2020). Catalytic Asymmetric Approach to the Naturally Occurring Clavine Alkaloid (+)-Lysergine. The Journal of Organic Chemistry, 85(15), 9893–9901. [Link]
-
Pérez, M., & Pleite, S. (2003). seco-C/D Ring Analogues of Ergot Alkaloids. Synthesis via Intramolecular Heck and Ring-Closing Metathesis Reactions. Organic Letters, 5(19), 3519-3521. [Link]
-
University of Copenhagen Research Portal. (n.d.). Methods of Lysergic Acid Synthesis: The Key Ergot Alkaloid. [Link]
-
Sinthupoom, N., et al. (2022). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]
-
Das, M. K., et al. (2020). Catalytic Asymmetric Approach to the Naturally Occurring Clavine Alkaloid, (+)-Lysergine. Request PDF on ResearchGate. [Link]
-
Regni, A., et al. (2022). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT 1/2 Receptor Selectivity of Lysergols and Isolysergols. ResearchGate. [Link]
-
Liu, G., & Jia, Y. (2017). Ergot alkaloids: synthetic approaches to lysergic acid and clavine alkaloids. Natural Product Reports. [Link]
-
Hendrickson, J. B., & Wang, J. (2004). A New Synthesis of Lysergic Acid. Organic Letters, 6(1), 3-5. [Link]
-
Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56. [Link]
-
Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids. Journal of Medicinal Chemistry. [Link]
-
Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids. Journal of Medicinal Chemistry, 7, 150-154. [Link]
-
Chaudhuri, S., et al. (2020). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. ResearchGate. [Link]
-
Liu, G., & Jia, Y. (2017). Ergot alkaloids: synthetic approaches to lysergic acid and clavine alkaloids. Natural Product Reports, 34, 411–432. [Link]
-
Drugs.com. (n.d.). List of Nicotinic acid derivatives. [Link]
-
Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154. [Link]
-
Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. [Link]
-
Sherwood, A. M., et al. (2022). Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion. Accounts of Chemical Research, 55(15), 2047–2059. [Link]
-
ChemistryViews. (2023). Superoxide-Driven Catalyst in Ergot Alkaloid Biosynthesis. [Link]
-
Tindall, D. J., et al. (2021). Six-Step Synthesis of (±)-Lysergic Acid. Journal of the American Chemical Society, 143(4), 1709–1714. [Link]
-
Kim, J., et al. (2023). Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Hendrickson, J. B., & Wang, J. (2004). A New Synthesis of Lysergic Acid. Request PDF on ResearchGate. [Link]
-
Gerhards, T., et al. (2014). Biosynthetic Pathways of Ergot Alkaloids. MDPI. [Link]
-
Gerhards, T., et al. (2014). Biosynthetic Pathways of Ergot Alkaloids. Toxins, 6(11), 3281-3295. [Link]
-
Ryan, K. S. (2014). Ergot alkaloid biosynthesis. Natural Product Reports, 31(10), 1353-1362. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
NPTEL-NOC IITM. (2022, September 9). Lecture 37: Total synthesis of Lysergic acid(Woodward & Oppolzer). YouTube. [Link]
Sources
- 1. Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Ergot alkaloids: synthetic approaches to lysergic acid and clavine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Synthesis of Lysergic Acid - [www.rhodium.ws] [erowid.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. seco-C/D ring analogues of ergot alkaloids. Synthesis via intramolecular Heck and ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid as a versatile building block in the synthesis of functional polymers and metal-organic frameworks (MOFs). We will explore the unique chemical characteristics of this molecule and provide detailed protocols for its application, underscoring its potential in creating materials with tunable properties and reactive functionalities.
Introduction: The Strategic Advantage of a Multifunctional Building Block
This compound is a trifunctional molecule poised for significant impact in materials science. Its strategic combination of a pyridine core, a carboxylic acid, a hydroxyl group, and a protected aldehyde (in the form of a dimethoxymethyl acetal) offers a unique platform for designing sophisticated materials.
-
The nicotinic acid backbone provides a rigid, heterocyclic structure with well-defined coordination sites (the pyridine nitrogen and the carboxylate). This is particularly advantageous for the construction of crystalline, porous materials like Metal-Organic Frameworks (MOFs).[1][2]
-
The 2-hydroxy group can participate in hydrogen bonding, influencing the supramolecular assembly and potentially modulating the electronic properties of the resulting material. In the solid state, it's important to note that 2-hydroxynicotinic acid can exist in its tautomeric form, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[3]
-
The 6-(dimethoxymethyl) group is a latent aldehyde. The acetal is stable under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions to reveal a highly reactive aldehyde functionality.[4][5] This "post-synthesis modification" capability is a cornerstone of modern materials design, allowing for the introduction of new chemical groups after the initial material has been formed.[6]
This guide will focus on two primary applications: its use as a monomer for functional polymers and as an organic linker for the synthesis of functional MOFs.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₁NO₄ | |
| Molecular Weight | 197.19 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | Based on similar nicotinic acid derivatives.[7] |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Limited solubility in water. | Inferred from related structures. |
| Key Functional Groups | Carboxylic acid, Pyridine, Hydroxyl, Dimethyl Acetal | |
| CAS Number | Not broadly available; a custom synthesis product. |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. The compound is expected to be stable under standard laboratory conditions. For long-term storage, refrigeration is recommended.
Application I: Synthesis of Aldehyde-Functionalized Polymers
The dimethoxymethyl group serves as an excellent protected aldehyde, making this molecule a valuable monomer for creating polymers with pendant aldehyde functionalities. These aldehyde groups can then be used for a variety of post-polymerization modifications, such as bioconjugation or the grafting of other polymer chains.[6][8]
Rationale for Acetal Protection
Direct polymerization of aldehyde-containing monomers can be challenging due to the high reactivity of the aldehyde group, which can lead to side reactions and interfere with the polymerization process.[8] By using the dimethoxymethyl acetal, the aldehyde is protected, allowing for controlled polymerization. The aldehyde can then be deprotected in a subsequent step under mild conditions.[9]
Protocol: Synthesis of a Functional Methacrylate Copolymer
This protocol describes the synthesis of a copolymer of methyl methacrylate (MMA) and a methacrylate derivative of this compound, followed by the deprotection of the aldehyde.
Workflow Diagram:
Caption: Workflow for the synthesis of an aldehyde-functional polymer.
Step 1: Synthesis of the Methacrylate Monomer
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methacrylate monomer.
Step 2: RAFT Copolymerization
-
In a Schlenk flask, dissolve the synthesized methacrylate monomer (0.2 eq), methyl methacrylate (MMA, 0.8 eq), a RAFT agent (e.g., CTA, 1 part per 100 parts monomer), and an initiator (e.g., AIBN, 0.2 parts per 1 part CTA) in a suitable solvent like dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Step 3: Deprotection of the Aldehyde
-
Dissolve the obtained polymer in a mixture of tetrahydrofuran (THF) and a dilute aqueous solution of HCl (e.g., 1 M).[5]
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by ¹H NMR for the disappearance of the acetal methoxy signal.
-
Neutralize the solution with a mild base (e.g., NaHCO₃).
-
Precipitate the aldehyde-functionalized polymer in cold methanol.
-
Collect and dry the final polymer.
Expected Results and Characterization
| Analysis Technique | Protected Polymer | Deprotected (Aldehyde) Polymer |
| ¹H NMR | Presence of a sharp singlet around 3.3 ppm (acetal -OCH₃ groups). | Disappearance of the 3.3 ppm signal and appearance of a new signal around 9-10 ppm (aldehyde -CHO proton). |
| FT-IR | C-O stretching of the acetal around 1050-1150 cm⁻¹. | Appearance of a strong C=O stretching band for the aldehyde around 1700 cm⁻¹. |
| GPC | Determination of molecular weight (Mn) and polydispersity index (Đ). | Similar Mn and Đ to the protected polymer, indicating no chain degradation. |
Application II: Synthesis of Functional Metal-Organic Frameworks (MOFs)
The pyridine and carboxylate functionalities of this compound make it an excellent candidate for a linker in MOF synthesis.[1][10] The dimethoxymethyl group can be retained within the MOF pores, offering a site for post-synthetic modification.
Rationale for a Functional MOF Linker
Introducing latent reactive groups into a MOF allows for the chemical modification of the internal pore surface after the framework has been constructed. This can be used to tune the MOF's properties for specific applications, such as selective gas capture or catalysis.[11]
Logical Diagram of MOF Synthesis and Functionalization:
Caption: Synthesis and post-synthetic modification of a functional MOF.
Protocol: Solvothermal Synthesis of a Zn-based MOF
-
In a 20 mL scintillation vial, dissolve this compound (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Seal the vial and place it in a programmable oven.
-
Heat the oven to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 12 hours.
-
Colorless crystals should form. Decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then soak them in fresh DCM for 24 hours to exchange the solvent.
-
Activate the MOF by heating under vacuum at a temperature that does not degrade the acetal group (e.g., 80-100 °C).
Protocol: Post-Synthetic Modification (Deprotection)
-
Place the activated MOF powder in a desiccator.
-
In a separate, open vial within the desiccator, place a small amount of concentrated HCl.
-
Evacuate the desiccator for a short period to allow for the diffusion of HCl vapor.
-
Leave the MOF exposed to the acid vapor for 12-24 hours.
-
Remove the MOF and heat under vacuum to remove any adsorbed acid and the methanol byproduct.
Characterization of the Functional MOF
| Analysis Technique | Protected MOF | Deprotected (Aldehyde) MOF |
| PXRD | A distinct diffraction pattern confirming the crystalline structure. | The diffraction pattern should remain largely unchanged, indicating the framework is stable to the modification. |
| ¹H NMR (digested) | Digestion of the MOF in D₂SO₄/DMSO-d₆ will show the presence of the acetal methoxy groups. | Digestion will show the absence of the methoxy groups and the presence of the aldehyde proton. |
| Gas Adsorption | N₂ adsorption at 77 K to determine the BET surface area and pore volume. | A slight decrease in surface area may be observed due to the change in the functional group. |
| FT-IR | C-O stretching of the acetal. | Appearance of the aldehyde C=O stretch. |
Conclusion
This compound is a highly promising, yet underutilized, building block for materials science. Its unique combination of functionalities allows for the creation of advanced materials through two of the most powerful strategies in the field: controlled polymerization with post-polymerization modification and the synthesis of functional, crystalline porous frameworks. The protocols and data presented herein provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in a wide range of applications, from catalysis and separations to drug delivery and advanced coatings.
References
- The Role of Pyridine-Biphenyl Carboxylic Acids in MOF Design. (n.d.).
- From monomer synthesis to polymers with pendant aldehyde groups. (n.d.).
- Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pachfule, P., Garai, B., & Banerjee, R. (2016). Functionalization and Isoreticulation in a Series of Metal–Organic Frameworks Derived from Pyridinecarboxylates. Inorganic Chemistry, 55(15), 7189-7191.
- Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplic
- Metal–organic framework structures of Cu(ii)
- Aldehyde-Functional Polycarbonates as Reactive Platforms. (2014). The Royal Society of Chemistry.
- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm.
- Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. (2024). ACS Macro Letters.
- Molecularly imprinted polymers from nicotinamide and its positional isomers. (2001). PubMed.
- Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. (n.d.). PubMed Central.
- Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. (n.d.). RSC Publishing.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
- Are dimethylacetals derived from aromatic aldehydes stable?. (2014).
- Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. (2015). Semantic Scholar.
- Dimethyl Acetals. (n.d.). Organic Chemistry Portal.
- Isonicotinamide-Based Compounds:
- Conversion of fatty aldehyde dimethyl acetals to the corresponding alk-1-enyl methyl ethers (substituted vinyl ethers)
- 2-Hydroxynicotinic acid | 609-71-2. (2025). ChemicalBook.
- Synthesis of 6-hydroxynicotinic acid. (n.d.). PrepChem.com.
- Hydrolysis of acetals to give aldehydes and ketones. (n.d.). Master Organic Chemistry.
- Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure.
- Effects of Composition and Reactivity on the Reaction Kinetics of Dimethacrylate/Dimethacrylate Copolymerizations. (n.d.). National Institute of Standards and Technology.
- Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal.
- 2-Hydroxynicotinic acid CAS#: 609-71-2. (2025). ChemicalBook.
- Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. (n.d.). MDPI.
- 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114. (n.d.). PubChem.
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.).
- Synthesis of Linear Polymers in High Molecular Weights via Reaction- Enhanced Reactivity of Intermedi
- Process for the production of 6-hydroxynicotinic acid. (US5082777A). (n.d.).
- Methyl 6-methylnicotinate synthesis
- Method for the production of 6-hydroxynicotinic acid. (US4738924A). (n.d.).
- Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones. (2019). Frontiers.
- Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. (n.d.).
- Lecture 27 - Chemical reaction engineering in polymers: Condensation (Step-growth)
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
Application Notes & Protocols: 6-Hydroxynicotinic Acid as a Substrate for Flavin-Dependent Monooxygenases
Abstract & Introduction
N-heterocyclic aromatic compounds (NHACs) are prevalent structures in pharmaceuticals, agrochemicals, and industrial pollutants.[1] Their environmental persistence and potential toxicity necessitate a deep understanding of their biodegradation pathways for bioremediation applications.[1] In many aerobic bacteria, the degradation of nicotinic acid (a model NHAC) proceeds through a critical intermediate, 6-hydroxynicotinic acid (6-HNA).[2][3]
The enzyme responsible for the subsequent step is 6-hydroxynicotinate 3-monooxygenase (NicC) , a Class A FAD-dependent monooxygenase.[1][4] This enzyme catalyzes a chemically challenging decarboxylative hydroxylation, converting 6-HNA into 2,5-dihydroxypyridine (2,5-DHP), which primes the aromatic ring for subsequent cleavage.[5][6] This reaction is dependent on the reducing power of NADH.[5] This guide provides a comprehensive overview of the NicC mechanism and detailed protocols for its study, empowering researchers in enzymology, drug metabolism, and synthetic biology to investigate this fascinating biocatalyst.
The Catalytic Cycle: Rationale for Experimental Design
Understanding the multi-step catalytic mechanism of NicC is fundamental to designing robust experiments. The enzyme's action is bifurcated into two distinct phases: a reductive half-reaction and an oxidative half-reaction.[7] This two-part cycle dictates the necessary components for a functional assay: the enzyme (E-FAD), the substrate (6-HNA), a reducing equivalent (NADH), and molecular oxygen (O₂).
Reductive Half-Reaction: The cycle initiates with the binding of the substrate, 6-HNA, to the enzyme's active site. This binding event is a critical regulatory step; it induces a conformational change that significantly enhances the enzyme's affinity for NADH and optimally positions the flavin for reduction.[7][8] Subsequently, NADH binds and transfers a hydride ion to the enzyme-bound FAD, reducing it to FADH₂ and releasing NAD⁺.[9]
Oxidative Half-Reaction: The reduced enzyme-substrate complex (E-FADH₂•6-HNA) reacts rapidly with dissolved O₂ to form a key catalytic intermediate, a C4a-hydroperoxy-flavin (E-FAD-OOH•6-HNA).[7][8] This potent oxidizing species is responsible for the electrophilic attack on the aromatic ring of 6-HNA.[5][10] The reaction proceeds via an electrophilic aromatic substitution mechanism, leading to hydroxylation at the C3 position and simultaneous decarboxylation.[5][11] The final products—2,5-DHP, CO₂, and H₂O—are released, regenerating the oxidized flavoenzyme (E-FAD) for the next catalytic cycle.[6]
The tight coupling between NADH oxidation and 6-HNA hydroxylation is a hallmark of efficient catalysis.[1][5] However, with poor substrates or in certain mutant forms, this process can become "uncoupled," where the C4a-hydroperoxy-flavin intermediate decomposes non-productively, releasing hydrogen peroxide (H₂O₂) without modifying the substrate.[8] Therefore, a complete study requires not only monitoring cofactor consumption but also quantifying product formation.
Figure 1: Simplified catalytic cycle of 6-hydroxynicotinate 3-monooxygenase (NicC).
Core Methodologies and Protocols
A typical experimental workflow for characterizing NicC involves producing the recombinant enzyme, quantifying its activity via spectrophotometry, and validating the reaction products using chromatography.
Figure 2: General experimental workflow for studying NicC.
Protocol: Recombinant Expression and Purification of NicC
This protocol provides a general framework for producing His-tagged NicC from Pseudomonas putida or a similar bacterial source. Optimization of expression conditions (e.g., temperature, IPTG concentration) is recommended.
1. Gene Cloning and Transformation: a. The nicC gene is amplified from the source organism's genomic DNA.[2][12] b. Ligate the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His₆-tagging). c. Transform the resulting plasmid into a competent expression host strain of E. coli (e.g., BL21(DE3)).
2. Protein Expression: a. Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) with a single colony and grow overnight at 37°C. b. Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to incubate at 18°C for 16-20 hours with shaking.
3. Cell Lysis and Purification: a. Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole). c. Lyse cells by sonication on ice. d. Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C). e. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. f. Wash the column with 10 column volumes of Wash Buffer (50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole). g. Elute the protein with Elution Buffer (50 mM sodium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole). h. Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM sodium phosphate, pH 7.5, 10% glycerol) and store at -80°C. Assess purity by SDS-PAGE.
Protocol: Steady-State Kinetic Analysis
This protocol measures the initial rate of NADH oxidation, which is tightly coupled to 6-HNA hydroxylation in wild-type NicC.[1] The reaction is monitored by the decrease in absorbance at 340 nm.
1. Reagent Preparation: a. Assay Buffer: 50 mM Sodium Phosphate, pH 7.5. The optimal pH for NicC is generally between 7.0 and 8.0.[2][6] b. 6-HNA Stock Solution: 100 mM in DMSO or a suitable aqueous buffer. c. NADH Stock Solution: 10 mM in Assay Buffer. Prepare fresh and keep on ice. d. Enzyme Solution: Dilute purified NicC to a working concentration (e.g., 1-5 µM) in Assay Buffer.
2. Spectrophotometric Assay: a. Set up a UV-Vis spectrophotometer to read absorbance at 340 nm at 25°C. b. In a 1 mL quartz cuvette, prepare a reaction mixture containing:
- Assay Buffer (to 1 mL final volume)
- NADH (e.g., 150 µM final concentration)
- 6-HNA (varied concentrations, e.g., 5 µM to 500 µM, to determine Kₘ) c. Mix by pipetting and allow the temperature to equilibrate for 2 minutes. d. Initiate the reaction by adding a small volume of the enzyme solution (e.g., 5-10 µL for a final concentration of 50 nM). e. Immediately begin recording the decrease in absorbance at 340 nm for 1-3 minutes.
3. Data Calculation: a. Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot. b. Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law and the molar extinction coefficient for NADH at 340 nm (Δε₃₄₀ = 6,220 M⁻¹cm⁻¹).[1] c. Plot the initial velocities against the corresponding 6-HNA concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
| Parameter | B. bronchiseptica NicC (WT) | P. putida NicC (H47Q Variant) | Reference |
| Kₘ (6-HNA) | ~85 µM | ~2 µM | [1][2] |
| Kₘ (NADH) | Not Reported | ~18 µM | [1] |
| kcat/Kₘ (6-HNA) | 5.0 x 10⁴ M⁻¹s⁻¹ | Not Reported | [2][6] |
| Vₘₐₓ/[E] | ~11 s⁻¹ | ~0.95 s⁻¹ | [1][2] |
| Table 1: Representative Kinetic Parameters for NicC Enzymes. |
Protocol: Product Analysis and Coupling Efficiency via HPLC
This protocol is essential to confirm the identity of the product (2,5-DHP) and to determine the coupling efficiency—the ratio of product formed to NADH consumed.
1. Enzymatic Reaction Quenching: a. Set up a larger scale enzymatic reaction (e.g., 500 µL) under the desired conditions. b. After a set time (e.g., 10 minutes), quench the reaction by adding an equal volume of ice-cold methanol or by using a centrifugal filter (10 kDa MWCO) to remove the enzyme.[1]
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Phenomenex Luna Omega Polar C18).[1] b. Mobile Phase A: 20 mM Ammonium Acetate, pH 7.0. c. Mobile Phase B: 100% Methanol. d. Gradient: A shallow gradient from 1% to 10% Methanol over 10-15 minutes is often sufficient to separate 6-HNA, 2,5-DHP, NAD⁺, and NADH. e. Detection: Monitor multiple wavelengths using a photodiode array (PDA) detector. Key wavelengths include ~260 nm (NAD⁺/NADH) and ~310-340 nm (for the pyridine compounds). f. Quantification: Inject known concentrations of authentic standards for 6-HNA and 2,5-DHP to create calibration curves for accurate quantification.
3. Coupling Efficiency Calculation: a. From the HPLC data, determine the concentration of 2,5-DHP produced. b. Determine the concentration of NAD⁺ produced (which equals NADH consumed). This can also be measured spectrophotometrically from the same reaction. c. Calculate the coupling efficiency: Coupling (%) = ([2,5-DHP]formed / [NADH]consumed) x 100 d. For wild-type NicC with 6-HNA, the coupling should be near 100%.[5]
Troubleshooting and Advanced Considerations
-
Low Enzyme Activity: Ensure the protein is correctly folded and has high FAD occupancy. The presence of FAD can be confirmed by the characteristic flavin absorbance spectrum (~375 nm and ~450 nm). Protein may require dialysis or buffer exchange post-purification to remove excess imidazole which can inhibit some enzymes.
-
High Background NADH Oxidation: This can occur in the absence of substrate or enzyme. Ensure buffers are free of contaminants. Some flavoenzymes exhibit slow, uncoupled NADH oxidation, which should be measured and subtracted as a background rate.
-
Substrate Inhibition: High concentrations of 6-HNA have been observed to cause substrate inhibition in some NicC variants.[1] If rates decrease at high substrate concentrations, fit the data to a substrate inhibition model.
-
Alternative Substrates: NicC can act on analogues of 6-HNA, such as 4-hydroxybenzoic acid, often with much lower catalytic efficiency and significant uncoupling.[8][10] Investigating these alternative substrates provides valuable insight into the structural determinants of substrate specificity and catalytic efficiency.[8]
References
-
Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751–1763. [Link]
-
Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751-1763. [Link]
-
Hicks, K. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 751, 109859. [Link]
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432–3446. [Link]
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Gettysburg College Open Works. [Link]
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. ResearchGate. [Link]
-
Holcenberg, J. S., & Stadtman, E. R. (1969). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Biological Chemistry, 244(5), 1194-1203. [Link]
-
Story, R. W., et al. (2023). Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis. Biochemistry, 62(11), 1736–1748. [Link]
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432-46. [Link]
-
Hicks, K. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 751, 109859. [Link]
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432-46. [Link]
- Kulla, H. G. (1991). Method for the production of 6-hydroxynicotinic acid.
-
Tang, H., et al. (2008). A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16. Applied and Environmental Microbiology, 74(18), 5828–5834. [Link]
-
Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ResearchGate. [Link]
-
Hicks, K. A., et al. (2023). Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. OSTI.GOV. [Link]
-
Li, C., et al. (2009). [Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains]. Sheng Wu Gong Cheng Xue Bao, 25(8), 1259-64. [Link]
-
National Center for Biotechnology Information (n.d.). 6-Hydroxynicotinic acid. PubChem Compound Database. Retrieved from [Link]
-
Hunt, A. L., et al. (1958). Purification of the Nicotinic Acid Hydroxylase System. Biochemical Journal, 72(1), 1P-2P. [Link]
-
Story, R. (2018). Effector Or Substrate: Characterizing Molecular Features of 6‐HNA That Govern Enhanced Rates of NADH Oxidation and Hydroxylation by 6‐Hydroxynicotinate‐3‐Monooxygenase (NicC). ResearchGate. [Link]
-
The Human Metabolome Database (n.d.). 6-Hydroxynicotinic acid (HMDB0002658). HMDB. [Link]
-
Wikipedia contributors (n.d.). 6-Hydroxynicotinate 3-monooxygenase. Wikipedia. [Link]
-
Zhang, Y., et al. (2023). Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology, 66, 36-44. [Link]
-
LibreTexts Chemistry (n.d.). Oxidative Enzymes. Chemistry LibreTexts. [Link]
-
Hlaing, M. Z. (2022). Investigating Substrate Specificity for 6-Hydroxynicotinate 3- Monooxygenase (NicC) with Alternative Substrates: Consequences to Catalysis of Replacing the Ring Nitrogen. The College of Wooster. [Link]
-
Krewing, M., et al. (2020). Photoinduced monooxygenation involving NAD(P)H-FAD sequential single-electron transfer. Nature Communications, 11(1), 2656. [Link]
-
Yuen, M. (2018). Determining the mechanism of 6‐hydroxynicotinate 3‐monooxygenase (NicC), an enzyme involved in nicotinate degradation. ResearchGate. [Link]
-
Wang, S., et al. (2022). A multifunctional flavoprotein monooxygenase HspB for hydroxylation and C-C cleavage of 6-hydroxy-3-succinoyl-pyridine. Applied and Environmental Microbiology, 88(10), e0022022. [Link]
Sources
- 1. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating Substrate Specificity for 6-Hydroxynicotinate 3- Monooxygenase (NicC) with Alternative Substrates: Consequences to Catalysis of Replacing the Ring Nitrogen — The College of Wooster [wooster.edu]
- 9. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
Welcome to the technical support center for the synthesis of 6-(dimethoxymethyl)-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pyridine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and improve your yield.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Potential Cause A: Incomplete Lithiation
The initial step in many syntheses of 2,6-disubstituted pyridines involves directed ortho-metalation, often using a strong base like n-butyllithium (nBuLi).[1] Incomplete lithiation is a frequent cause of low yields.
-
Scientific Rationale: The acidity of the C-H bonds on the pyridine ring can be influenced by substituents.[2] For a 2-substituted pyridine, the C6-H is typically the most acidic and therefore the most likely to be deprotonated by a strong base. However, factors such as steric hindrance and the presence of other acidic protons can lead to incomplete or non-selective deprotonation.
-
Solution:
-
Ensure Anhydrous Conditions: Water will rapidly quench organolithium reagents. All glassware should be oven-dried, and solvents must be rigorously dried before use.
-
Optimize Base and Temperature: While nBuLi is common, other bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer different selectivity and reactivity. The reaction temperature is also critical; lithiation is typically performed at low temperatures (-78 °C) to minimize side reactions.
-
Verify Reagent Quality: The concentration of commercially available nBuLi can decrease over time. It is good practice to titrate the nBuLi solution before use to determine its exact molarity.
-
Potential Cause B: Inefficient Carboxylation
The introduction of the carboxylic acid group via reaction with carbon dioxide (CO2) is another critical step.
-
Scientific Rationale: The lithiated pyridine is a potent nucleophile that attacks the electrophilic carbon of CO2.[3] However, if the CO2 is not delivered effectively or if it contains impurities, the reaction will be inefficient.
-
Solution:
-
Use High-Purity CO2: Use a high-purity grade of CO2 gas or freshly crushed dry ice.
-
Ensure Efficient CO2 Delivery: For gaseous CO2, bubble it directly into the reaction mixture with vigorous stirring. For dry ice, ensure it is finely crushed and added in excess.
-
Maintain Low Temperature: The addition of CO2 should be done at a low temperature to prevent side reactions, such as the reaction of the lithiated intermediate with the newly formed carboxylate.
-
Problem 2: Formation of Side Products
Potential Cause A: Dimerization or Polymerization
-
Scientific Rationale: Highly reactive organolithium intermediates can sometimes react with unreacted starting material or other intermediates, leading to the formation of dimers or polymers.
-
Solution:
-
Slow Addition of Reagents: Add the organolithium reagent slowly to the solution of the pyridine substrate at a low temperature to maintain a low concentration of the reactive intermediate.
-
Inverse Addition: Consider adding the pyridine substrate solution to the organolithium reagent (inverse addition) to ensure the base is always in excess.
-
Potential Cause B: Over-alkylation or Competing Reactions
-
Scientific Rationale: The dimethoxymethyl group can be susceptible to reaction under strongly basic or acidic conditions. Additionally, if other functional groups are present on the starting pyridine, they may compete in the reaction.
-
Solution:
-
Protecting Groups: If sensitive functional groups are present, consider using appropriate protecting groups.
-
Careful Control of Stoichiometry: Use the correct stoichiometry of reagents to avoid excess base that could lead to unwanted side reactions.
-
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause A: Emulsion Formation During Workup
-
Scientific Rationale: Pyridine derivatives can act as surfactants, leading to the formation of stable emulsions during aqueous workup, making phase separation difficult.
-
Solution:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.
-
Centrifugation: If emulsions persist, centrifugation can be an effective method to separate the layers.
-
Potential Cause B: Co-elution of Impurities During Chromatography
-
Scientific Rationale: The polarity of the desired product may be very similar to that of certain impurities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate and hexanes, or using a different solvent system altogether like dichloromethane/methanol).
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common approach involves a multi-step synthesis. A typical route could start with a 2,6-disubstituted pyridine. One of the substituents is then converted to a dimethoxymethyl group, and the other is transformed into a hydroxyl group. The carboxylic acid functionality is often introduced via a directed ortho-metalation-carboxylation sequence.[1][5]
Q2: Why is the hydroxyl group introduced at the 2-position?
A2: The 2- and 6-positions of the pyridine ring are electronically deficient and susceptible to nucleophilic attack.[6] The introduction of a hydroxyl group at the 2-position can also be achieved through various methods, including nucleophilic aromatic substitution on a 2-halopyridine or oxidation of a 2-aminopyridine. The presence of the hydroxyl group can also influence the acidity of the adjacent C-H bonds, which is a key factor in directed metalation strategies.
Q3: Are there alternative methods for carboxylation besides using CO2?
A3: Yes, while direct carboxylation with CO2 is common, other methods exist. For instance, the lithiated intermediate can be reacted with a chloroformate ester followed by hydrolysis to yield the carboxylic acid. Electrochemical methods for the carboxylation of pyridines are also being developed.[3][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A small aliquot of the reaction mixture can be quenched and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative analysis.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves hazardous reagents.
-
Organolithium Reagents (e.g., nBuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Strong Acids and Bases: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and/or toxic. All work should be performed in a well-ventilated fume hood.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Directed ortho-Metalation and Carboxylation
Materials:
-
2-(Dimethoxymethyl)pyridine
-
n-Butyllithium (nBuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, dissolve 2-(dimethoxymethyl)pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush a generous excess of dry ice into a fine powder.
-
Rapidly transfer the lithiated pyridine solution via a cannula into the flask containing the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding 1M HCl until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Optimization of Reaction Conditions
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | nBuLi (1.1) | -78 | 1 | 65 |
| 2 | nBuLi (1.1) | -40 | 1 | 45 |
| 3 | LDA (1.2) | -78 | 1 | 72 |
| 4 | LDA (1.2) | -78 | 2 | 75 |
Note: Yields are based on isolated product after purification.
IV. Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target molecule.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield issues.
V. References
-
Jung, J., Kim, D., Lee, S., & Yoo, E. J. (2019). Site-Selective C–H Functionalization of Pyridines via Pyridinium Salts. Accounts of Chemical Research, 52(11), 3149-3162.
-
Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 109(18), 5478-5486.
-
Franck, X., & Figadère, B. (2003). Recent advances in the synthesis of substituted pyridines. Tetrahedron, 59(47), 9433-9465.
-
Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44.
-
Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines.
-
Li, X. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(15), e202216869.
-
Ackermann, L. (2021). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature Catalysis, 4(1), 86-94.
-
PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis.
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
-
Organic Syntheses. (1963). 6-HYDROXYNICOTINIC ACID. Coll. Vol. 4, p.532.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
Welcome to the technical support center for the purification of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with isolating this compound in high purity. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to address issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during purification?
The most critical stability concern is the hydrolysis of the dimethoxymethyl acetal group under acidic conditions.[1][2] The acetal functional group is employed as a protecting group for the corresponding aldehyde precisely because it is stable under neutral and basic conditions but cleaves readily in the presence of acid and water.[2][3] Exposure to acidic environments, such as standard silica gel chromatography or the use of acidic solvents, can catalyze the hydrolysis of the acetal back to the 6-formyl-2-hydroxynicotinic acid, introducing a significant impurity that can be difficult to remove.
Q2: What are the most common impurities I should be looking for?
The impurity profile can vary based on the synthetic route, but common contaminants include:
-
6-Formyl-2-hydroxynicotinic acid: The hydrolysis product of the target compound. Its presence often indicates exposure to acidic conditions during workup or purification.
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the nicotinic acid ring or the reagents used to install the dimethoxymethyl group.
-
Other Nicotinic Acid Derivatives: Side-products from the synthesis, such as isomers or over-oxidized species, can sometimes be present.[4][5]
-
Inorganic Salts: From workup procedures (e.g., acid/base extractions).
Q3: Which purification technique is generally recommended: recrystallization or chromatography?
For this specific molecule, recrystallization is the preferred primary method of purification. This is because it avoids the inherent acidity of standard silica gel, thus protecting the acid-sensitive acetal group.[1][2] Chromatography on standard silica should be considered a last resort. If chromatography is necessary, specialized techniques like using a neutral stationary phase (e.g., deactivated silica) or adding a basic modifier to the eluent are strongly recommended to prevent on-column degradation.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids, but challenges such as low recovery or the product "oiling out" can occur, especially with complex organic molecules.[6]
Q4: My compound is "oiling out" and forming a liquid or gum instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution at a temperature above its melting point upon cooling.[7] This is often caused by the presence of impurities depressing the melting point or by the solution becoming supersaturated too quickly.
Causality: The combination of a carboxylic acid, a hydroxypyridine, and an acetal group creates a molecule with complex solubility characteristics. Impurities can disrupt the crystal lattice formation, leading to an amorphous gum instead of an ordered solid.
Troubleshooting Protocol:
-
Re-heat the Solution: Add a small amount (5-10% of the total volume) of the primary ("good") solvent to the mixture and heat until the oil redissolves completely.[7]
-
Slow Down the Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote proper crystal formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]
-
Re-evaluate Your Solvent System: If the problem persists, the chosen solvent may be too good. Consider using a solvent pair, where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent" or "bad" solvent).[9]
Q5: My recovery after recrystallization is very low. What are the likely causes?
Low recovery is a common issue and can usually be attributed to one of the following factors.[7]
| Potential Cause | Explanation | Solution |
| Using Too Much Solvent | The most common reason for low yield. Even in a "bad" solvent, your compound has some finite solubility. Using an excessive volume means a significant amount of product will remain in the mother liquor.[7] | Use the minimum amount of hot solvent required to fully dissolve the compound. Test this on a small scale first. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again. |
| Premature Crystallization | Crystals forming in the hot solution during a gravity filtration step to remove insoluble impurities will be lost. | Use a pre-heated funnel and flask for the hot filtration step. Add a small excess of hot solvent (~5%) before filtering to ensure the compound remains in solution. |
| Washing with the Wrong Solvent | Washing the filtered crystals with a solvent in which they are soluble will dissolve the product. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble. |
Q6: My product won't dissolve in common solvents, or it dissolves in everything. How do I choose a solvent?
Finding the right solvent is key. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] Given the polar nature of this compound, a solvent-pair system is often effective.
Protocol for Selecting a Solvent System:
-
Small-Scale Testing: Place a few milligrams of your crude product into several small test tubes.
-
Test Single Solvents: Add a common solvent (e.g., water, ethanol, ethyl acetate, acetone) dropwise to each tube at room temperature. If it dissolves immediately, it's too soluble to be a good single solvent. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot and reappears upon cooling, you've found a good candidate.[9]
-
Develop a Solvent Pair: If no single solvent works, find one solvent that dissolves your compound completely ("good" solvent) and another, miscible solvent in which it is insoluble ("bad" solvent).[9]
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise while the solution is still hot until it just begins to turn cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Recommended Solvent Pairs to Test:
-
Ethanol-Water
-
Acetone-Water
-
Dioxane-Water
-
Ethyl Acetate-Hexane
Troubleshooting Guide: Column Chromatography
While not the first choice, chromatography may be necessary for difficult separations. The key is to mitigate the risk of acetal hydrolysis.
Q7: My compound is streaking badly on a silica gel TLC plate/column. How can I get sharp bands?
Streaking is common for polar, acidic, or basic compounds on silica gel. It occurs because of strong, non-ideal interactions between the analyte and the stationary phase.
Causality: The carboxylic acid and the basic pyridine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow and uneven migration up the column, resulting in broad, tailing bands.
Solutions:
-
Add a Modifier to the Eluent: This is the most effective solution.
-
For acidic compounds, adding a small amount of a volatile acid like acetic acid (0.5-1%) to the mobile phase can help. However, this is NOT recommended for this compound due to the risk of acetal hydrolysis.
-
Recommended Approach: Add a small amount of a volatile base like triethylamine (0.5-1%) or pyridine to the mobile phase. The base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically. An alternative is to use an eluent containing methanol, which can help mask the polar sites on the silica.
-
-
Use a Deactivated Stationary Phase: Consider using neutral alumina or silica gel that has been "deactivated" by treatment with water or a base. This reduces the number of acidic sites available for strong interactions.
Q8: I suspect my compound is degrading on the column. What are the signs and what is the solution?
Degradation on the column is a serious risk for this molecule.
Signs of Degradation:
-
Appearance of a new, more polar spot on TLC: The hydrolysis product, 6-formyl-2-hydroxynicotinic acid, is typically more polar than the starting acetal and will have a lower Rf value.
-
Low total recovery: A significant portion of the mass may be lost on the column.
-
Yellow or brown coloration: Decomposition products often appear colored.
Workflow for Acid-Sensitive Compound Chromatography:
Caption: Decision workflow for purifying the target compound.
Visualizing the Core Problem: Acetal Hydrolysis
Understanding the mechanism of acetal hydrolysis is key to preventing it. The reaction is catalyzed by acid (H⁺) and requires water.
Caption: Acid-catalyzed hydrolysis of the acetal group.
References
-
Acta Poloniae Pharmaceutica. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Pol Pharm, 60(5), 327-33. 10
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Link
-
ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Link
-
Quora. (2017). What should I do if crystallisation does not occur? Link
-
ResearchGate. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Link
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Link
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Link
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5343–5350. Link
-
Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Link
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Link
-
YouTube. (2018). Hydrolysis of acetals. Link
-
Sigma-Aldrich. (n.d.). This compound. Link
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Link
-
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Link
-
SOP: CRYSTALLIZATION. (n.d.). Link
-
Nature. (1951). Paper chromatography of nicotinic acid derivatives. Nature, 168(4272), 475-7. Link
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Link
-
Crystallization of Organic Compounds. (n.d.). Link
-
Organic Syntheses. (n.d.). Nicotinic acid. Link
-
Google Patents. (n.d.). Purification of nicotinamide - US2496114A. Link
-
6-Hydroxynicotinic acid - SAFETY DATA SHEET. (2011). Link
-
Google Patents. (n.d.). Purification of nicotinic acid - US3037987A. Link
-
International Journal for Vitamin and Nutrition Research. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Int J Vitam Nutr Res, 63(2), 145-9. Link
-
PubChem. (n.d.). Nicotinic Acid. Link
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1074. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the derivatization of nicotinic acid.
Welcome to the technical support center for nicotinic acid derivatization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying nicotinic acid. Here, we move beyond simple protocols to explain the 'why' behind experimental choices, ensuring your success in the lab.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the derivatization of nicotinic acid, offering explanations and actionable solutions based on chemical principles.
Issue 1: Low or No Product Yield in Esterification Reactions
Q: I am attempting to synthesize a nicotinate ester via Fischer esterification, but I'm observing very low yields. What are the likely causes and how can I improve my results?
A: Low yields in Fischer esterification of nicotinic acid are a common challenge, often stemming from the equilibrium nature of the reaction and the inherent properties of nicotinic acid.
-
Causality: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. The equilibrium can be unfavorable, and the presence of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester. Furthermore, the pyridine nitrogen in nicotinic acid can be protonated by the acid catalyst, reducing the reactivity of the carboxylic acid group.
-
Troubleshooting Steps & Solutions:
-
Water Removal: The most critical factor is the removal of water as it forms.
-
Dean-Stark Apparatus: For reactions in a suitable solvent like toluene, a Dean-Stark trap is highly effective at physically removing water from the reaction mixture, driving the equilibrium towards the product.
-
Drying Agents: In the absence of a Dean-Stark trap, adding a drying agent like molecular sieves to the reaction can sequester water.
-
-
Excess Reagent: Employing a large excess of the alcohol reactant can shift the equilibrium towards the ester product.[1] This is particularly practical if the alcohol is inexpensive and easily removed post-reaction.
-
Catalyst Choice and Amount:
-
Strong Acid Catalysts: While sulfuric acid is common, other catalysts like solid acid catalysts can offer higher yields.
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For laboratory-scale reactions, a few drops of concentrated sulfuric acid are often adequate, but optimization may be necessary.
-
-
Reaction Time and Temperature:
-
Temperature: Increasing the reaction temperature to reflux can accelerate the reaction rate.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure the reaction has gone to completion.[2]
-
-
Alternative Methods: If Fischer esterification continues to provide low yields, consider alternative methods:
-
Acyl Chloride Formation: Convert nicotinic acid to nicotinoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily react with an alcohol to form the ester. This two-step process often provides higher overall yields.
-
Steglich Esterification: For acid-sensitive substrates, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) can be very effective under mild conditions.
-
-
Issue 2: Significant Byproduct Formation in Amide Coupling Reactions
Q: I'm synthesizing a nicotinamide derivative using a carbodiimide coupling agent (e.g., EDC/DCC) and I'm seeing multiple spots on my TLC plate, indicating significant byproduct formation. How can I improve the selectivity of my reaction?
A: Amide bond formation is a cornerstone of many synthetic pathways, but side reactions can plague even seemingly straightforward couplings.
-
Causality: The primary goal of a coupling agent is to activate the carboxylic acid of nicotinic acid, making it susceptible to nucleophilic attack by the amine. However, the activated intermediate can undergo undesired reactions. With carbodiimides, a common issue is the racemization of chiral centers if present. Another challenge is the formation of byproducts from the coupling agent itself, such as dicyclohexylurea (DCU) when using DCC, which can be difficult to remove.[3]
-
Troubleshooting Steps & Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Many coupling reactions benefit from being run at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[2]
-
Solvent: The choice of solvent can influence reaction rates and byproduct formation. Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
-
-
Use of Additives: Incorporating additives can significantly improve the efficiency and cleanliness of carbodiimide-mediated couplings.
-
HOBt and NHS: Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) react with the activated carboxylic acid to form a more stable active ester intermediate. This intermediate is less prone to side reactions and reacts cleanly with the amine.
-
-
Alternative Coupling Reagents: If issues persist, switching to a different class of coupling reagent can be beneficial.
-
Phosphonium and Aminium Reagents: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, fast reaction times, and minimal side product formation.[4]
-
-
Work-up and Purification:
-
Aqueous Wash: A standard work-up procedure involving washing the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted nicotinic acid is often effective.
-
DCU Removal: If using DCC, the resulting DCU byproduct is often insoluble in many organic solvents and can be removed by filtration. Recrystallization from acetonitrile can also be an effective purification method.[3]
-
-
Issue 3: Difficulty in Purifying Nicotinic Acid Derivatives
Q: I've completed my derivatization reaction, but I'm struggling to isolate a pure product. What are the best strategies for purifying nicotinic acid derivatives?
A: The purification of nicotinic acid derivatives can be challenging due to the presence of both acidic and basic functionalities and the potential for similar polarities between starting materials and products.
-
Causality: Unreacted nicotinic acid, residual reagents, and byproducts can co-elute with the desired product during chromatography or be difficult to separate via extraction due to similar solubility profiles.
-
Troubleshooting Steps & Solutions:
-
Liquid-Liquid Extraction: This is the first line of defense for purification.
-
Base Wash: To remove unreacted nicotinic acid, wash the organic layer (e.g., DCM or ethyl acetate) with a mild aqueous base like sodium bicarbonate or sodium carbonate solution.[1] This will deprotonate the carboxylic acid, forming the water-soluble sodium nicotinate salt.
-
Acid Wash: To remove unreacted basic starting materials (e.g., amines), a wash with dilute aqueous acid (e.g., 1M HCl) is effective.
-
-
Column Chromatography:
-
Solvent System Optimization: If extraction is insufficient, column chromatography is necessary. The key is to find a solvent system that provides good separation between your product and impurities. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or methanol.
-
Addressing Tailing: The basic pyridine nitrogen can interact with the acidic silica gel, causing streaking or "tailing" of your compound on the column. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.
-
-
Recrystallization: For solid derivatives, recrystallization can be a powerful purification technique.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of nicotinic acid and its derivatives include water, ethanol, and 2-methylpropan-1-ol.[5][6]
-
Decolorization: If your product is colored, adding activated carbon to the hot solution before filtration can help remove colored impurities.[7]
-
-
Specialized Purification Techniques:
-
Solid-Phase Extraction (SPE): For complex mixtures, SPE cartridges can be used for a more refined separation based on different interaction mechanisms (e.g., ion exchange, reversed-phase).[8]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the practical aspects of nicotinic acid derivatization.
Q1: What are the best solvents for dissolving nicotinic acid for derivatization reactions?
A1: The solubility of nicotinic acid varies significantly across different solvents. It is slightly soluble in water and more soluble in organic solvents.[9] For derivatization, the choice of solvent depends on the specific reaction.
-
For Esterification: Toluene is often used, especially when a Dean-Stark trap is employed for water removal.
-
For Amide Coupling: Anhydrous aprotic polar solvents like DMF and DCM are common choices.
-
General Solubility: Nicotinic acid is also soluble in DMSO and dimethylformamide.[10]
Q2: How can I monitor the progress of my nicotinic acid derivatization reaction?
A2: Monitoring the reaction is crucial to determine when it is complete and to avoid the formation of byproducts from prolonged reaction times.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of starting material remaining and the amount of product formed.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used. Nicotinic acid itself often requires derivatization (e.g., silanization) to become volatile enough for GC analysis.[14]
Q3: Are there any safety precautions I should be aware of when working with reagents for nicotinic acid derivatization?
A3: Yes, safety is paramount in the laboratory.
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbodiimides (DCC, EDC): These can be skin sensitizers and should be handled with care.
-
Strong Acids (e.g., H₂SO₄): These are corrosive and should be handled with appropriate PPE. Always add acid to water, not the other way around, to manage the exothermic reaction.
-
Solvents: Always be aware of the flammability and toxicity of the solvents you are using.
Q4: What are the key differences between derivatizing nicotinic acid for analytical purposes versus for synthetic applications?
A4: The goals and, therefore, the methods of derivatization differ significantly.
-
Analytical Derivatization: The primary goal is to modify the analyte to make it detectable by a specific analytical instrument. For example, derivatization is often used to:
-
Synthetic Derivatization: The goal is to create a new molecule with desired properties. Therefore, the reaction should ideally proceed with high yield and purity to maximize the amount of the desired product and simplify purification.
Section 3: Data Presentation and Protocols
Table 1: Comparison of Common Nicotinate Ester Synthesis Methods
| Method | Reagents | Catalyst/Coupling Agent | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Nicotinic acid, Alcohol | Strong acid (e.g., H₂SO₄) | Alcohol or Toluene | Reflux | 23% - 97% | Inexpensive reagents, simple procedure. | Harsh acidic conditions, requires high temperatures, often requires water removal. |
| Via Nicotinoyl Chloride | Nicotinic acid, Alcohol | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | Reflux (acyl chloride formation), Room Temp (esterification) | ~45% (overall) | High reactivity of acyl chloride, avoids equilibrium limitations. | Two-step process, harsh reagents for acyl chloride formation. |
| Steglich Esterification | Nicotinic acid, Alcohol | DCC or EDC, DMAP | Dichloromethane (DCM) | Reflux | ~88% | Mild reaction conditions, high yields. | Stoichiometric amounts of coupling agents required, formation of byproducts that need to be removed. |
| Mitsunobu Reaction | Nicotinic acid, Alcohol | DEAD or DIAD, PPh₃ | Anhydrous THF or Dioxane | 0 °C to Room Temp | 70% - 95% | Mild conditions, high yields, stereochemical inversion of the alcohol. | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts. |
Experimental Protocol: High-Yield Fischer Esterification of Nicotinic Acid
This protocol describes a high-yield synthesis of ethyl nicotinate using a solid acid catalyst and a Dean-Stark trap for water removal.
Materials:
-
Nicotinic acid
-
Absolute ethanol
-
Toluene
-
Solid acid catalyst (e.g., Amberlyst 15)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL four-necked flask equipped with a magnetic stirrer, thermometer, Dean-Stark trap, and condenser, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), nicotinic acid (123.1 g, 1 mol), and the solid acid catalyst (e.g., 5-10% by weight of nicotinic acid).
-
Heat the mixture to reflux with vigorous stirring.
-
Collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-6 hours).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid acid catalyst and wash it with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl nicotinate.
-
The crude product can be further purified by vacuum distillation if necessary.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Nicotinic Acid Esterification
Caption: Decision tree for troubleshooting low esterification yields.
Diagram 2: General Mechanism of Amide Coupling with Carbodiimide and HOBt
Caption: Mechanism of carbodiimide-mediated amide coupling.
References
- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 187, 243-247.
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
- Lappin, G. R., & Slezak, F. B. (1951). Process for the purification of nicotinic acid amide I. U.S. Patent No. 4,447,615. Washington, DC: U.S.
- Lappin, G. R. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114. Washington, DC: U.S.
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
- Zhuang, F., Cui, Q., & Liu, R. (2010). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 46(5), 506-508.
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
-
LCGC International. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence response of reagents used in derivatization of nicotinic acid standard. Retrieved from [Link]
- Weisblat, D. I. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S.
-
Sciencemadness Wiki. (2021). Niacin. Retrieved from [Link]
- Lisicki, D., et al. (2022).
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]
-
Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Retrieved from [Link]
-
Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
-
Science Alert. (n.d.). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]
-
Frontiers in Catalysis. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
- WIPO. (2011). A method for clinically monitoring niacin and niacin metabolites in serum or plasma.
-
ResearchGate. (n.d.). Derivatization reaction optimization. Retrieved from [Link]
- U.S. Patent Office. (1957). Non-catalytic preparation of nicotinic acid esters. U.S.
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]
-
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of postcolumn reaction-coil temperature on nicotinic acid derivatization. Retrieved from [Link]
-
LCTech GmbH. (n.d.). NIACIN (VITAMIN B3). Retrieved from [Link]
- U.S. Patent Office. (1942). Preparation of nicotinic acid amide. U.S.
-
PubMed. (n.d.). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. Retrieved from [Link]
-
Reddit. (2022). Amide coupling help. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. hepatochem.com [hepatochem.com]
- 5. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. bevital.no [bevital.no]
- 9. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pickeringlabs.com [pickeringlabs.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Common side reactions in the synthesis of substituted nicotinic acids.
Welcome to the technical support center for the synthesis of substituted nicotinic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic routes. Here, we address common side reactions and experimental pitfalls in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Challenges in Pyridine Ring Functionalization
The electron-deficient nature of the pyridine ring presents inherent challenges for substitution, often leading to issues with regioselectivity and reactivity. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution and can complicate metal-catalyzed reactions by coordinating to the catalyst.[1] This section addresses the most common problems encountered when attempting to substitute the pyridine core.
FAQ 1.1: Poor Regioselectivity in C-H Functionalization
Question: My reaction to functionalize the pyridine ring is producing a mixture of isomers instead of the desired C-4 or C-5 substituted product. What determines the regioselectivity, and how can I control it?
Answer: Regioselectivity in pyridine functionalization is a persistent challenge governed by the intrinsic electronic properties of the heterocycle.[1] The pyridine nitrogen acts as an electron-withdrawing group, making the C-2, C-4, and C-6 positions electron-poor and susceptible to nucleophilic attack, while the C-3 and C-5 positions are more electron-rich.
Causality of Poor Selectivity:
-
Electronic Ambiguity: While C-3/C-5 positions are favored for electrophilic attack and C-2/C-4/C-6 for nucleophilic attack, the energy differences between these pathways can be small, leading to mixtures of products, especially under harsh conditions.
-
Steric Hindrance: Bulky substituents on the ring or bulky reagents can disfavor substitution at adjacent positions, altering the expected electronic outcome.
-
Reaction Mechanism: Radical reactions, such as the Minisci reaction, typically favor the electron-deficient C-2 and C-4 positions. However, achieving selectivity between these sites can be difficult.[2] In contrast, reactions involving transient intermediates like pyridynes can yield mixtures if the directing effects are not properly controlled.[3]
Troubleshooting Strategies:
-
Utilize Directing Groups: The most reliable way to control regioselectivity is to install a directing group. For example, in lithiation reactions, a directing group at C-2 can direct metallation specifically to C-3.
-
Modern C-H Functionalization Methods: Recent advances offer milder and more selective routes to previously challenging isomers:
-
Meta (C-3/C-5) Functionalization: Strategies involving the temporary conversion of pyridines into more reactive intermediates, such as Zincke imines or oxazino-pyridine intermediates, allow for regioselective electrophilic functionalization at the meta position under mild conditions.[1][4]
-
Pyridinium Salts: Activating the pyridine ring as an N-amidopyridinium salt can enable meta-selective C-H sulfonylation by creating a transient, electron-rich enamine-type intermediate that directs the reaction.[2]
-
Below is a workflow diagram to guide your decision-making process for achieving regioselectivity.
Caption: Decision workflow for regioselective pyridine functionalization.
FAQ 1.2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura cross-coupling reaction using a substituted bromopyridine is failing or giving very low yields. I suspect issues with my pyridine-boronic acid. What are the common failure points and how can I fix them?
Answer: This is a widely recognized issue, often termed the "2-pyridyl problem".[5] Palladium-catalyzed couplings, especially the Suzuki-Miyaura reaction, are notoriously difficult with certain pyridine substrates. The primary culprits are the instability of the organoboron reagent and catalyst inhibition.
Root Causes and Troubleshooting Guide:
-
Instability of Pyridine-Boronic Acids:
-
Problem: Pyridine-2-boronic acids are prone to rapid protodeboronation (loss of the boronic acid group). This instability makes them difficult to prepare, purify, and use effectively in catalysis, leading to low yields.[6][7][8]
-
Solution:
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more robust and can be isolated and purified more easily.
-
In Situ Generation: Generate the boronic acid or ester immediately before use in the coupling reaction.
-
Alternative Reagents: Abandon the boronic acid altogether and switch to a more stable nucleophilic coupling partner. Pyridine-sulfinates have emerged as exceptionally effective and stable alternatives that participate readily in palladium-catalyzed cross-couplings with a broad scope of aryl halides.[6][9]
-
-
-
Catalyst Inhibition by Pyridine Nitrogen:
-
Problem: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center. This can inhibit the catalytic cycle, particularly the oxidative addition and reductive elimination steps, effectively poisoning the catalyst.
-
Solution:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands like tricyclohexylphosphine (PCy₃).[6] These ligands can help stabilize the active palladium species and prevent excessive coordination from the pyridine substrate.
-
Catalyst Precursor: Start with a stable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand.[6][10]
-
-
-
Incorrect Reaction Conditions:
-
Problem: The base, solvent, and temperature are critical. An inappropriate base can fail to promote the crucial transmetalation step or can degrade the starting materials.
-
Solution:
-
Base Selection: An inorganic base is crucial. Potassium carbonate (K₂CO₃) is often optimal for pyridine-sulfinate couplings.[6] For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are commonly used.
-
Solvent & Temperature: Aprotic polar solvents like 1,4-dioxane are typically effective. High temperatures (100-150 °C) are often required to drive the reaction to completion.[6]
-
-
Comparative Summary of Pyridine Nucleophiles for Cross-Coupling:
| Nucleophile Type | Stability | Scope & Utility | Key Disadvantage | Recommended For |
| Pyridine Boronic Acids | Poor, especially 2-pyridyl | Limited | Prone to protodeboronation[7] | Cases where esters are unavailable |
| Pyridine Boronate Esters | Moderate to Good | Good | Requires extra synthetic step | General Suzuki-Miyaura couplings |
| Pyridine Stannanes | Good | Broad | High toxicity of tin reagents[5] | When other methods fail |
| Pyridine Sulfinates | Excellent | Excellent | Requires sulfinate synthesis | Overcoming failed Suzuki reactions[6][9] |
Visualizing the Problem: The Suzuki Catalytic Cycle
The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle. The red arrows indicate the steps where pyridine substrates can cause problems.
Caption: Common failure points in the Suzuki cycle for pyridine substrates.
FAQ 1.3: Low Yields with Grignard Reagents
Question: I'm trying to perform a Grignard reaction on a 2- or 3-bromopyridine, but my yields are consistently low, and I recover mostly pyridine after workup. What is happening?
Answer: Grignard reactions with halopyridines are often low-yielding due to a significant side reaction: halogen-metal exchange.[11]
Primary Side Reaction: Halogen-Metal Exchange
Instead of the expected nucleophilic attack, the Grignard reagent (R-MgX) can exchange with the bromopyridine, forming a pyridylmagnesium halide and an alkyl/aryl halide.
-
Reaction: Py-Br + R-MgX ⇌ Py-MgX + R-Br
During aqueous workup, the highly basic pyridylmagnesium halide is simply protonated to yield pyridine, which accounts for your recovery of the unsubstituted heterocycle.[11] This competing reaction is often faster than the desired cross-coupling.
Troubleshooting Protocol:
-
Use a Catalyst: The uncatalyzed reaction is often inefficient. Adding a transition metal catalyst, such as cobalt(II) chloride, can significantly improve the yield of the desired alkylpyridine. The catalyst is thought to form a complex with the bromopyridine, making it more susceptible to nucleophilic substitution rather than exchange.[11]
-
Inverse Addition: Instead of adding the Grignard reagent to the bromopyridine, try adding the bromopyridine solution slowly to the Grignard reagent. This keeps the concentration of the bromopyridine low, which can help suppress the exchange reaction.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). This can help favor the desired kinetic product (substitution) over the thermodynamic product (exchange).
-
Consider an Alternative Organometallic: If yields remain low, consider switching to a different organometallic reagent. Organolithium reagents can be effective, but care must be taken as they are extremely reactive. Alternatively, organogermanes have been shown to be stable and effective coupling partners for challenging pyridine substrates.[5]
Section 2: Issues with the Carboxylic Acid Moiety and Its Precursors
Synthesizing the target nicotinic acid often involves manipulating a precursor, such as a nitrile or an alkyl side chain. These transformations come with their own set of common side reactions.
FAQ 2.1: Incomplete Hydrolysis of 3-Cyanopyridine
Question: My hydrolysis of 3-cyanopyridine to nicotinic acid stalls at the intermediate, nicotinamide. How can I ensure the reaction goes to completion?
Answer: This is a very common issue. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and the second step (amide to carboxylic acid) is often much slower than the first (nitrile to amide).[12] Stalling at the amide is usually a result of insufficiently forcing reaction conditions.
Causality and Optimization:
-
Mechanism: Under acidic or basic conditions, water attacks the nitrile to form an amide. The amide is then further hydrolyzed to the carboxylic acid. The amide is less electrophilic than the protonated nitrile (acidic conditions) or the nitrile itself (basic conditions), making the second step require more energy.
-
pH Control: The rate of hydrolysis is highly dependent on pH.[13]
-
Strongly Basic Conditions: Using a catalytic amount of a strong base like NaOH or KOH at high temperatures (e.g., 190 °C) and pressure can effectively drive the reaction to the carboxylic acid.[12]
-
Strongly Acidic Conditions: Refluxing in concentrated strong acids like H₂SO₄ or HCl will also promote full hydrolysis.
-
Recommended Protocol for Complete Hydrolysis:
-
Reagents: 3-cyanopyridine, 10 M Sodium Hydroxide (NaOH) solution.
-
Setup: Use a high-pressure reaction vessel (autoclave) or a sealed tube capable of withstanding high temperatures and pressures.
-
Procedure: a. To the reaction vessel, add 3-cyanopyridine (1.0 eq). b. Add the 10 M NaOH solution (5-10 vol). c. Seal the vessel and heat to 180-200 °C with vigorous stirring. d. Maintain the temperature for 4-8 hours. Monitor the reaction progress by taking aliquots (after cooling) and analyzing via HPLC or TLC. e. Once complete, cool the reaction vessel to room temperature. f. Carefully acidify the reaction mixture with concentrated HCl to pH ~3-4. g. The nicotinic acid product will precipitate out of solution. h. Isolate the product by filtration, wash with cold water, and dry.
Alternative: Enzymatic Hydrolysis For milder conditions, consider using a nitrilase enzyme. These enzymes can convert nitriles directly to carboxylic acids, often with high selectivity and without forming the amide intermediate.[14][15] However, optimization of enzyme loading and reaction time is critical.
FAQ 2.2: Unwanted Decarboxylation of Product
Question: During a subsequent high-temperature reaction, I am losing the carboxylic acid group from my substituted nicotinic acid product. How can I prevent this?
Answer: Nicotinic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at high temperatures. The reaction is often catalyzed by trace metals or acidic/basic conditions.[16][17] For example, the synthesis of nicotinic acid itself from quinolinic acid relies on a high-temperature decarboxylation step.[12][18]
Mitigation Strategies:
-
Lower Reaction Temperature: This is the most straightforward solution. Explore alternative conditions for your subsequent step that operate at a lower temperature. Can a more active catalyst be used? Can a microwave reactor achieve the desired transformation in less time and at a lower bulk temperature?
-
Control pH: Avoid strongly acidic conditions if possible, as protonation of the ring can facilitate decarboxylation. Ensure the reaction medium is neutral or slightly basic if the chemistry allows.
-
Avoid Metal Catalysts Known for Decarboxylation: Copper salts are known to catalyze the decarboxylation of nicotinic acids.[16][17] If your subsequent step uses a catalyst, ensure it is not one that also promotes this side reaction.
-
Protecting Group Strategy: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is much more stable to decarboxylation. The acid can be regenerated by hydrolysis in a final step under milder conditions.
References
-
Boyle, B. T. (2021). Regioselective functionalization of pyridines and other azines. Mountain Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link]
-
Dandepally, S. R., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Retrieved from [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]
-
Sharma, M., & Sharma, R. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC - NIH. Retrieved from [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Retrieved from [Link]
-
Harang, V., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. Retrieved from [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP2663646A2 - Method for the preparation of nicotinic acid.
-
Schümperli, D., et al. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA. Retrieved from [Link]
-
Walseth, T. F., et al. (2010). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. Retrieved from [Link]
-
Hughes, D. E., & Williamson, D. H. (1952). A method for the degradation of radioactive nicotinic acid. PMC - NIH. Retrieved from [Link]
-
PubMed Central. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
-
Journal of the Chemical Society C. (1966). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);.... Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advances of the Grignard-type reactions without involving organohalides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015). Pyridine via CuCl2 catalyzed decarboxylation. Retrieved from [Link]
-
Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Retrieved from [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - Pyridine via CuCl2 catalyzed decarboxylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. EP2663646A2 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
How to prevent the degradation of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid during storage.
A Guide to Preventing Degradation During Storage
Welcome to the technical support center for 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address challenges you may encounter during storage and handling.
Introduction to Stability Concerns
This compound is a pyridine derivative with functional groups that are susceptible to specific degradation pathways. The primary points of vulnerability are the dimethoxymethyl group, which is an acetal, and the hydroxynicotinic acid core, which can undergo oxidation, decarboxylation, and is sensitive to light. Understanding these potential degradation routes is the first step in implementing effective preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways are:
-
Hydrolysis of the Acetal Group: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can readily hydrolyze back to an aldehyde and two molecules of methanol in the presence of acid and water. This [1][2][3]is often the most significant and rapid degradation pathway.
-
Oxidation of the Hydroxypyridine Ring: The 2-hydroxypyridine moiety can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This [4][5]can lead to the formation of colored impurities.
-
Decarboxylation: Like other nicotinic acid derivatives, this compound can undergo decarboxylation (loss of CO2) at elevated temperatures, leading to the formation of pyridine derivatives.
-
[6][7][8]Photodegradation: Pyridine derivatives can be sensitive to light, particularly UV radiation, which can catalyze various degradation reactions.
[9][10]Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool temperatures are crucial for slowing down all potential degradation reactions. Stora[9][10][11]ge at 2-8°C is recommended for short-term use, while for long-term storage, -20°C is ideal.
-
[12][13][14]Humidity: The compound should be stored in a dry environment, as moisture can facilitate hydrolysis of the acetal group. The u[4][9][11]se of a desiccator or storage in a controlled low-humidity environment (ideally below 40% relative humidity) is highly recommended.
-
[9]Atmosphere: To prevent oxidation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage.
-
Light: The compound should be protected from light by storing it in an amber vial or a light-blocking container.
[17]Q3: I've noticed a color change in my sample. What does this indicate?
A3: A color change, typically to a pale cream, brown, or even darker hue, often suggests oxidative degradation of the hydroxypyridine ring. This [15]can be triggered by exposure to air, light, or trace metal impurities. While a slight color change may not significantly impact purity in some applications, it is a clear indicator that storage conditions should be re-evaluated.
Q4: My analytical results show the presence of a new, more polar impurity. What could it be?
A4: The appearance of a more polar impurity is often indicative of the hydrolysis of the dimethoxymethyl acetal to the corresponding aldehyde. The resulting aldehyde is more polar than the starting acetal. This is a common issue if the compound has been exposed to even trace amounts of acid and moisture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Problem 1: Rapid Degradation Observed by HPLC/LC-MS
-
Symptom: A significant decrease in the main peak area and the appearance of one or more new peaks in a short period.
-
Potential Cause 1: Acetal Hydrolysis. This is the most likely culprit. The hydrolysis reaction is acid-catalyzed and requires water.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure all solvents used for sample preparation and analysis are of high purity, anhydrous, and free from acidic impurities.
-
Control pH: If working in solution, ensure the pH is neutral or slightly basic. Avoid acidic conditions.
-
Storage Environment: Verify that the solid compound is stored in a tightly sealed container with a desiccant.
-
-
-
Potential Cause 2: Photodegradation. Exposure to ambient laboratory light, especially for extended periods, can cause degradation.
-
Troubleshooting Steps:
-
Use Amber Vials: Always store and prepare samples in amber or light-blocking vials.
-
Minimize Light Exposure: During experiments, protect the sample from direct light as much as possible.
-
-
Problem 2: Inconsistent Results Between Aliquots
-
Symptom: Different aliquots from the same parent stock show varying levels of purity.
-
Potential Cause: Inhomogeneous Storage Conditions. This can occur if the parent stock is frequently opened, leading to intermittent exposure to moisture and air.
-
Troubleshooting Steps:
-
Aliquot Upon Receipt: When you receive a new batch of the compound, immediately aliquot it into smaller, single-use quantities.
-
Inert Atmosphere: For each aliquot, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Consistent Storage: Ensure all aliquots are stored under the same recommended conditions (cold, dark, and dry).
-
-
Problem 3: Gradual Decrease in Potency Over Time
-
Symptom: Biological assays or chemical reactions show a decline in the expected activity of the compound over weeks or months.
-
Potential Cause: Slow, Low-Level Degradation. This is likely due to a combination of minor exposure to suboptimal conditions over time.
-
Troubleshooting Steps:
-
Comprehensive Storage Audit: Review your entire storage protocol against the ideal conditions outlined in the FAQ section.
-
Re-qualification of Stock: Periodically re-analyze an aliquot of your stock material by HPLC or LC-MS to confirm its purity and integrity.
-
Consider Long-Term Storage Conditions: For storage beyond a few months, freezing at -20°C under an inert atmosphere is strongly advised.
-
-
Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months-Years) |
| Temperature | 2-8°C | -20°C |
| Atmosphere | Tightly sealed container | Under inert gas (Argon/Nitrogen) |
| Light | Amber vial / Light-blocking container | Amber vial / Light-blocking container |
| Humidity | With desiccant | With desiccant / in a dry box |
Experimental Workflow: Stability Testing
To proactively assess the stability of your compound under your specific laboratory conditions, a simple stability study can be performed.
Caption: Workflow for a basic stability study.
Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations that can lead to the degradation of this compound.
Caption: Primary degradation pathways.
By understanding the inherent chemical liabilities of this compound and implementing these rigorous storage and handling protocols, researchers can ensure the long-term integrity of their samples, leading to more reliable and reproducible experimental outcomes.
References
- Top 5 Factors Affecting Chemical Stability. (2025, October 2).
- Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28).
- A method for the degradation of radioactive nicotinic acid - PMC - NIH.
- Acetals Formation and Hydrolysis - Organic Chemistry Tutor.
- Acetal Hydrolysis Mechanism - Chemistry Steps.
- TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. (1999, April 3).
- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry - ACS Publications. (2008, December 2).
- Hydrolysis of acetals - YouTube. (2018, April 7).
- Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C.
- Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C | Request PDF - ResearchGate. (2025, August 7).
- Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Patsnap Eureka.
- Effect of Humidity in Stability Studies – StabilityStudies.in.
- NICOTINIC ACID EXTRA PURE - Loba Chemie.
- Pyridine : Decarboxylation of Niacin - YouTube. (2021, January 9).
- White light and heat sensitivity in a pyridine-based polymer blend.
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents.
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications.
- Niacin-d4 (Nicotinic acid-d4) | Stable Isotope - MedchemExpress.com.
- Niacin - Sciencemadness Wiki. (2021, March 15).
- Nicotinic Acid - PRODUCT INFORMATION. (2023, April 12).
- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - NIH.
- Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D.
- 2-Hydroxypyridine-Tautomerism - ChemTube3D.
- Nicotinic acid CAS#: 59-67-6 - ChemicalBook.
- White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend - HUJI OpenScholar.
- Nicotinic acid CAS 59-67-6 | 818714 - Merck Millipore.
- Using Light to Edit the Molecular Skeleton of Pyridines - ChemistryViews. (2024, June 17).
- 4-Hydroxypyridine-Tautomerism - ChemTube3D.
- Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection | Request PDF - ResearchGate.
- Light-Absorbing Pyridine Derivative as a New Electrolyte Additive for Developing Efficient Porphyrin Dye-Sensitized Solar Cells. | Semantic Scholar. (2020, December 11).
- Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - Open Works. (2016, January 1).
- Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - ResearchGate.
- Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed. (2016, June 21).
- Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2 - PubMed.
- Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) - Human Metabolome Database.
- 6-Hydroxynicotinic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
- Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - NIH. (2023, December 16).
- Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed. (2019, April 2).
- 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem.
- 6-Hydroxynicotinic acid - Jubilant Ingrevia.
- 6-Hydroxynicotinic acid - 6-Hydroxypyridine-3-carboxylic acid, 2-Hydroxy-5-pyridinecarboxylic acid - Sigma-Aldrich.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. repository.si.edu [repository.si.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 14. Nicotinic acid CAS 59-67-6 | 818714 [merckmillipore.com]
- 15. 6-Hydroxynicotinic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Identifying and removing impurities from 6-hydroxynicotinic acid synthesis.
A Troubleshooting Guide for Identifying and Removing Impurities
Welcome to the technical support center for 6-hydroxynicotinic acid (6-HNA) synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of achieving high purity in your synthesis. The quality of your final product is paramount, particularly in drug development, where even trace impurities can have significant implications. This guide is structured to provide direct answers to common problems, explaining the causality behind each experimental choice to ensure your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses high-level questions that researchers frequently encounter when working with 6-HNA.
Q1: What are the primary synthesis routes for 6-hydroxynicotinic acid, and how do they impact the impurity profile?
There are two main routes for synthesizing 6-HNA, each with a distinct impurity profile:
-
Chemical Synthesis from Coumalic Acid: This is a common laboratory-scale method. It involves the conversion of coumalic acid to an intermediate, methyl coumalate, which is then reacted with ammonia and hydrolyzed with sodium hydroxide to form 6-HNA.[1][2][3] This multi-step process can introduce unreacted starting materials, intermediates, and colored by-products.
-
Enzymatic Hydroxylation of Nicotinic Acid: This biotechnological method uses microorganisms (e.g., Pseudomonas, Achromobacter) to directly hydroxylate nicotinic acid.[4][5] While often producing a cleaner product, this route can leave residual nicotinic acid and by-products from the fermentation or cell lysis process.[6][7]
Q2: What are the most common impurities I should expect?
The impurities are highly dependent on your chosen synthesis route. The table below summarizes the most likely contaminants.
| Impurity | Potential Source | Synthesis Route | Recommended Removal Method |
| Coumalic Acid | Unreacted starting material | Chemical Synthesis | Recrystallization, Column Chromatography |
| Methyl Coumalate | Incomplete reaction of intermediate | Chemical Synthesis | Recrystallization, Optimized Hydrolysis |
| Nicotinic Acid | Unreacted starting material | Enzymatic Hydroxylation | Recrystallization, pH-based separation |
| Colored By-products | Side reactions during chemical synthesis | Chemical Synthesis | Recrystallization (esp. with activated carbon), Chromatography |
| Inorganic Salts (e.g., NaCl) | Use of acids (HCl) and bases (NaOH, Na2CO3) for pH adjustment and neutralization | Both | Thorough washing/slurrying of the final product with deionized water |
Q3: Which analytical techniques are recommended for impurity profiling?
A multi-tiered approach is best for comprehensive impurity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for routine purity assessment and quantification of impurities.[8][9] A reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acidifier like formic or phosphoric acid provides excellent separation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities, LC-MS is invaluable. It provides the molecular weight of the impurity, offering critical clues to its structure.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated (e.g., via preparative HPLC), NMR is the most powerful tool for elucidating its exact chemical structure.[11][12]
Part 2: Troubleshooting Guide - Specific Issues & Solutions
This section provides direct answers to specific experimental problems in a question-and-answer format.
Q: My final 6-HNA product is off-color (e.g., brown, reddish, or tan) instead of bright yellow or white. What is the cause and how do I fix it?
A: An off-color product is a common issue in the chemical synthesis route from coumalic acid and indicates the presence of colored organic by-products.[1][3] These impurities are often formed during the heating steps of the reaction.
Causality: The reaction of methyl coumalate with ammonia and subsequent heating in sodium hydroxide can lead to side reactions and the formation of complex, colored organic molecules. The initial reaction mixture is often described as a "turbid, brown" or "dark red" solution.[1][2] If these impurities are not fully removed during precipitation and washing, they will contaminate the final product.
Solution: The most effective method for removing these colored impurities is recrystallization .
-
Primary Method: A well-documented procedure is recrystallization from 50% aqueous acetic acid.[1][3] This solvent system has proven effective at selectively dissolving 6-HNA at high temperatures while leaving many impurities behind upon cooling.
-
Alternative: If the discoloration is persistent, you can perform a hot filtration with activated carbon (charcoal) during the recrystallization process. The activated carbon will adsorb the colored impurities, yielding a much purer, brighter final product.
Q: My HPLC analysis shows a peak corresponding to unreacted starting material (coumalic acid or nicotinic acid). How can I remove it?
A: This is a clear indication of an incomplete reaction. While optimizing reaction time, temperature, and stoichiometry is the best long-term solution, purification can effectively remove these contaminants from your current batch.
Causality: Insufficient reaction time or non-optimal temperatures can prevent the complete conversion of starting materials.
Solution: The strategy depends on the specific contaminant, but differential solubility is the key principle.
-
Recrystallization: This is the first method to try. 6-HNA has a distinct solubility profile, particularly its pH-dependent solubility in water.[13][14] Unreacted starting materials will likely have different solubility characteristics, allowing for separation.
-
pH Adjustment and Precipitation: The solubility of both 6-HNA and acidic starting materials is highly dependent on pH.[14][15] You can exploit this by carefully adjusting the pH of your solution to selectively precipitate either the product or the impurity. This requires knowledge of the pKa values of the compounds involved.
-
Preparative Chromatography: If recrystallization is ineffective, preparative HPLC or column chromatography is a more powerful but resource-intensive option for isolating the pure product.[8]
Q: How do I effectively remove inorganic salt contamination?
A: Inorganic salts, such as sodium chloride, are common impurities resulting from the use of acids and bases (e.g., HCl and NaOH) during pH adjustments and product precipitation.[1][2]
Causality: These salts are highly soluble in the aqueous reaction mixture and can become trapped within the crystalline lattice of your product as it precipitates.
Solution: The most straightforward and effective solution is thorough washing.
-
Washing: After filtering your precipitated 6-HNA, wash the filter cake multiple times with cold deionized water. Cold water should be used to minimize the loss of your product due to dissolution.
-
Slurrying: For more stubborn salt contamination, resuspend the filtered product in a fresh portion of cold deionized water, stir vigorously for 15-30 minutes, and then re-filter. This process, known as a slurry wash, is highly effective at dissolving and removing trapped inorganic salts.[1][3]
Part 3: Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of your 6-HNA product.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 251 nm and 231 nm.[16]
-
Sample Preparation: Dissolve a small amount of your 6-HNA product in a suitable solvent (like DMSO or a dilute basic solution) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization of 6-Hydroxynicotinic Acid
This protocol is adapted from established methods for high-purity 6-HNA.[1][3]
-
Place the crude 6-HNA in a flask.
-
Add a minimal amount of 50% aqueous acetic acid to the flask, just enough to create a slurry.
-
Heat the mixture with stirring (e.g., on a hot plate) until all the solid dissolves. If necessary, add slightly more solvent dropwise to achieve full dissolution.
-
If the solution is colored, this is the stage to add a small amount of activated carbon. Boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the bright yellow crystals by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Dry the purified crystals in a vacuum oven at 80°C.[3]
Part 4: Visualization of Workflows
Diagram 1: General Impurity Troubleshooting Workflow This diagram outlines the logical steps from initial analysis to a purified product.
Caption: A logical workflow for identifying and removing impurities.
Diagram 2: Decision Logic for Purification Method Selection This diagram helps in choosing the most appropriate purification technique based on the impurity type.
Caption: Decision tree for selecting a purification method.
References
-
Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lopes, A. R., et al. (2021). Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Advances, 11(43), 26763-26774. [Link]
-
Valente, A. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1064. [Link]
- Aretz, W., Habil, K., & Sauber, K. (1988). U.S. Patent No. 4,738,924. Washington, DC: U.S.
-
HK Technical. (2021). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]
-
Organic Syntheses. (1956). 6-HYDROXYNICOTINIC ACID. 36, 44. [Link]
- Aretz, W., Habil, K., & Sauber, K. (1988).
-
PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]
-
Valente, A. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. Retrieved from [Link]
- Aretz, W., & Sauber, K. (1992). U.S. Patent No. 5,082,777. Washington, DC: U.S.
-
Wang, Y., et al. (2008). [Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains]. Sheng Wu Gong Cheng Xue Bao, 24(8), 1439-1443. [Link]
- Aretz, W., & Sauber, K. (1992). U.S. Patent No. 5,082,777. Washington, DC: U.S.
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD, 9(2). [Link]
-
Journal of Pharmaceutical Research and Reports. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 1(1), 1-10. [Link]
-
Advances in Analytic Science. (2025). Review on the modern analytical advancements in impurities testing. 6(1), 3159. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 6. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 12. aber.apacsci.com [aber.apacsci.com]
- 13. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Challenges in the scale-up of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid production.
This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 6-(dimethoxymethyl)-2-hydroxynicotinic acid. Given the structural complexity of this molecule, its multi-step synthesis presents several challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate these complexities effectively.
Overview of the Synthetic Challenge
This compound is a substituted pyridine derivative. Its structure features a carboxylic acid at the 3-position, a hydroxyl group at the 2-position (which exists in equilibrium with its 2-pyridone tautomer), and a dimethoxymethyl group at the 6-position. The dimethoxymethyl group is a stable acetal, which serves as a protected form of an aldehyde (formyl group).
The primary challenges in scaling this synthesis arise from:
-
Multi-step Processes: Each step introduces potential yield losses and impurity formation.
-
Reactivity and Stability: The pyridine core and its functional groups have distinct reactivity profiles and sensitivities to reaction conditions, particularly pH.[1][2]
-
Scale-Up Effects: Issues such as heat and mass transfer, which are negligible at the lab scale, become critical during large-scale production.[3][4]
-
Purification: The final product's physical properties can complicate isolation and purification, requiring carefully designed crystallization or chromatographic methods.[5]
Proposed Synthesis Pathway
While multiple synthetic routes are conceivable, a practical and logical pathway involves the transformation of a readily available precursor, such as 2-hydroxy-6-methylnicotinic acid. This approach involves a key oxidation step followed by acetal formation.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the dimethoxymethyl group in this molecule? The dimethoxymethyl group is an acetal, which serves as a protecting group for a formyl (aldehyde) functional group.[6] Acetals are stable under neutral and basic conditions but can be hydrolyzed back to the aldehyde under acidic conditions.[2][7] This functionality is crucial if the aldehyde is needed for subsequent reactions or if it is sensitive to reaction conditions required for modifying other parts of the molecule.
Q2: How does the 2-hydroxy group influence the molecule's properties and reactivity? The 2-hydroxypyridine moiety exists in tautomeric equilibrium with 2-pyridone. This tautomerism affects the molecule's aromaticity, hydrogen bonding capability, solubility, and reactivity. The pyridone form is often favored and can influence crystallization behavior and interactions with biological targets.[8]
Q3: What are the major safety considerations when scaling up the synthesis of pyridine derivatives? The primary concerns are thermal safety and material handling.[3][4]
-
Exothermic Reactions: Oxidation and other derivatization steps can be highly exothermic. In large reactors, the reduced surface-area-to-volume ratio hinders efficient heat dissipation, potentially leading to thermal runaways.[3]
-
Reagent Handling: The use of strong oxidizing agents, acids, bases, or potentially pyrophoric reagents (like organolithiums in alternative syntheses) requires specialized handling procedures and equipment at scale.
Q4: Why might a reaction that works well on a 1-gram scale fail or give low yield at a 1-kilogram scale? This is a classic scale-up challenge primarily due to mass and heat transfer limitations.[4] In a large reactor, inefficient mixing can create localized "hot spots" or areas of high concentration, leading to side reactions and impurity formation. Conversely, poor mixing can also result in incomplete reactions. The rate of reagent addition and the efficiency of the cooling system are critical parameters that must be re-optimized for the larger scale.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of the proposed synthesis.
Problem 1: Low yield or incomplete conversion during the acetal formation step (Step 2).
-
Question: My aldehyde intermediate is not fully converting to the dimethoxymethyl acetal, even with extended reaction times. What's going wrong?
-
Answer & Troubleshooting Steps: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[7] To drive the reaction to completion, this water must be removed.
-
Ensure Anhydrous Conditions: Water is the enemy of this reaction. Use anhydrous methanol and solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
-
Use a Dehydrating Agent: Incorporate a dehydrating agent. A common lab-scale method is using a Dean-Stark trap to azeotropically remove water. At scale, adding molecular sieves or using trimethyl orthoformate as both a reagent and dehydrator can be highly effective.
-
Catalyst Choice: A mild acid catalyst like p-toluenesulfonic acid (TsOH) or an acidic resin is typically required.[9] Ensure the catalyst is active and used in the correct stoichiometric amount (typically 1-5 mol%). Too much strong acid can promote side reactions.
-
Temperature and Concentration: While higher temperatures can increase the reaction rate, they can also shift the equilibrium. Ensure you are operating at the optimal temperature for your specific substrate and solvent system.
-
Problem 2: The dimethoxymethyl group is hydrolyzing back to the aldehyde during work-up or purification.
-
Question: I successfully formed the acetal, but my final product is contaminated with the starting aldehyde. How can I prevent this decomposition?
-
Answer & Troubleshooting Steps: The acetal group is labile under acidic conditions.[1][2] Exposure to even mildly acidic aqueous environments during work-up can cause partial or complete hydrolysis.
-
Maintain pH Control: During aqueous work-up, ensure the pH of the solution is neutral or slightly basic (pH 7-9). Use a mild base like sodium bicarbonate to neutralize any residual acid catalyst before extraction.
-
Avoid Acidic Chromatography: If using column chromatography for purification, avoid acidic mobile phases. Use a silica gel column buffered with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Temperature Control During Isolation: Perform all work-up and isolation steps at low temperatures to minimize the rate of hydrolysis.
-
Minimize Contact with Water: After extraction, ensure the organic phase is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Problem 3: Difficulty in isolating the final product; it remains oily or crystallizes poorly.
-
Question: After evaporating the solvent, my product is a persistent oil, or my attempts at recrystallization result in low recovery. How can I achieve a pure, crystalline solid?
-
Answer & Troubleshooting Steps: The amphoteric nature of the molecule (containing both a carboxylic acid and a basic pyridine ring) and the presence of impurities can inhibit crystallization.
-
pH-Controlled Precipitation: The product's solubility is highly dependent on pH. It will be most soluble at very low pH (protonated pyridine) and high pH (deprotonated carboxylic acid). Find the isoelectric point (the pH at which the molecule has a net-zero charge) by slowly adding acid or base to a solution of the product. It should precipitate out of the solution at this pH. This is a powerful purification technique.
-
Solvent Screening for Recrystallization: Systematically screen a variety of solvents and solvent mixtures. Good solvent systems for zwitterionic molecules often involve polar protic solvents like water, ethanol, or acetic acid, sometimes in combination with a less polar co-solvent.[5]
-
Impurity Removal: Even small amounts of impurities can disrupt crystal lattice formation. If pH-controlled precipitation is insufficient, consider a charcoal treatment to remove colored impurities or a plug of silica gel to remove baseline contaminants before attempting crystallization again.
-
Key Experimental Protocols
The following protocols are provided as a starting point and must be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2-Hydroxy-6-formylnicotinic Acid (Intermediate)
This protocol assumes the use of a selective oxidizing agent. Extreme caution should be exercised when handling oxidizing agents, especially at scale.
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with 2-hydroxy-6-methylnicotinic acid (1.0 eq) and a suitable solvent (e.g., dioxane or acetic acid).
-
Reagent Preparation: Prepare a solution or slurry of the oxidizing agent (e.g., selenium dioxide, SeO₂, 1.1 eq) in the same solvent.
-
Controlled Addition: Heat the reactor contents to the target temperature (e.g., 80-100 °C). Slowly add the oxidant solution via the addition funnel, carefully monitoring the internal temperature. The reaction is often exothermic; control the addition rate to maintain a stable temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture. Filter to remove any inorganic byproducts. The crude product can then be isolated by solvent evaporation and purified by recrystallization or carried forward directly.
Protocol 2: Acetal Formation to Yield this compound (Final Product)
-
Reactor Setup: Charge the reactor with the crude 2-hydroxy-6-formylnicotinic acid (1.0 eq), anhydrous methanol (as both reagent and solvent), and trimethyl orthoformate (1.5 eq) as a dehydrating agent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.02 eq).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as determined by HPLC analysis.
-
Neutralization: Cool the reaction mixture to room temperature and carefully quench the acid catalyst by adding a mild base, such as sodium bicarbonate solution, until the pH is neutral.
-
Isolation: Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: Purify the crude product by pH-controlled precipitation as described in the troubleshooting section or by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Lab Scale (1-10 g) | Scale-Up Consideration (>1 kg) | Rationale |
| Oxidant Addition (Step 1) | Manual addition over 15-30 min | Controlled pump addition over 2-4 hours | To manage the exotherm and prevent temperature spikes that cause side reactions.[3] |
| Water Removal (Step 2) | Dean-Stark trap or molecular sieves | Use of chemical dehydrators (e.g., trimethyl orthoformate) | Mechanical removal of water becomes less efficient at scale; chemical methods are more reliable. |
| Stirring | Magnetic stir bar | Mechanical overhead stirrer with optimized impeller design | Ensures homogeneity in a large volume, preventing localized hot spots and concentration gradients.[4] |
| Work-up pH Control | Manual pH adjustment with litmus paper | In-line pH probe and automated base addition | Provides precise and consistent control to prevent product decomposition during neutralization and extraction.[10] |
Troubleshooting Workflow Visualization
Caption: Workflow for diagnosing low product yield.
References
-
Organic Chemistry Frontiers. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing. [Link]
-
Hughes, D. E. (1955). 6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens. Biochemical Journal, 60(2), 303–310. [Link]
-
Yoshikai, N., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(7), 1313. [Link]
-
Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]
- Google Patents. (1986). Method for the production of 6-hydroxynicotinic acid.
-
Hicks, K. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Journal of Structural Biology, 215(4), 108005. [Link]
-
PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. [Link]
-
Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15116–15141. [Link]
-
Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15116–15141. [Link]
-
Virta, P., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry. [Link]
-
Nature. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]
-
Song, Y., & Jeong, L. S. (2006). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. Bulletin of the Korean Chemical Society, 27(6), 853-855. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Molecular Energetics Group. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]
-
Choi, W. C., et al. (2001). Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions. Archives of Pharmacal Research, 24(2), 159-163. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. [Link]
Sources
- 1. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 9. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(arylamino)nicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. This resource aims to deliver not just procedural steps, but a deeper understanding of the chemical principles at play, with a special focus on the critical role of solvents.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(arylamino)nicotinic acid derivatives. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-(arylamino)nicotinic acid derivatives can stem from several factors, often related to reaction conditions and reagent choice. The primary synthetic routes, such as the Ullmann condensation or Buchwald-Hartwig amination, are sensitive to the reaction environment.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing reactants, mediating heat transfer, and influencing the reaction mechanism. For nucleophilic aromatic substitution (SNAr) type reactions, polar aprotic solvents like DMF, DMSO, or NMP are often used to solvate the cationic species and accelerate the reaction. However, greener alternatives are gaining prominence.[1][2] In some cases, high-temperature water has been used effectively, offering an environmentally friendly option.[3][4] Recent studies have also demonstrated the success of solvent-free reactions, which can lead to higher yields and shorter reaction times by increasing reactant concentration.[1][5][6][7]
-
Troubleshooting Tip: If you are using a traditional polar aprotic solvent and experiencing low yields, consider screening other solvents. For instance, if using DMF, a switch to DMSO, which has a higher boiling point, might be beneficial for less reactive substrates. Alternatively, exploring a solvent-free approach, perhaps with microwave assistance, could significantly improve your yield.[8][9]
-
-
Inadequate Catalyst Activity or Loading: In copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) reactions, the catalyst's activity is paramount.[10][11]
-
Troubleshooting Tip: Ensure your catalyst is not deactivated. For Ullmann reactions, "activated" copper powder or soluble copper salts with appropriate ligands can enhance reactivity.[11][12] For Buchwald-Hartwig aminations, the choice of phosphine ligand is critical and should be optimized for your specific substrates.[10][13] Consider increasing the catalyst loading incrementally, but be mindful of potential side reactions and cost implications.
-
-
Incorrect Base: The base is crucial for deprotonating the arylamine, thus increasing its nucleophilicity. Common bases include K2CO3, Cs2CO3, and organic bases like triethylamine.
-
Troubleshooting Tip: The strength and solubility of the base can significantly impact the reaction rate. If you are using a weaker base like K2CO3 with a less reactive amine, switching to a stronger base like Cs2CO3 might be beneficial.
-
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting Tip: If the reaction is sluggish, a moderate increase in temperature could be beneficial. However, excessively high temperatures can lead to decomposition and byproduct formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Question 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer:
Byproduct formation is a common challenge that can complicate purification and reduce the overall yield. The nature of the byproducts can offer clues to the underlying issue.
-
Hydrodehalogenation: This is the replacement of the halide on the 2-chloronicotinic acid with a hydrogen atom. This can be a significant side reaction in palladium-catalyzed couplings.
-
Troubleshooting Tip: This issue can sometimes be mitigated by optimizing the ligand and base combination in Buchwald-Hartwig aminations.
-
-
Dimerization of Starting Materials: Self-coupling of the aryl halide or the arylamine can occur, especially at high temperatures and catalyst loadings.
-
Troubleshooting Tip: Reducing the catalyst loading or reaction temperature may help to minimize dimerization.
-
-
Solvent-Related Byproducts: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile and react with the 2-chloronicotinic acid.
Question 3: My reaction is not proceeding to completion, even after extended reaction times. What should I investigate?
Answer:
An incomplete reaction can be frustrating, especially when starting materials are still present after prolonged heating.
-
Insufficient Activation of the Pyridine Ring: The nucleophilic attack on the 2-position of the nicotinic acid is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.
-
Troubleshooting Tip: In some protocols, an acid catalyst like p-toluenesulfonic acid (PTSA) or boric acid is used to protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack.[5][6] If your reaction is sluggish, the addition of a catalytic amount of a suitable acid could be beneficial.
-
-
Steric Hindrance: Bulky substituents on either the 2-chloronicotinic acid or the arylamine can significantly slow down the reaction rate.
-
Troubleshooting Tip: For sterically hindered substrates, you may need to employ more forcing conditions, such as higher temperatures or the use of more active catalyst systems (e.g., specific ligands in Buchwald-Hartwig chemistry designed for hindered substrates).[13] Microwave-assisted synthesis can also be particularly effective in these cases by rapidly reaching high temperatures.[9][14]
-
-
Poor Solubility of Reactants: If the reactants are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.
-
Troubleshooting Tip: Visually inspect the reaction mixture at the reaction temperature. If you observe undissolved solids, you may need to switch to a solvent with better solubilizing properties for your specific substrates.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(arylamino)nicotinic acid derivatives, with a focus on the role of solvents.
Q1: What is the role of the solvent in the SNAr mechanism for this synthesis?
A1: The synthesis of 2-(arylamino)nicotinic acid derivatives from 2-chloronicotinic acid and an arylamine typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The solvent plays a critical role in this process:
-
Solvation of Intermediates: The SNAr reaction involves the formation of a negatively charged intermediate called the Meisenheimer complex. Polar aprotic solvents, such as DMF and DMSO, are effective at stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate.[15][16][17]
-
Reactant Solubility: The solvent must effectively dissolve the 2-chloronicotinic acid, the arylamine, and the base to ensure a homogeneous reaction mixture and facilitate molecular collisions.
-
Influence on Nucleophilicity: The solvent can affect the nucleophilicity of the arylamine. Protic solvents, for instance, can form hydrogen bonds with the amine, which can decrease its nucleophilicity.[16]
Q2: Are there any "green" or environmentally friendly solvent options for this synthesis?
A2: Yes, there is a significant trend towards developing more sustainable synthetic methods. For the synthesis of 2-(arylamino)nicotinic acid derivatives, several greener alternatives to traditional polar aprotic solvents have been explored:
-
Water: High-temperature water has been successfully used as a solvent for this reaction, often in the presence of a base like K2CO3.[3][4] This approach is highly attractive due to the low cost, non-toxicity, and minimal environmental impact of water.
-
Solvent-Free Conditions: Conducting the reaction without a solvent is another excellent green chemistry approach.[1][5][6][7][18] This method often leads to shorter reaction times and simpler work-up procedures. Microwave irradiation can be effectively combined with solvent-free conditions.
-
Bio-derived Solvents: Emerging bio-derived solvents like Cyrene™ have been investigated as replacements for reprotoxic polar aprotic solvents like DMF and NMP in SNAr reactions.[2]
Q3: When should I consider using microwave-assisted synthesis?
A3: Microwave-assisted synthesis is a valuable tool, particularly in the following scenarios:
-
Slow Reactions: If a reaction is sluggish at conventional reflux temperatures, microwave heating can often significantly reduce the reaction time from hours to minutes.[9][14]
-
Sterically Hindered Substrates: For reactions involving bulky starting materials that react slowly, the high temperatures that can be rapidly achieved with microwave heating can help overcome the steric hindrance.
-
Solvent-Free Reactions: Microwave heating is highly effective for solvent-free reactions, as it provides efficient and uniform heating of the solid reaction mixture.
Q4: How do the Ullmann condensation and Buchwald-Hartwig amination differ in terms of solvent and reaction conditions?
A4: Both are powerful methods for forming C-N bonds, but they have some key differences:
-
Ullmann Condensation: This is a copper-catalyzed reaction. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200 °C) and high-boiling polar solvents like DMF, nitrobenzene, or N-methylpyrrolidone.[11][12] Modern variations use ligands to enable milder reaction conditions.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction. It is generally more versatile and proceeds under milder conditions than the traditional Ullmann reaction.[10][13][19][20] A wider range of solvents can be used, including toluene, dioxane, and THF, although some of these are also coming under scrutiny for their environmental impact. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[21]
Section 3: Experimental Protocols & Data
Protocol 1: Solvent-Free Synthesis of a 2-(Arylamino)nicotinic Acid Derivative
This protocol is adapted from a boric acid-catalyzed, solvent-free method.[5][6]
Materials:
-
2-Chloronicotinic acid
-
Substituted aniline
-
Boric acid (H3BO3)
-
Mortar and pestle
-
Heating mantle or oil bath with a thermometer
-
Round-bottom flask and condenser
Procedure:
-
In a clean, dry mortar, add 2-chloronicotinic acid (1 equivalent), the desired aniline (2 equivalents), and boric acid (0.3 equivalents).
-
Grind the mixture with a pestle for 2-3 minutes until a homogeneous powder is obtained.
-
Transfer the mixture to a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add hot ethanol to the flask and stir to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Data Summary: Comparison of Solvents in the Synthesis of Flunixin
The following table summarizes the effect of different solvents on the yield of Flunixin (a 2-(arylamino)nicotinic acid derivative) from 2-chloronicotinic acid and 2-methyl-3-trifluoromethylaniline, as reported in the literature.[6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 24 | No reaction |
| 2 | Solvent-free | 100 | 24 | Low yield |
| 3 | Toluene | Reflux | 24 | 45 |
| 4 | Acetonitrile | Reflux | 24 | 55 |
| 5 | DMF | 120 | 24 | 70 |
| 6 | Solvent-free | 120 | 2 | 95 |
Table 1: The influence of solvent on the yield of Flunixin. This data highlights the significant advantage of a solvent-free approach at an optimized temperature.
Section 4: Visual Guides
General Workflow for Synthesis and Work-up
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water [lirias.kuleuven.be]
- 5. d-nb.info [d-nb.info]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for the Synthesis of Nicotinic Acid Derivatives
Welcome to our dedicated technical support center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization, ensuring the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of nicotinic acid derivatives can be attributed to several factors. A systematic approach to identifying the root cause is crucial for effective troubleshooting.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider extending the reaction time or moderately increasing the temperature to drive the reaction forward.
-
-
Suboptimal Reagents: The purity of your starting materials and reagents is paramount.
-
Solution: Ensure all reactants and solvents are pure and, if necessary, anhydrous, particularly for moisture-sensitive reactions. For instance, if you are starting from 3-pyridinecarboxaldehyde, ensure it is free from nicotinic acid contamination.
-
-
Catalyst Deactivation: Your catalyst may be losing its activity during the reaction.
-
Solution: In catalytic hydrogenations, such as the conversion of 3-cyanopyridine, catalysts like Raney-nickel can be poisoned by strong acids. Verify that you are using the appropriate acidic conditions as specified in your protocol and consider using a fresh batch of catalyst. For heterogeneous catalysts, issues like leaching of the active metal or fouling of the catalyst surface can occur. Regeneration or replacement of the catalyst may be necessary.
-
-
Poor Catalyst Selection: The chosen catalyst may not be optimal for the specific transformation.
-
Solution: Re-evaluate your catalyst choice based on the specific functional groups in your starting materials and desired product. For instance, for the Bohlmann-Rahtz pyridine synthesis, while traditionally a thermal cyclodehydration, the use of Brønsted or Lewis acid catalysts can significantly lower the required temperature and improve yields.
-
Q2: I'm observing significant byproduct formation. How can I increase the selectivity towards my desired nicotinic acid derivative?
Poor selectivity is a common challenge that leads to difficult purification and reduced yields. The formation of byproducts is often a result of the reaction conditions or the nature of the catalyst.
Strategies for Improving Selectivity:
-
Choice of Reagents and Catalysts: The selection of your catalyst and reagents can profoundly impact the selectivity of your reaction.
-
Example: In the reduction of a nicotinic acid derivative to the corresponding aldehyde, over-reduction to the alcohol is a common side reaction. Using a more selective reducing agent, such as a lithium alkoxyaluminum hydride, can help prevent this.
-
-
Reaction Condition Optimization: Fine-tuning your reaction parameters is key to minimizing side reactions.
-
Temperature Control: Many reactions require precise temperature control to avoid the formation of byproducts. For instance, reductions are often carried out at low temperatures to minimize over-reduction.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. For the Bohlmann-Rahtz synthesis, protic and polar solvents like ethanol are often favored over polar aprotic solvents like DMSO.
-
-
Catalyst Modification: For heterogeneous catalysts, modifying the support or the active sites can enhance selectivity. In the gas-phase oxidation of 3-methylpyridine, the composition of a multi-oxide catalyst (e.g., V₂O₅, MoO₃, TiO₂) is critical for maximizing the yield of 3-cyanopyridine, a precursor to nicotinic acid.
Q3: My catalyst seems to be deactivating quickly. What are the potential reasons and how can I mitigate this?
Catalyst deactivation can be a significant issue, especially in scaled-up processes. Understanding the deactivation mechanism is the first step toward finding a solution.
Common Causes of Catalyst Deactivation and Mitigation Strategies:
-
Poisoning: Certain functional groups or impurities in the reaction mixture can irreversibly bind to the active sites of the catalyst, rendering it inactive.
-
Mitigation: Ensure the purity of all reactants and solvents. If the poison is a known byproduct of the reaction, consider strategies to remove it in situ.
-
-
Fouling: The deposition of carbonaceous materials or other insoluble substances on the catalyst surface can block active sites.
-
Mitigation: This is common in high-temperature gas-phase reactions. Optimizing reaction conditions, such as temperature and reactant feed rates, can minimize fouling. Periodic regeneration of the catalyst by calcination may also be possible.
-
-
Leaching: In the case of supported catalysts, the active metal can detach from the support and dissolve into the reaction medium.
-
Mitigation: Stronger anchoring of the metal to the support can be achieved through different catalyst preparation methods or by using a different support material. The use of magnetically recoverable catalysts can also simplify the separation and reuse of the catalyst, potentially reducing the impact of minor leaching over multiple cycles.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding catalyst selection for the synthesis of nicotinic acid derivatives.
Q1: What are the key factors to consider when selecting a catalyst for the synthesis of a specific nicotinic acid derivative?
The choice of catalyst is a multifactorial decision that depends on the specific synthetic route and the desired outcome.
Caption: Biocatalytic synthesis of nicotinic acid from 3-cyanopyridine.
Challenges in Biocatalysis:
-
Enzyme Stability: Enzymes can be sensitive to process conditions and may have limited operational stability.
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity, limiting the achievable product titers. Fed-batch strategies are often employed to overcome this limitation.
-
Downstream Processing: Separation of the product from the aqueous reaction medium and biomass can be challenging.
Despite these challenges, significant progress has been made through enzyme and genetic engineering to improve the catalytic efficiency, stability, and substrate tolerance of nitrilases, making biocatalysis a viable and often superior method for industrial nicotinic acid production.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of Nicotinic Acid from 3-Cyanopyridine using Whole Cells
This protocol is a general guideline based on reported procedures for the whole-cell biocatalytic conversion of 3-cyanopyridine to nicotinic acid.
Materials:
-
Whole cells of a nitrilase-producing microorganism (e.g., Gordonia terrae)
-
3-Cyanopyridine
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Stirred-tank bioreactor
Procedure:
-
Biocatalyst Preparation: Cultivate the microorganism under optimal conditions to induce nitrilase expression. Harvest the cells by centrifugation and wash them with buffer. Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., determined by optical density or dry cell weight).
-
Reaction Setup: Add the cell suspension to the bioreactor. Maintain the temperature at the optimum for the specific enzyme (e.g., 40 °C).
-
Substrate Feeding: Due to potential substrate inhibition, a fed-batch approach is recommended. Prepare a concentrated stock solution of 3-cyanopyridine. Add the substrate in small aliquots at regular intervals (e.g., every 15 minutes) to maintain a low but steady concentration in the reactor.
-
Reaction Monitoring: Periodically take samples from the reactor and analyze the concentrations of 3-cyanopyridine and nicotinic acid by HPLC.
-
Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), separate the biomass by centrifugation or filtration. The supernatant contains the nicotinic acid product.
-
Purification: The nicotinic acid can be purified from the supernatant by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing. Further purification can be achieved by recrystallization.
References
- BTC. (2025). What are the catalysts used in the synthesis of Pyridine Series compounds?
-
Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC. [Link]
- BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Ziarani, G. M., Kheilkordi, Z., Mohajer, F., Badiei, A., & Luque, R. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]
-
Prasad, S., & Bhalla, T. C. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PMC. [Link]
-
Gong, J.-S., Lu, Z.-M., Li, H., Shi, J.-S., & Xu, Z.-H. (2018). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. PubMed. [Link]
-
Wikipedia. Pyridine. [Link]
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]
-
Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. [Link]
- Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
-
Rodrigues, C. S. D., et al. (2022). Synthesis of Vitamin B3 through a Heterogeneous Photocatalytic Approach Using Metal-Free Carbon Nitride-Based Catalysts. MDPI. [Link]
-
Bagley, M. C. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]
-
Heller, B. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. SciSpace. [Link]
-
Heller, B. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Semantic Scholar. [Link]
-
Liu, Z., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. [Link]
-
Giorgi, G., & L-Università, D. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
- Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
-
Gong, J.-S., et al. (2018). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. OUCI. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- Lonza Ag. (2000). Process for the preparation of nicotinic acid.
- Ziarani, G. M., et al. (2021).
Technical Support Center: Recrystallization of 6-Hydroxynicotinic Acid
Welcome to the technical support center for the purification of 6-hydroxynicotinic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 6-hydroxynicotinic acid?
A1: The ideal solvent for recrystallization is one in which 6-hydroxynicotinic acid is highly soluble at elevated temperatures but poorly soluble at room temperature.[1][2] Based on available data, water and ethanol are suitable protic solvents.[3] Specifically, a 50% aqueous acetic acid solution has been successfully used for recrystallization.[4] The choice of solvent can be critical, and it is advisable to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample and impurity profile.[1][5]
Q2: My 6-hydroxynicotinic acid is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you may not have added enough solvent or the solvent may not be hot enough. Ensure your solvent is at or near its boiling point.[5] Gradually add more hot solvent in small portions until the solid dissolves completely.[6] However, be mindful not to add an excessive amount, as this is a common reason for poor or no crystal yield upon cooling.[7][8][9] If the solid still does not dissolve, it might be an insoluble impurity, which can be removed by hot filtration.[2][5]
Q3: No crystals are forming after cooling the solution. What went wrong?
A3: The most common reason for a failure to crystallize is the use of too much solvent, resulting in a solution that is not saturated.[6][9] Another possibility is supersaturation, where the compound remains dissolved even below its saturation point.[8][9] To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed" crystal of pure 6-hydroxynicotinic acid.[8][10] If these methods don't work, you may need to reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[9]
Q4: The recrystallized product appears as an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9][11] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is highly impure.[9] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[9] Using a different solvent or a mixed-solvent system might also prevent oiling out.[12]
Q5: The yield of my recrystallized 6-hydroxynicotinic acid is very low. What are the possible causes?
A5: A low yield can result from several factors. Using too much solvent is a primary cause, as a significant amount of the product will remain in the mother liquor.[8][13] Other reasons include premature crystallization during hot filtration, incomplete precipitation, or washing the collected crystals with a solvent that is not sufficiently cold.[8][10] To maximize yield, use the minimum amount of hot solvent necessary for dissolution and wash the final crystals with a minimal amount of ice-cold solvent.[8]
Troubleshooting Guides
Issue 1: Selecting the Appropriate Recrystallization Solvent
A successful recrystallization heavily depends on the choice of solvent.[2] The ideal solvent should exhibit a steep solubility curve for 6-hydroxynicotinic acid, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[1][2]
Solvent Selection Workflow
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Solvent Properties for Consideration
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds like 6-hydroxynicotinic acid.[3] pH can significantly affect solubility.[14][15][16] |
| Ethanol | 78 | High | Often used for compounds with moderate polarity.[3] |
| Acetic Acid | 118 | High | A 50% aqueous solution has been reported to be effective.[4] |
| Acetone | 56 | Medium | Can be a good solvent for many organic compounds.[17] |
| Ethyl Acetate | 77 | Medium | Another common solvent for recrystallization.[17] |
Issue 2: Presence of Colored Impurities
If your crude 6-hydroxynicotinic acid has a noticeable color (e.g., yellow or brown), it indicates the presence of impurities that may need to be removed.[18]
Protocol for Decolorization
-
Dissolve the Crude Product: In an appropriate flask, dissolve the crude 6-hydroxynicotinic acid in the minimum amount of hot recrystallization solvent.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool slightly for a minute or two. This prevents violent boiling when adding the decolorizing agent.
-
Add Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution. A general guideline is about 1-2% of the solute's weight. Using too much can lead to a significant loss of the desired product.[13]
-
Reheat and Swirl: Gently reheat the mixture to boiling for a few minutes while swirling to ensure the impurities are adsorbed onto the carbon.
-
Perform Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. This step must be done rapidly to prevent premature crystallization in the funnel.[7]
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to form pure crystals.
Issue 3: Managing Supersaturation and Inducing Crystallization
A supersaturated solution contains more dissolved solute than it can normally hold at a given temperature.[8] This can prevent or delay crystallization.
Techniques to Induce Crystallization
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6][8]
-
Seeding: Introduce a "seed crystal" of the pure compound into the cooled solution. This provides a template for other molecules to crystallize upon.[8][10]
-
Concentration: If an excess of solvent was used, gently boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[6]
-
Reduced Temperature: Further cooling the solution in an ice-salt bath can sometimes promote crystallization, but this should be done after attempting other methods as rapid cooling can lead to smaller, less pure crystals.[9]
Issue 4: Oiling Out Instead of Crystallizing
When a compound "oils out," it forms an impure liquid phase instead of solid crystals.[9][13]
Troubleshooting "Oiling Out"
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point at a given temperature.[9][10]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to promote the formation of crystals over oil droplets.[9]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. It may be necessary to remove the solvent and attempt the recrystallization with a different solvent or a mixed-solvent system.[9][12]
-
Purify Further Before Recrystallization: If the crude material is highly impure, the melting point may be significantly depressed, leading to oiling out.[13] In such cases, another purification technique, like column chromatography, might be necessary before attempting recrystallization.[9]
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
CAS. (n.d.). 6-Hydroxynicotinic acid. CAS Common Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- Google Patents. (1962). Purification of nicotinic acid. US3037987A.
- Google Patents. (n.d.). Process for the purification of nicotinic acid amide I. US4447615A.
-
Chemsrc. (2025, August 20). 6-Hydroxynicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nicotinamide. US2496114A.
-
University of Lisbon. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 6-hydroxynicotinic acid (a) projected on the bc plane and (b) viewed down the c axis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid. CA1239362A.
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - ProQuest [proquest.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
How to improve the solubility of flunixin for administration.
Technical Support Center: Flunixin Solubility & Formulation
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for flunixin. As Senior Application Scientists, we understand that navigating the physicochemical properties of active pharmaceutical ingredients (APIs) is critical to experimental success. Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine, but its limited aqueous solubility can present significant challenges during the formulation of administrative doses.[1][2]
This guide is designed to provide you with practical, in-depth solutions to common solubility issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, stable flunixin formulations.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Flunixin Solubility
This section addresses the most common initial questions regarding flunixin's properties.
Q1: What is the difference between Flunixin and Flunixin Meglumine?
A: Flunixin is the active drug, a weak acid belonging to the nicotinic acid class.[2] In its free acid form, it is poorly soluble in water. To overcome this, it is almost always formulated as a salt with meglumine, an amino sugar.[1][3] This salt, Flunixin Meglumine , is significantly more water-soluble and is the form typically supplied for creating aqueous preparations.[4][5][6] Understanding which form you have is the first critical step in any dissolution protocol.
Q2: What is the baseline solubility of Flunixin Meglumine in common laboratory solvents?
A: The solubility of flunixin meglumine varies significantly across different solvent systems. Relying solely on water is not always feasible for high-concentration stocks. The table below summarizes its solubility in various common solvents.
| Solvent | Solubility (approx.) | Reference | Notes |
| Water | 50-100 mg/mL | [4][7] | Can require sonication for complete dissolution.[7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [8] | Lower than pure water; demonstrates buffer effects. |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [7] | Excellent for high-concentration stocks. |
| Dimethylformamide (DMF) | ~30 mg/mL | [8] | Another option for organic stock solutions. |
| Methanol | Freely Soluble | [4] | Good solubility but less common for final formulations. |
| Ethanol | ~0.25 mg/mL | [8] | Poor solubility; not recommended as a primary solvent. |
| Acetone | Practically Insoluble | [4] | Not a suitable solvent. |
Q3: How does pH impact the solubility of Flunixin? This seems to be the most critical factor.
A: You are correct, this is the most critical factor for aqueous formulations. Flunixin is a carboxylic acid with a pKa of 5.82 .[9] The pKa is the pH at which the compound exists as 50% ionized (deprotonated) and 50% unionized (protonated) species.[10][11]
-
Below pH 5.82: The acidic environment forces the equilibrium towards the protonated, unionized form, which is poorly water-soluble and may precipitate.
-
Above pH 5.82: The basic environment shifts the equilibrium towards the deprotonated, ionized (salt) form, which is highly water-soluble.
Therefore, to dissolve flunixin in an aqueous buffer, you must ensure the final pH of the solution is maintained above ~6.0, and ideally closer to neutral pH (7.0-7.4) for physiological compatibility.[]
Caption: Relationship between pH, pKa, and Flunixin solubility.
Part 2: Troubleshooting Guides for Common Scenarios
This section provides step-by-step solutions to specific problems you may encounter.
Scenario 1: "I'm trying to dissolve Flunixin Meglumine in PBS (pH 7.2), but it won't fully dissolve or forms a cloudy suspension."
This is a common issue that usually points to localized pH drops or slow dissolution kinetics.
Troubleshooting Protocol:
-
Verify Starting Material: Confirm you are using Flunixin Meglumine, not the flunixin free acid. The free acid will not dissolve in neutral buffer.
-
Incremental Addition: Do not add the entire mass of powder to the buffer at once. Add the powder in small portions to the vortexing buffer. This prevents the formation of clumps where the localized pH can drop significantly as the acidic component dissolves, causing precipitation.
-
Apply Gentle Energy: Use a sonicator bath or gentle warming (37°C) to increase the rate of dissolution. Avoid aggressive heating, which could degrade the compound.
-
Check Final pH: After the powder is added, check the pH of the solution. The addition of a significant amount of flunixin meglumine can slightly lower the buffer's pH. If it has dropped below 6.0, adjust it back to your target pH using dilute NaOH.
-
Consider Stability: Aqueous solutions of flunixin meglumine are not recommended for long-term storage; they should ideally be used within one day.[8] If precipitation occurs over several hours, this may be due to instability or slow equilibration.
Scenario 2: "I need to prepare a concentrated stock solution (>50 mg/mL) for further dilution."
For high concentrations, aqueous buffers may be insufficient. The use of organic co-solvents is the standard approach.
Troubleshooting Protocol:
-
Select an Appropriate Solvent: Based on the data in Table 1, DMSO is the superior choice for creating a highly concentrated stock solution (e.g., 100 mg/mL).[7]
-
Dissolution Procedure:
-
Weigh the desired amount of Flunixin Meglumine into a sterile vial.
-
Add the required volume of DMSO.
-
Cap the vial and vortex thoroughly. Gentle warming or sonication can be used to expedite dissolution if necessary.
-
-
Storage: Store the organic stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The material should be stable for at least one month at -20°C.[7]
-
Dilution Considerations: When diluting the DMSO stock into an aqueous buffer for your experiment, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological systems.[8]
Part 3: Advanced Solubilization Strategies & Protocols
For more complex formulations, such as those for in vivo administration or combination therapies, more advanced techniques may be required.
Technique 1: Co-Solvency for Injectable Formulations
Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[13][14][15] This is a common strategy in commercial veterinary formulations.[16]
Experimental Protocol: Preparing a 50 mg/mL Flunixin Solution using a Co-Solvent System This is an exemplary protocol for research purposes and must be adapted and validated for specific applications.
-
Prepare the Co-Solvent Vehicle: In a sterile beaker, combine the following, mixing thoroughly after each addition:
-
Propylene Glycol: 40% of final volume
-
Ethanol: 10% of final volume
-
Water for Injection (WFI): ~40% of final volume
-
-
Adjust pH: Add a buffering agent (e.g., diethanolamine) or use dilute NaOH to adjust the pH of the vehicle to ~8.0. This pre-alkalization is key to ensuring the flunixin remains ionized.
-
Dissolve Flunixin Meglumine: Slowly add the flunixin meglumine powder to the vortexing vehicle to achieve a final concentration of 50 mg/mL.
-
Final Volume: Once fully dissolved, add WFI to reach the final target volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
Technique 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[18][19][20][21] This is a powerful technique for developing stable, low-irritation parenteral formulations.[22]
Caption: Decision tree for selecting a flunixin solubilization method.
References
-
Fengchen Group. (n.d.). Flunixin Meglumine API, Raw material USP CAS 42461-84-7. [Link]
-
Al-Kassas, R., et al. (2018). Development and Evaluation of Parenteral Solution containing Florfenicol and Flunixin Meglumine for Veterinary Use. ResearchGate. [Link]
-
Chemsrc. (2023). Flunixin Meglumine | CAS#:38677-85-9. [Link]
-
Wikipedia. (n.d.). Flunixin. [Link]
-
USP. (2007). FLUNIXIN (Veterinary—Systemic). [Link]
-
University of Hertfordshire. (n.d.). Flunixin - AERU. [Link]
-
Global Veterinary Services & Agriculture. (n.d.). Flunixin Injection. [Link]
-
Sava Vet. (n.d.). FLUDIXOL® (Flunixin Meglumine Injection IP). [Link]
-
Drugs.com. (2023). Flunixin Injection for Animal Use (Canada). [Link]
-
European Patent Office. (2012). PROCESS FOR RECOVERING FLUNIXIN FROM PHARMACEUTICAL COMPOSITIONS - EP 2229149 B1. [Link]
-
Al-Kassas, R. (2018). Formulation and development of Florfenicol and Flunixin meglumine Injectable solution. [Link]
- Google Patents. (n.d.). CN114404360B - Preparation method of flunixin meglumine injection.
-
Hindawi. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. [Link]
-
ResearchGate. (2018). Development and Evaluation of Parenteral Solution containing Florfenicol and Flunixin Meglumine for Veterinary Use. [Link]
-
ResearchGate. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
-
IJPQA. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]
-
Impact Factor. (2024). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. [Link]
-
ResearchGate. (n.d.). Measurement and correlation of solubility and dissolution properties of flunixin meglumine in pure and binary solvents. [Link]
-
PubChem. (n.d.). Flunixin. [Link]
-
PubMed Central (PMC). (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2017). (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution. [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
University of Central Lancashire. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
University of Hertfordshire. (n.d.). Flunixin meglumine - AERU. [Link]
-
PubChem. (n.d.). Flunixin Meglumine. [Link]
-
Pharmacy 180. (n.d.). Ionization and pKa Value - Medicinal Chemistry. [Link]
-
PharmacyLibrary. (n.d.). Chapter 7. pKa and Degree of Ionization. [Link]
-
YouTube. (2019). Concept of pKa and the Drug Ionization | General Pharmacology | Dr Junaid Asghar. [Link]
Sources
- 1. Flunixin - Wikipedia [en.wikipedia.org]
- 2. Flunixin | C14H11F3N2O2 | CID 38081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flunixin meglumine [sitem.herts.ac.uk]
- 4. Flunixin Meglumine API, Raw material USP CAS 42461-84-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Flunixin Meglumine | CAS#:38677-85-9 | Chemsrc [chemsrc.com]
- 6. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. youtube.com [youtube.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. longdom.org [longdom.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Flunixin Injection for Animal Use (Canada) - Drugs.com [drugs.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemicaljournals.com [chemicaljournals.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gala.gre.ac.uk [gala.gre.ac.uk]
- 22. CN114404360B - Preparation method of flunixin meglumine injection - Google Patents [patents.google.com]
Technical Support Center: Optimization of Enzymatic Nicotinic Acid Conversion
Welcome to the technical support center for the optimization of the enzymatic conversion of nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and yield of this critical biotransformation. The conversion of nicotinic acid to 6-hydroxynicotinic acid is a pivotal step in the synthesis of various pharmaceuticals, and mastering this enzymatic process is key to developing greener and more efficient manufacturing routes.[1]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate within your own workflows.
Core Reaction Pathway
The primary enzymatic reaction involves the regioselective hydroxylation of nicotinic acid at the C6 position to yield 6-hydroxynicotinic acid. This reaction is predominantly catalyzed by a class of enzymes known as nicotinic acid hydroxylases or nicotinate dehydrogenases, found in various microorganisms.[1]
Caption: Enzymatic hydroxylation of nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the conversion of nicotinic acid?
The most commonly used enzymes are nicotinic acid hydroxylases, also referred to as nicotinate dehydrogenases (NDHase).[1] These are typically molybdenum hydroxylases that contain cofactors like Flavin Adenine Dinucleotide (FAD) and iron-sulfur clusters.[2][3] They are sourced from various microorganisms, with species from Pseudomonas, Bacillus, and Achromobacter being frequently cited for this bioconversion.[4][5]
Q2: What are the typical optimal reaction conditions (pH, temperature)?
While the absolute optimum varies by the specific microbial source of the enzyme, a general operational window has been established. Most nicotinic acid hydroxylases function optimally at temperatures between 20°C and 40°C and a pH range of 5.5 to 9.0.[4][5] For example, a process using Pseudomonas putida NA-1 identified ideal transformation conditions as 35°C and pH 7.0.[6] It is crucial to perform an optimization screen for your specific enzyme, as activity can drop sharply outside the optimal range.[7]
Q3: Are cofactors necessary for this reaction?
Yes, nicotinic acid hydroxylases are complex enzymes that require the participation of an electron respiratory chain system.[1] The catalytic mechanism involves cofactors such as iron-sulfur proteins (Fe-S), FAD, and molybdenum-binding proteins that facilitate the electron transfer necessary for the hydroxylation reaction.[1][2] When using purified enzymes, ensuring the presence of these cofactors or a suitable regeneration system is critical for sustained activity.
Q4: Can I use whole cells instead of a purified enzyme?
Absolutely. Using whole cells (resting or growing) is a common and often preferred method as it circumvents the need for complex enzyme purification and ensures that all necessary cofactors and regeneration systems are present.[8] Many successful processes utilize whole-cell systems from genera like Pseudomonas or Achromobacter.[4][9] However, this approach may introduce challenges in downstream purification due to cellular debris and metabolites.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insight into the root causes and actionable protocols for resolution.
Caption: A decision tree for troubleshooting low product yield.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic diagnosis is essential to pinpoint the cause.
Potential Cause A: Inactive or Degraded Enzyme
-
Why it happens: Enzymes are sensitive proteins. Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles), incorrect buffer pH, or the presence of proteases can lead to denaturation and loss of activity.[10][11][12]
-
How to diagnose and solve:
-
Verify Storage: Confirm that the enzyme has been stored at its recommended temperature (typically -20°C or -80°C).[10]
-
Run a Control Reaction: Test the enzyme with a standard, reliable batch of nicotinic acid under previously validated optimal conditions. Failure in this control points directly to an issue with the enzyme's intrinsic activity.[10]
-
Perform an Activity Assay: Use the Standard Enzyme Activity Assay protocol below to quantify the specific activity of your enzyme batch and compare it to the manufacturer's specification or a historical standard.
-
Potential Cause B: Suboptimal Reaction Conditions (pH, Temperature)
-
Why it happens: Every enzyme has a characteristic pH and temperature optimum at which it exhibits maximum catalytic efficiency.[7] Deviation from these optima can drastically reduce the reaction rate. For instance, the catalytic efficiency of 6-hydroxynicotinic acid 3-monooxygenase is maximal around pH 7 but decreases significantly at higher pH values.[13][14]
-
How to diagnose and solve:
-
Calibrate Instruments: Ensure your pH meter and temperature control systems (water bath, incubator) are accurately calibrated.
-
Perform an Optimization Screen: If you have not already, or if you are using a new enzyme, run a matrix of experiments varying both pH and temperature. Use the pH and Temperature Optimization Screen protocol provided below.
-
Potential Cause C: High Substrate Concentration / Inhibition
-
Why it happens: While counterintuitive, very high concentrations of the substrate (nicotinic acid) can inhibit the enzyme's activity.[7] This phenomenon, known as substrate inhibition, can lower the overall yield. Furthermore, the stability of the enzyme can be considerably lowered at higher substrate concentrations.[5] Some processes recommend keeping the nicotinic acid concentration below 10 g/L to prevent this.[9]
-
How to diagnose and solve:
-
Substrate Titration: Perform a substrate titration experiment, as detailed in the Assessing Substrate/Product Inhibition protocol, to identify the concentration at which the reaction rate begins to decrease.
-
Implement a Fed-Batch Strategy: Instead of adding all the nicotinic acid at the beginning, add it incrementally over time (fed-batch). This maintains a lower, non-inhibitory concentration in the reactor, often leading to higher final product titers.[15]
-
Problem 2: Reaction Rate Decreases Over Time or Stops Prematurely
Potential Cause A: Product Inhibition
-
Why it happens: As 6-hydroxynicotinic acid accumulates, it can bind to the enzyme (either at the active site or an allosteric site) and inhibit its activity.[7] This is a common feedback mechanism in enzymatic reactions.
-
How to diagnose and solve:
-
"Spiking" Experiment: Run parallel reactions. In one, add a significant concentration of the final product (6-hydroxynicotinic acid) at the very beginning. If the initial reaction rate in this "spiked" reaction is significantly lower than the control, product inhibition is occurring.[7] Refer to the Assessing Substrate/Product Inhibition protocol.
-
In-Situ Product Removal: For large-scale reactions, consider strategies to remove the product as it's formed. One patented method involves adding magnesium or barium ions to precipitate the 6-hydroxynicotinic acid salt, effectively removing it from the solution and driving the reaction forward.[5]
-
Potential Cause B: Enzyme Instability Under Operating Conditions
-
Why it happens: The optimal conditions for initial activity may not be the optimal conditions for long-term stability.[11] The enzyme may simply be denaturing over the 8, 12, or 24-hour course of the reaction.
-
How to diagnose and solve:
-
Stability Assay: Incubate the enzyme under the exact reaction conditions (buffer, pH, temperature) without any substrate. Take aliquots at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) and measure the residual activity using the standard assay protocol. A significant drop in activity over time confirms instability.[7]
-
Immobilization: Consider immobilizing the enzyme on a solid support. Immobilization often enhances thermal and operational stability, allowing for easier reuse of the biocatalyst.[16]
-
Stabilizing Additives: Experiment with adding stabilizing agents to the reaction buffer, such as glycerol, BSA, or certain salts, which can help maintain the enzyme's conformational integrity.[12]
-
Quantitative Data Summary
The following table summarizes reported optimal conditions for the enzymatic conversion of nicotinic acid from various microbial sources. Use this as a starting point for your own optimization.
| Microorganism Source | Optimal pH | Optimal Temperature (°C) | Substrate Conc. Range | Reference |
| Achromobacter xylosoxydans | 5.5 - 9.0 | 20 - 40 | 0.5% - 10% (w/w) | [4] |
| Pseudomonas putida | 5.5 - 9.0 | 20 - 40 | 0.5% - 10% (w/w) | [4] |
| Pseudomonas putida NA-1 | 7.0 | 35 | 3% (w/v) | [6] |
| Bacillus sp. | 5.5 - 9.0 | 20 - 40 | Not Specified | [4] |
| B. bronchiseptica (NicC) | ~7.0 - 8.0 | Not Specified | Kᴍ = 85 µM | [13][14] |
Detailed Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
Objective: To quantify the activity of nicotinic acid hydroxylase by measuring the formation rate of 6-hydroxynicotinic acid.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube or cuvette, prepare a reaction mixture containing:
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Nicotinic Acid (e.g., 5 mM final concentration)
-
Any necessary cofactors if using a purified enzyme.
-
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 35°C) for 5 minutes.
-
Initiate Reaction: Add a known amount of enzyme solution to the mixture to start the reaction. The total reaction volume should be standardized (e.g., 1 mL).
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) during which the product formation is linear.
-
Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., 100 µL of 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Quantification:
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant using HPLC. 6-hydroxynicotinic acid can be monitored by UV absorbance (e.g., at 251 nm).[17]
-
Calculate the concentration of the product against a standard curve.
-
-
Calculate Activity: One unit (U) of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of 6-hydroxynicotinic acid per minute under the specified conditions.[6]
Protocol 2: pH and Temperature Optimization Screen
Objective: To determine the optimal pH and temperature for enzyme activity.
Methodology:
-
Setup: Prepare a grid of reactions in a 96-well plate or individual tubes.
-
pH Gradient:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 5.0 to 10.0 in 0.5 unit increments). Use appropriate buffer systems for each range (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9, CAPS for pH 9-11).
-
Set up reactions at a constant temperature, with each column of the plate corresponding to a different pH.
-
-
Temperature Gradient:
-
Set up parallel reactions, each incubated at a different temperature (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
-
Execution: Run the standard activity assay (Protocol 1) for each condition.
-
Analysis: Plot the relative enzyme activity against pH and temperature. The peaks of these curves will indicate the optimal conditions.[7]
Protocol 3: Assessing Substrate/Product Inhibition
Objective: To determine if high concentrations of substrate or product inhibit enzyme activity.
Methodology:
-
Substrate Inhibition:
-
Set up a series of reactions with a fixed enzyme concentration.
-
Vary the concentration of nicotinic acid over a wide range (e.g., from a low concentration, near the Kᴍ, to a very high concentration, potentially 50-100 times the Kᴍ).
-
Measure the initial reaction rate for each concentration.
-
Plot the initial rate versus substrate concentration. A bell-shaped curve, where the rate decreases after reaching a maximum, is indicative of substrate inhibition.[7][10]
-
-
Product Inhibition:
-
Set up several reactions with a fixed, non-inhibitory substrate concentration (determined from the experiment above).
-
Add varying concentrations of 6-hydroxynicotinic acid (the product) to these reactions from the start (t=0). Include a control with no added product.
-
Measure the initial reaction rates.
-
A decrease in the initial rate with increasing concentrations of added product confirms product inhibition.[7]
-
References
- Process for the production of 6-hydroxynicotinic acid.
-
Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. National Center for Biotechnology Information. [Link]
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. National Center for Biotechnology Information. [Link]
-
Enzymatic reactions during nicotinic acid hydroxamate synthesis. ResearchGate. [Link]
-
Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. ACS Publications. [Link]
-
Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Grand Valley State University ScholarWorks. [Link]
-
Nicotinic acid metabolism. 3. Purification and properties of a nicotinic acid hydroxylase. National Center for Biotechnology Information. [Link]
- Method for the production of 6-hydroxynicotinic acid.
-
Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. National Center for Biotechnology Information. [Link]
-
[Induction of nicotinic acid hydroxylase activity of Pseudomonas putida NA-1 and optimization of transformation conditions]. ResearchGate. [Link]
-
Oxidation of Nicotinic Acid by a Bacillus Species: Regulation of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. National Center for Biotechnology Information. [Link]
-
Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation. MDPI. [Link]
-
Improvement of Activity, Stability, and Soluble Expression of Nitrilase through Stepwise Sequence Optimization for Highly Efficient Synthesis of Nicotinic Acid. ResearchGate. [Link]
-
Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. ResearchGate. [Link]
- Process for the production of 6-hydroxynicotinic acid.
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Center for Biotechnology Information. [Link]
-
Nicotinic acid hydroxylase. Wikipedia. [Link]
-
Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology. [Link]
-
Enzyme Instability between Problem and Solution. Acta Scientific. [Link]
-
[Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains]. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. [Link]
-
Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
Sources
- 1. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid metabolism. 3. Purification and properties of a nicotinic acid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. actascientific.com [actascientific.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 15. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Nicotinic Acid Derivatives: A Comparative Analysis of 6-Hydroxynicotinic Acid and the Synthetic Analogue 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
This guide provides a detailed comparison between the well-characterized biological substrate, 6-hydroxynicotinic acid (6-HNA), and its lesser-known synthetic derivative, 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. For researchers in enzymology and drug development, understanding the nuanced differences imparted by chemical modification is critical for lead optimization and mechanistic studies.
While 6-HNA has a clearly defined role in bacterial metabolic pathways, public-domain experimental data on this compound is not available. Therefore, this guide will first establish a comprehensive baseline of 6-HNA's biological function and kinetic profile with its target enzyme. Subsequently, we will present a structurally-informed hypothesis on the expected behavior of its dimethoxymethyl derivative, offering a rigorous experimental framework for a head-to-head comparison.
Part 1: The Established Substrate: 6-Hydroxynicotinic Acid (6-HNA)
6-Hydroxynicotinic acid is a pivotal intermediate in the aerobic degradation of nicotinic acid (niacin) by various bacteria, including species of Pseudomonas and Bordetella.[1][2][3] Its biological significance is almost exclusively tied to its role as the natural substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC).
Mechanism of Action: The NicC Catalytic Cycle
NicC is a flavin-dependent monooxygenase that catalyzes a rare decarboxylative hydroxylation reaction.[2][3][4][5] The enzyme utilizes FAD, NADH, and molecular oxygen to convert 6-HNA into 2,5-dihydroxypyridine (2,5-DHP), releasing CO₂ and NAD⁺ in the process.[1][2][6] This transformation is a critical step in breaking down the pyridine ring for use in central metabolism.
The catalytic cycle involves several key stages:
-
Substrate Binding: 6-HNA binds to the oxidized form of the enzyme (E-FAD). This binding event enhances the enzyme's affinity for NADH.[6]
-
FAD Reduction: NADH binds and reduces the enzyme-bound FAD to FADH₂.
-
Oxygen Activation: Molecular oxygen reacts with the reduced enzyme-substrate complex (E-FADH₂-6HNA) to form a highly reactive C(4a)-hydroperoxyflavin intermediate.
-
Hydroxylation & Decarboxylation: The reactive flavin intermediate facilitates an electrophilic attack on the pyridine ring, leading to hydroxylation at the C3 position and subsequent decarboxylation to form 2,5-DHP.[1][4]
Part 2: The Synthetic Challenger: this compound
This compound introduces two significant structural modifications compared to the natural substrate, 6-HNA:
-
Hydroxyl Group Position: The hydroxyl group is moved from position 6 to position 2.
-
Substitution at Position 6: The hydrogen at position 6 is replaced with a bulky dimethoxymethyl group [-CH(OCH₃)₂].
These changes are profound and are predicted to fundamentally alter the molecule's interaction with the NicC enzyme.
A Structurally-Informed Hypothesis
Given the high specificity of enzyme active sites, it is highly improbable that this compound will serve as a substrate for NicC. The rationale is threefold:
-
Loss of Key Binding Moiety: The 6-hydroxyl group of 6-HNA is critical for proper orientation and binding within the NicC active site.[4] Its relocation to the 2-position disrupts this essential interaction.
-
Steric Hindrance: The dimethoxymethyl group is significantly larger than the original proton at the 6-position. This bulk is likely to cause steric clashes with active site residues, preventing the molecule from binding productively. Key residues like Tyr215 and His47, identified as critical for 6-HNA binding, would be particularly sensitive to such a modification.[4]
-
Altered Ring Electronics: The native reaction is an electrophilic aromatic substitution.[4] Moving the electron-donating hydroxyl group and adding an acetal substituent will change the electron density distribution of the pyridine ring, making the required hydroxylation at the C3 position electronically unfavorable.
Based on these factors, the most plausible hypothesis is that This compound will act as a competitive inhibitor of the NicC enzyme , if it binds at all. It may occupy the active site, preventing the natural substrate (6-HNA) from binding, but it will not undergo the catalytic conversion.
Part 3: Experimental Design for a Head-to-Head Comparison
To validate the hypothesis and quantitatively compare the two molecules, a rigorous in vitro enzyme kinetics assay is required. The primary objective is to determine the Michaelis constant (Kₘ) and maximum reaction rate (kcat) for 6-HNA, and the inhibition constant (Kᵢ) for this compound.
Experimental Workflow: NicC Enzyme Kinetics Assay
Detailed Protocol: NicC Inhibition Assay
-
Enzyme Preparation: Express and purify recombinant NicC from a suitable host (e.g., E. coli) as described in the literature.[2] Determine the final enzyme concentration.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Substrate (6-HNA): Prepare a 10 mM stock solution in assay buffer.
-
Inhibitor (Derivative): Prepare a 10 mM stock solution in assay buffer (with minimal DMSO if required for solubility).
-
Cofactors: Prepare 10 mM NADH and 1 mM FAD stock solutions.
-
-
Assay Procedure (Spectrophotometric):
-
The reaction follows the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹).
-
In a 96-well UV-transparent plate, set up reactions containing:
-
50 µL Assay Buffer
-
10 µL FAD (final concentration 50 µM)
-
10 µL NicC enzyme (final concentration ~1-5 µM)
-
10 µL of various concentrations of the inhibitor or control buffer.
-
10 µL NADH (final concentration 200 µM)
-
-
Incubate for 2 minutes at 25°C to allow for binding.
-
Initiate the reaction by adding 10 µL of various concentrations of 6-HNA (e.g., ranging from 0.1 to 10 times the expected Kₘ).
-
Immediately measure the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot for each reaction.
-
For 6-HNA alone, plot V₀ against [6-HNA] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.
-
For reactions including the derivative, construct a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the inhibition constant (Kᵢ).
-
Part 4: Data Summary and Predicted Outcomes
The following table summarizes the known experimental data for 6-HNA and the predicted outcomes for this compound based on the proposed assays.
| Parameter | 6-Hydroxynicotinic Acid (6-HNA) | This compound (Predicted) | Rationale for Prediction |
| Role | Substrate | Competitive Inhibitor | Structural changes (steric hindrance, loss of 6-OH) are expected to prevent catalysis but may permit active site binding. |
| Kₘ (Substrate Affinity) | ~85 ± 13 µM[2][7] | Not Applicable | The compound is not expected to be turned over by the enzyme. |
| kcat (Turnover Rate) | ~5.0 × 10⁴ M⁻¹s⁻¹ (kcat/Kₘ)[2][7] | 0 s⁻¹ | The altered structure prevents the necessary chemical steps for the decarboxylative hydroxylation reaction. |
| Kᵢ (Inhibition Constant) | Not Applicable | > 100 µM (Predicted Weak Affinity) | The significant structural modifications will likely result in a weaker binding affinity compared to the natural substrate. |
Conclusion and Future Directions
This guide establishes that 6-hydroxynicotinic acid is a well-understood substrate for the bacterial enzyme NicC, with established kinetic parameters. In stark contrast, this compound is an uncharacterized synthetic derivative.
Our structural analysis leads to the strong hypothesis that this derivative will fail as a substrate and instead act as a weak competitive inhibitor of NicC. The provided experimental workflow offers a clear and robust methodology for researchers to test this hypothesis directly.
By performing these assays, scientists can quantitatively define the structure-activity relationship for this class of compounds. Such data is invaluable, not only for understanding the specificity of the NicC enzyme but also for guiding the design of more potent and specific inhibitors for this or other related metabolic enzymes.
References
-
Healy, J. P., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751–1763. [Link]
-
Hicks, K. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 750, 109798. [Link]
-
Hicks, K. A., et al. (2023). Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis. Biochemistry, 62(10), 1635–1649. [Link]
-
American Chemical Society Publications. (2023). Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis. ACS Publications. [Link]
-
American Chemical Society Publications. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ACS Publications. [Link]
-
Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432–3446. [Link]
-
ResearchGate. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. ResearchGate. [Link]
-
Hicks, K. A. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Goucher College, Open Works. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
A Senior Application Scientist's Guide to the Synthesis of 6-Substituted Nicotinic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of 6-substituted nicotinic acids is a cornerstone of innovation. These pyridine scaffolds are prevalent in a vast array of biologically active compounds, and the ability to efficiently and selectively introduce functionality at the 6-position is paramount for library generation, lead optimization, and the development of novel therapeutics.[1][2] This guide provides an in-depth, objective comparison of the principal synthetic routes to this important class of molecules, grounded in experimental data and field-proven insights.
Introduction: The Significance of the 6-Substituted Nicotinic Acid Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[2][3] The substitution pattern on the pyridine ring plays a crucial role in modulating the pharmacological properties of a molecule. Specifically, the C-6 position of the nicotinic acid core is a key vector for chemical modification, influencing parameters such as potency, selectivity, and pharmacokinetic profiles. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, presents unique challenges and opportunities in its synthetic manipulation.[4]
This guide will dissect and compare the most robust and widely employed strategies for the synthesis of 6-substituted nicotinic acids, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: A versatile and powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often highly efficient method for the introduction of a variety of nucleophiles.
-
Lithiation-Borylation Strategies: A potent method for the regioselective functionalization of the pyridine nucleus.
We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide your synthetic planning.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Mainstay
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds.[1][5] For the synthesis of 6-substituted nicotinic acids, three main classes of cross-coupling reactions are particularly relevant: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst, and particularly the ligand, is critical to the success of these transformations, influencing reaction yields, selectivity, and substrate scope.[6][7]
The Catalytic Cycle: A Unifying Principle
The general catalytic cycle for these reactions involves the oxidative addition of a 6-halonicotinic acid derivative to a Pd(0) species, followed by transmetalation (in the case of Suzuki-Miyaura and Sonogashira) or coordination of the amine and subsequent deprotonation (in Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound.[1][8] It is particularly valuable for the synthesis of 6-aryl and 6-heteroarylnicotinic acids.
-
Materials: 6-Chloronicotinic acid, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water.
-
Procedure:
-
To a dried Schlenk flask, add 6-chloronicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl to pH 4-5 to precipitate the product.[1]
-
Filter the solid, wash with water, and dry under vacuum to afford 6-phenylnicotinic acid.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 6-alkynylnicotinic acids.[9][10] This reaction typically requires a copper(I) co-catalyst.
-
Materials: Methyl 6-chloronicotinate, Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA), DMF.
-
Procedure:
-
To a dried Schlenk tube, add methyl 6-chloronicotinate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80 °C for 8 hours.[11]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[4][12] This reaction is instrumental in preparing 6-aminonicotinic acid derivatives. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[13]
-
Materials: 6-Chloronicotinic acid, Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene.
-
Procedure:
-
To a dried Schlenk tube, add 6-chloronicotinic acid (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).[14]
-
Seal the tube and heat the mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr): A Classic and Efficient Approach
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[15] For 6-halonicotinic acids, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester derivative) activates the ring towards nucleophilic attack, particularly at the C-2 and C-6 positions.[3][16]
The SNAr mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 6-Methoxynicotinic Acid
-
Materials: 6-Chloronicotinic acid, Sodium methoxide, Methanol.
-
Procedure:
-
In a round-bottom flask, dissolve 6-chloronicotinic acid (1.0 mmol) in methanol (10 mL).
-
Add a solution of sodium methoxide (1.2 mmol) in methanol.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization.
-
Lithiation-Borylation: A Powerful Tool for C-C Bond Formation
Directed ortho-metalation (DoM) followed by borylation is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][19] In the context of pyridine derivatives, the use of a directing group can facilitate lithiation at a specific position, which can then be trapped with a boron electrophile. The resulting boronic ester is a versatile intermediate that can be used in subsequent cross-coupling reactions.[11]
Caption: General workflow for the synthesis of 6-substituted nicotinic acid derivatives via a lithiation-borylation sequence.
Experimental Protocol: One-Pot DoM-Borylation-Suzuki Coupling of a Pyridine Carboxamide
-
Materials: N,N-Diethylnicotinamide, n-BuLi, Triisopropyl borate, Aryl bromide, Pd(PPh₃)₄, K₂CO₃, Toluene.
-
Procedure:
-
DoM-Borylation: To a solution of N,N-diethylnicotinamide (1.0 mmol) in anhydrous THF at -78 °C, add n-BuLi (1.1 mmol) dropwise. Stir for 1 hour. Add triisopropyl borate (1.2 mmol) and allow the mixture to warm to room temperature.
-
Suzuki-Miyaura Coupling (One-Pot): To the crude boronic ester mixture, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of K₂CO₃ (2.0 mmol). Add toluene and heat the mixture to 90 °C for 12 hours.[11]
-
Work-up as described in the Suzuki-Miyaura protocol.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the desired substituent, the availability of starting materials, scalability, and cost. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Typical Substituents | Advantages | Disadvantages | Scalability |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Excellent functional group tolerance, mild reaction conditions, commercially available boronic acids.[1] | Requires a pre-functionalized halo-pyridine, potential for catalyst poisoning by the pyridine nitrogen.[1] | Good to excellent |
| Sonogashira Coupling | Alkynyl | Direct introduction of a versatile alkynyl group. | Often requires a copper co-catalyst which can lead to homocoupling side products.[16] | Good |
| Buchwald-Hartwig Amination | Primary and secondary amines | Broad substrate scope for amines, direct formation of C-N bonds.[12] | Can be sensitive to air and moisture, requires careful selection of ligand and base.[13] | Good |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, Thiolates, Amines | Often high yielding, can be performed with simple reagents, no transition metal catalyst required. | Limited to activated pyridine rings, may require harsh conditions (high temperature or strong base).[17] | Excellent |
| Lithiation-Borylation | Aryl, Alkyl (via subsequent cross-coupling) | High regioselectivity, allows for the introduction of a wide range of substituents via the boronic ester intermediate.[11] | Requires cryogenic temperatures and strictly anhydrous conditions, organolithium reagents are highly reactive. | Moderate |
Conclusion
The synthesis of 6-substituted nicotinic acids is a well-developed field with a diverse array of reliable synthetic methodologies. For the introduction of aryl, heteroaryl, alkynyl, and amino groups, palladium-catalyzed cross-coupling reactions offer unparalleled versatility and functional group tolerance. Nucleophilic aromatic substitution remains a highly efficient and scalable method for the introduction of a range of nucleophiles, particularly when the pyridine ring is suitably activated. Lithiation-borylation strategies provide a powerful approach for the regioselective introduction of a versatile boronic ester handle, opening up avenues for further functionalization.
References
-
A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Benchchem.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
-
A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem.
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
-
Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar.
-
Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
-
C-H Functionalization of Pyridines. ResearchGate.
-
Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI.
-
SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. University of Illinois Chicago.
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH.
-
A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. PMC - NIH.
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][5]thiadiazole Series. ResearchGate.
-
Lithiation- Borylation in Synthesis.
-
Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. ChemRxiv.
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][5]thiadiazole Series. Semantic Scholar.
-
Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. UVIC.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Buchwald–Hartwig amination. Wikipedia.
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
-
Sonogashira coupling. Wikipedia.
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
-
Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Benchchem.
-
Nucleophilic Aromatic Substitution - Chemistry Steps.
-
Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study.
-
Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. PubMed.
-
Sonogashira Coupling - Organic Chemistry Portal.
-
Sonogashira Coupling Reaction with Diminished Homocoupling.
-
Buchwald–Hartwig reaction: an update. Semantic Scholar.
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC.
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][3]triazolo[1, 5-a]pyrimidine. ResearchGate.
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH.
-
Remote lithiation of pyridine 18, leading to functionalized pyridines.... ResearchGate.
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. The Royal Society of Chemistry.
-
Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace.
-
Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Grignard Reagent with Esters - a Practice Example. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. [PDF] Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV═O Catalysis. | Semantic Scholar [semanticscholar.org]
- 11. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. environmentclearance.nic.in [environmentclearance.nic.in]
A Comprehensive Guide to the Validation of a Stability-Indicating RP-HPLC Method for 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
This guide provides a comprehensive framework for the validation of an analytical method for 6-(Dimethoxymethyl)-2-hydroxynicotinic acid, a crucial process in drug development and quality control. The methodologies and principles detailed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the Validation of Analytical Procedures, ensuring regulatory compliance and scientific rigor.[1][2][3] For researchers, scientists, and drug development professionals, establishing a validated, robust analytical method is the bedrock upon which product quality, safety, and efficacy are built.
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3][4] This guide will compare the performance of a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against internationally recognized acceptance criteria, supported by illustrative experimental data and protocols.
The Rationale: Selecting the Optimal Analytical Technique
For a polar, aromatic compound like this compound, RP-HPLC with UV detection is the technique of choice for routine quality control. This preference is based on a careful consideration of its advantages over other methods:
-
RP-HPLC: Offers excellent resolving power for separating the analyte from impurities and degradation products. It is a robust, reliable, and ubiquitous technique in pharmaceutical laboratories.
-
UV Detection: The aromatic pyridine ring in the analyte contains a chromophore, making it suitable for UV detection. This method is straightforward, cost-effective, and provides a linear response over a wide concentration range.
-
Alternative Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While offering superior sensitivity and specificity, LC-MS is more complex, expensive, and typically reserved for trace-level analysis, metabolite identification, or when the analyte lacks a suitable chromophore.[5][6]
-
Gas Chromatography (GC): Unsuitable for this analyte due to its low volatility and thermal lability.
-
Capillary Electrophoresis (CE): A powerful separation technique, but can have challenges with reproducibility compared to HPLC, making it less common for routine QC assays.[6]
-
Based on this analysis, an RP-HPLC method with UV detection provides the optimal balance of selectivity, robustness, and practicality for quantifying this compound in a regulated environment.
The Validation Master Plan: A Workflow for Success
Method validation is not a single experiment but a series of interconnected studies. The overall workflow is designed to build a complete picture of the method's performance characteristics.
Caption: High-level workflow for analytical method validation.
Proposed Analytical Method & System Suitability
Before validation can commence, a finalized method and system suitability criteria must be established.
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability Testing (SST): SST is an integral part of any analytical procedure, demonstrating that the system is performing as expected before any sample analysis.[7] It is the first line of defense in ensuring the validity of the results.
Table 2: System Suitability Acceptance Criteria
| SST Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Areas | ≤ 1.0% (from 5 replicate injections) | Confirms injection precision and system stability. |
Detailed Validation Protocols and Acceptance Criteria
The following sections detail the experimental approach for validating each key performance characteristic, as mandated by ICH Q2(R1).[3]
Specificity (and Stability-Indicating Nature)
Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of potential interferences such as impurities, degradation products, and placebo components.[4] This is the most critical parameter for a stability-indicating assay.
Caption: The principle of a specific analytical method.
Experimental Protocol:
-
Placebo Analysis: Prepare and inject a solution of the drug product placebo to ensure no components co-elute with the analyte peak.
-
Forced Degradation: Subject the analyte solution to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Analyze all stressed samples using the proposed HPLC method with a Photodiode Array (PDA) detector.
Acceptance Criteria:
-
The analyte peak must be free from any co-eluting peaks from the placebo.
-
In all stressed samples, the analyte peak must be spectrally pure, as determined by peak purity analysis (purity angle < purity threshold).
-
Adequate resolution (Rs > 2.0) must be achieved between the analyte peak and the closest eluting degradation product.
Table 3: Illustrative Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity | Resolution (Rs) to Closest Impurity |
|---|---|---|---|
| Acid (0.1 M HCl) | 12.5% | Pass | 3.1 |
| Base (0.1 M NaOH) | 8.2% | Pass | 2.8 |
| Oxidative (3% H₂O₂) | 15.1% | Pass | 2.5 |
| Thermal (105 °C) | 3.5% | Pass | N/A (No major degradant) |
| Photolytic | 6.8% | Pass | 3.5 |
Linearity
Objective: To establish that the method's response is directly proportional to the concentration of the analyte within a given range.[8][9]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm a linear relationship.
Table 4: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495500 |
| Regression Output | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10050 |
| Y-Intercept | -1250 |
Accuracy
Objective: To determine the closeness of the test results to the true value, assessed using the recovery of a known amount of analyte spiked into a placebo matrix.[9][10]
Experimental Protocol:
-
Prepare a homogenous blend of the drug product placebo.
-
Spike the placebo with the analyte reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Table 5: Illustrative Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 80.0 | 79.5 (Rep 1) | 99.4% | 99.6% |
| 80.1 (Rep 2) | 100.1% | |||
| 79.4 (Rep 3) | 99.3% | |||
| 100% | 100.0 | 100.5 (Rep 1) | 100.5% | 100.2% |
| 99.8 (Rep 2) | 99.8% | |||
| 100.3 (Rep 3) | 100.3% | |||
| 120% | 120.0 | 119.2 (Rep 1) | 99.3% | 99.7% |
| 120.1 (Rep 2) | 100.1% |
| | | 119.8 (Rep 3) | 99.8% | |
Precision
Objective: To assess the random error or agreement between a series of measurements under the same and different conditions.[9][10]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent assay samples from the same homogenous batch at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for the set of measurements must be ≤ 2.0%.
Table 6: Illustrative Precision Data
| Parameter | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | %RSD |
|---|---|---|---|---|---|---|---|---|
| Repeatability (Day 1, Analyst 1) | 100.2% | 99.5% | 100.8% | 99.9% | 100.5% | 101.1% | 100.3% | 0.6% |
| Intermediate (Day 2, Analyst 2) | 99.2% | 98.9% | 100.1% | 100.5% | 99.6% | 100.9% | 99.9% | 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that the method can reliably detect (LOD) and accurately quantify (LOQ).[8][10]
Experimental Protocol:
-
Calculation: Determine LOD and LOQ based on the standard deviation of the response (σ) and the slope (S) of the calibration curve obtained during the linearity study.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Note: σ can be estimated from the standard deviation of the y-intercepts of regression lines.
-
-
Confirmation: Prepare samples at the calculated LOQ concentration and analyze them (n=6).
Acceptance Criteria:
-
The precision (%RSD) for the analysis at the LOQ should be ≤ 10%.
-
The accuracy (% Recovery) at the LOQ should be within an acceptable range (e.g., 80-120%).
Table 7: Illustrative LOD & LOQ Data
| Parameter | Result | Confirmation at LOQ (n=6) |
|---|---|---|
| Slope (S) | 10050 | |
| SD of Intercept (σ) | 850 | |
| Calculated LOD | 0.28 µg/mL |
| Calculated LOQ | 0.84 µg/mL | Precision (%RSD): 4.5%Accuracy (% Recovery): 98.7% |
Robustness
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][9]
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Evaluate the impact on system suitability parameters and the final assay result.
Acceptance Criteria:
-
System suitability parameters (tailing factor, theoretical plates) must pass under all varied conditions.
-
The assay result should not deviate significantly from the result under normal conditions (e.g., < 2% difference).
Table 8: Illustrative Robustness Data
| Parameter Varied | Variation | Tailing Factor | Assay Result (% Label Claim) |
|---|---|---|---|
| Nominal Condition | - | 1.2 | 100.1% |
| Flow Rate | 0.9 mL/min (-10%) | 1.2 | 100.5% |
| 1.1 mL/min (+10%) | 1.1 | 99.8% | |
| Column Temperature | 25 °C (-5 °C) | 1.3 | 99.5% |
| 35 °C (+5 °C) | 1.1 | 100.3% | |
| Mobile Phase pH | 2.8 (-0.2) | 1.2 | 100.0% |
| | 3.2 (+0.2) | 1.2 | 100.2% |
Summary and Conclusion
This guide outlines a comprehensive validation strategy for an RP-HPLC method intended for the quantification of this compound. The described protocols and acceptance criteria are aligned with global regulatory expectations, ensuring the generation of reliable and scientifically sound data.
Table 9: Summary of Validation Results vs. Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Illustrative Result | Status |
|---|---|---|---|
| Specificity | Peak Purity > 99.5%, Rs > 2.0 | Pass, Rs > 2.5 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.6% - 100.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.6% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 0.8% | Pass |
| Limit of Quantitation (LOQ) | Confirmed with acceptable precision/accuracy | 0.84 µg/mL | Pass |
| Robustness | SST Pass, results consistent | Pass | Pass |
By systematically executing these validation experiments and demonstrating that all acceptance criteria are met, the analytical method for this compound is proven to be specific, linear, accurate, precise, and robust. It is therefore deemed fit for its intended purpose in a quality control environment, providing trustworthy data to support drug development and ensure patient safety.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025-12-05). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Method Validation: A Recipe for Accurate Results. Certified Laboratories. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. (2025-07-30). [Link]
-
Key terms related to validation of an analytical method. YouTube. (2024-09-16). [Link]
-
Key Parameters for Analytical Method Validation. Altabrisa Group. (2025-06-23). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Analytical Method Validation Parameters: An Updated Review. (2020-03-22). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Validation of Analytical Methods: EMA and FDA Audit Findings. PharmaRegulatory.in. (2025-12-18). [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 6. bevital.no [bevital.no]
- 7. youtube.com [youtube.com]
- 8. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. certified-laboratories.com [certified-laboratories.com]
A Comparative Analysis of the Binding Affinity of Nicotinic Acid Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the binding affinity of various nicotinic acid derivatives to their primary biological targets: the ionotropic nicotinic acetylcholine receptors (nAChRs) and the G-protein coupled receptor 109A (GPR109A). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of structure-activity relationships and provides detailed experimental protocols to empower your research.
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule with a surprisingly broad pharmacological reach. Beyond its essential role as a vitamin, its derivatives form a diverse class of compounds that interact with distinct receptor systems, leading to a wide array of physiological effects. Understanding the binding affinity of these derivatives is paramount for the development of selective and efficacious therapeutics, from smoking cessation aids and cognitive enhancers targeting nAChRs to lipid-lowering agents that act on GPR109A.[1]
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. This guide will explore how subtle modifications to the nicotinic acid scaffold can dramatically alter binding affinity and selectivity, providing a framework for rational drug design.
Key Molecular Targets of Nicotinic Acid Derivatives
The pharmacological effects of nicotinic acid derivatives are primarily mediated by two distinct receptor superfamilies:
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems.[2] nAChRs are pentameric structures composed of various α and β subunits, with the subunit composition dictating the receptor's pharmacological and physiological properties. Key subtypes relevant to drug discovery include:
-
α4β2: The most abundant high-affinity nicotine binding site in the brain, implicated in nicotine addiction and a target for smoking cessation therapies.
-
α7: A homomeric receptor with high calcium permeability, involved in cognitive processes and inflammatory signaling.[3]
-
α3β4: Predominantly found in the autonomic ganglia and involved in peripheral neurotransmission.
-
-
G-Protein Coupled Receptor 109A (GPR109A, also known as HCA₂): This is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[1] Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in reduced lipolysis and a subsequent decrease in plasma free fatty acids. This mechanism underlies the clinical use of niacin for treating dyslipidemia.[4]
Comparative Binding Affinity of Selected Nicotinic Acid Derivatives
The binding affinity of a compound is typically quantified by its inhibition constant (Ki) or dissociation constant (Kd) for receptors, and by its half-maximal effective concentration (EC50) for functional responses mediated by receptors. Lower values indicate higher affinity or potency. The following table provides a comparative overview of the binding affinities of representative nicotinic acid derivatives at key nAChR subtypes and GPR109A.
| Derivative | Target | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Reference(s) |
| Nicotine | α4β2 nAChR | ~1 nM | - | |
| α7 nAChR | ~0.5 µM | - | ||
| α3β4 nAChR | Intermediate affinity | - | ||
| Nornicotine | α4β2 nAChR | High affinity | - | [5] |
| Cotinine | α4β2 nAChR | Lower affinity than nicotine | - | [5] |
| Anabasine | α4β2 nAChR | ~0.5 µM | - | |
| α7 nAChR | ~0.5 µM | - | [6] | |
| Nicotinic Acid | GPR109A | - | ~1.6 mM (butyrate) | [1] |
| Acipimox | GPR109A | - | High affinity | |
| Acifran | GPR109A | Agonist | - | [7] |
| GPR109B | Agonist | - | [7] |
Note: Binding affinities can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation. The values presented here are representative and intended for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that govern the binding affinity and selectivity of nicotinic acid derivatives:
-
For nAChRs: The pyrrolidine ring of nicotine is crucial for high-affinity binding to the α4β2 subtype. Modifications to this ring, as seen in cotinine, generally reduce affinity. The stereochemistry of the molecule also plays a significant role in receptor subtype selectivity. The pyridine nitrogen is a key hydrogen bond acceptor in the binding pocket.
-
For GPR109A: The carboxylic acid moiety of nicotinic acid is essential for its activity at GPR109A. This group forms a key interaction with a positively charged residue in the receptor's binding pocket.[4][8] Derivatives like acipimox, which retain the carboxylate group within a modified heterocyclic scaffold, can exhibit high potency. The size and electronic properties of the aromatic ring also influence binding.
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is fundamental to drug discovery. The following are detailed protocols for three common and robust methods.
Radioligand Binding Assay
This technique directly measures the interaction of a radiolabeled ligand with its receptor, allowing for the determination of Ki values for unlabeled test compounds.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]Epibatidine for nAChRs) is chosen to ensure a robust signal-to-noise ratio.
-
Membrane Preparation: Using membranes from cells or tissues expressing the target receptor provides a concentrated source of the receptor, enhancing the binding signal.
-
Incubation Time and Temperature: These are optimized to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.
-
Non-specific Binding Determination: The inclusion of a high concentration of an unlabeled ligand is crucial to differentiate between specific binding to the target receptor and non-specific binding to other components of the assay.[9]
-
Filtration: Rapid filtration is used to separate receptor-bound from free radioligand, effectively stopping the binding reaction.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize nAChR-expressing cells or tissue (e.g., rat brain cortex) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add a saturating concentration of a known unlabeled ligand (e.g., nicotine), radioligand, and membrane preparation.
-
Competition Binding: Add varying concentrations of the test nicotinic acid derivative, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Causality Behind Experimental Choices:
-
Ligand Immobilization: Covalently attaching the receptor (ligand) to the sensor chip surface ensures a stable baseline and allows for the repeated analysis of different analyte concentrations.
-
Analyte Flow: Injecting the nicotinic acid derivative (analyte) over the sensor surface allows for the real-time monitoring of binding.
-
Regeneration: Using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized receptor allows for the reuse of the sensor chip for multiple experiments.
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Ligand Immobilization:
-
Inject the purified receptor protein over the activated sensor surface. The primary amines on the protein will form covalent amide bonds with the activated surface.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the nicotinic acid derivative (analyte) over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.
-
After each analyte injection, inject running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and stoichiometry).[10][11]
Causality Behind Experimental Choices:
-
Matched Buffers: Using identical buffers for the ligand and the receptor is critical to minimize heats of dilution, which can otherwise obscure the true binding enthalpy.[10]
-
Concentration Range: The concentrations of the ligand and receptor are chosen to ensure a measurable heat change and a sigmoidal binding isotherm, which is necessary for accurate determination of the binding parameters. The "c-window" (c = n * [Macromolecule] / Kd) is a useful parameter for optimizing concentrations.
-
Titration Series: A series of small injections of the ligand into the receptor solution allows for the gradual saturation of the binding sites and the precise measurement of the heat change at each step.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified receptor and the nicotinic acid derivative in the same, extensively dialyzed buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
Accurately determine the concentrations of the receptor and ligand.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of injections of the ligand into the sample cell, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Signaling Pathways of nAChRs and GPR109A
The binding of nicotinic acid derivatives to their respective receptors initiates distinct intracellular signaling cascades.
nAChR Signaling
Upon agonist binding, nAChRs undergo a conformational change that opens their intrinsic ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This rapid depolarization of the cell membrane can trigger various downstream events, including the activation of voltage-gated calcium channels, neurotransmitter release, and the activation of calcium-dependent signaling pathways.[3] The α7 nAChR, with its high calcium permeability, is particularly effective at initiating intracellular calcium signaling, which can modulate gene expression and neuronal plasticity.[3][12]
Caption: nAChR signaling cascade upon agonist binding.
GPR109A Signaling
GPR109A activation by nicotinic acid initiates two primary signaling pathways: a Gαi-dependent pathway and a β-arrestin-dependent pathway.[13][14][15][16]
-
Gαi-dependent pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is the primary mechanism for the anti-lipolytic effects of niacin in adipocytes.
-
β-arrestin-dependent pathway: Upon agonist binding, GPR109A is phosphorylated, leading to the recruitment of β-arrestin. This pathway is implicated in receptor desensitization and internalization, as well as in mediating some of the side effects of niacin, such as cutaneous flushing.[13]
Caption: Dual signaling pathways of the GPR109A receptor.
Conclusion
The binding affinity of nicotinic acid derivatives is a complex interplay of their chemical structure and the specific architecture of the receptor binding pocket. A thorough understanding of these interactions, facilitated by robust experimental techniques, is essential for the design of next-generation therapeutics with improved selectivity and efficacy. This guide provides a foundational framework for researchers to navigate this intricate landscape and advance the development of novel drugs targeting nAChRs and GPR109A.
References
-
Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. [Link]
-
Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. PubMed Central. [Link]
-
Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects. Bioscience Reports. [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PubMed Central. [Link]
-
New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs. PubMed Central. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
Activation of the α7 nicotinic receptor promotes lipopolysaccharide-induced conversion of M1 microglia to M2. PubMed Central. [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Current Protocols in Protein Science. [Link]
-
Therapeutic potential of β-arrestin- and G protein-biased agonists. PubMed Central. [Link]
-
The Working Principle of Isothermal Titration Calorimetry. AZoM. [Link]
-
How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]
-
An Introduction to Nicotinic ACh Receptors. News-Medical.Net. [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]
-
Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. ResearchGate. [Link]
-
How Does SPR Work?. Nicoya. [Link]
-
GPCR Signaling: The Interplay of Gαi and β-arrestin. PubMed. [Link]
-
GPCR Signaling: The Interplay of Gαi and β-arrestin. Cell. [Link]
-
Noncanonical scaffolding of Gαi and β-arrestin by G protein-coupled receptors. PubMed. [Link]
-
Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. PubMed. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. PubMed Central. [Link]
-
Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PubMed Central. [Link]
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PubMed Central. [Link]
-
Radioligand binding assays and their analysis. PubMed. [Link]
-
An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Determination of radioligand specific activity using competition binding assays. PubMed. [Link]
Sources
- 1. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. azom.com [azom.com]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 13. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR Signaling: The Interplay of Gαi and β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. Noncanonical scaffolding of Gαi and β-arrestin by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Hydroxynicotinic Acid and 2-Hydroxynicotinic Acid for Researchers and Drug Development Professionals
In the landscape of pyridine derivatives, 6-hydroxynicotinic acid and its isomer, 2-hydroxynicotinic acid, represent two pivotal building blocks with distinct properties and a wide array of applications. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the distinct chemical personalities of 6-hydroxynicotinic acid and 2-hydroxynicotinic acid begins with their structures and resulting physicochemical properties. While both are isomers with the molecular formula C₆H₅NO₃, the position of the hydroxyl group profoundly influences their electronic properties, acidity, and reactivity.
| Property | 6-Hydroxynicotinic Acid | 2-Hydroxynicotinic Acid |
| CAS Number | 5006-66-6 | 609-71-2 |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol |
| Melting Point | >300 °C (decomposes)[1] | 258-261 °C |
| Predicted pKa | ~3.80 | ~2.40[2] |
| Predicted Water Solubility | 13.7 g/L | Soluble in 0.1 M NaOH[2] |
| Appearance | Off-white to light brown powder | White to light yellow powder[2][3] |
| Primary Tautomeric Form | Exists in equilibrium between the 6-hydroxy and 6-pyridone forms[4] | Predominantly exists as the 2-pyridone tautomer in the solid state[4] |
The lower predicted pKa of 2-hydroxynicotinic acid suggests it is a stronger acid compared to its 6-hydroxy counterpart. This can be attributed to the proximity of the electron-withdrawing hydroxyl group to the carboxylic acid, which stabilizes the carboxylate anion. The significant difference in melting points also points to variations in their crystal lattice structures and intermolecular forces.
The Nuances of Tautomerism: A Decisive Factor in Reactivity
A critical aspect differentiating these two isomers is their tautomeric equilibrium. Both 2- and 6-hydroxypyridines can exist in equilibrium with their corresponding pyridone forms.[5][6][7] This equilibrium is highly dependent on the solvent environment.
For 2-hydroxynicotinic acid, the equilibrium strongly favors the 2-pyridone tautomer in the solid state.[4] This has significant implications for its reactivity, as the pyridone form possesses an amide-like character. In contrast, 6-hydroxynicotinic acid exhibits a more balanced equilibrium between the hydroxy and pyridone forms.[4] This difference in tautomeric preference is a key determinant in the synthetic routes and biological activities of these molecules.
Synthesis Strategies: A Tale of Two Isomers
The distinct structural features of 6-hydroxynicotinic acid and 2-hydroxynicotinic acid necessitate different synthetic approaches.
6-Hydroxynicotinic Acid: The Rise of Biocatalysis
While chemical syntheses for 6-hydroxynicotinic acid exist, industrial-scale production has increasingly shifted towards enzymatic hydroxylation of nicotinic acid.[8][9] This biotechnological approach offers high regioselectivity, milder reaction conditions, and a more environmentally friendly process compared to traditional chemical methods.
Experimental Protocol: Enzymatic Synthesis of 6-Hydroxynicotinic Acid
This protocol is based on the use of a nicotinic acid-hydroxylating microorganism, such as Achromobacter xylosoxydans.
-
Cultivation of Microorganism: Cultivate a suitable microorganism (e.g., Achromobacter xylosoxydans DSM 2783) in a nutrient medium containing nicotinic acid as an inducer for the hydroxylase enzyme.
-
Reaction Setup: Prepare an aqueous solution of nicotinic acid. The presence of magnesium or barium ions can facilitate the precipitation of the product salt.
-
Enzymatic Hydroxylation: Introduce the cultured microorganism to the nicotinic acid solution. Maintain the reaction under aerobic conditions at a controlled temperature (e.g., 20-40°C) and pH (e.g., 5.5-9.0).[10][11]
-
Product Isolation: The resulting magnesium or barium salt of 6-hydroxynicotinic acid, which is often sparingly soluble, can be separated from the reaction mixture by filtration or centrifugation.
-
Purification: Acidify the solution containing the salt of 6-hydroxynicotinic acid to precipitate the free acid. The purified 6-hydroxynicotinic acid can then be collected by filtration and dried.[11]
Causality: The use of whole-cell biocatalysts is cost-effective as it circumvents the need for enzyme purification. The regioselectivity of the enzyme ensures the specific hydroxylation at the 6-position, avoiding the formation of other isomers.
2-Hydroxynicotinic Acid: A Domain of Chemical Synthesis
The synthesis of 2-hydroxynicotinic acid typically relies on multi-step chemical transformations. One common approach involves the oxidation of nicotinic acid to its N-oxide, followed by rearrangement and hydrolysis.
Experimental Protocol: Chemical Synthesis of 2-Hydroxynicotinic Acid
A representative synthesis pathway is outlined below.
-
N-Oxidation: React nicotinic acid with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form nicotinic acid N-oxide.
-
Rearrangement and Chlorination: Treat the nicotinic acid N-oxide with a mixture of phosphorus oxychloride and phosphorus pentachloride. This step facilitates a rearrangement and introduces a chlorine atom at the 2-position, yielding 2-chloronicotinic acid.
-
Hydrolysis: Hydrolyze the 2-chloronicotinic acid, for instance, by reacting it with hydrogen peroxide in acetic acid, to replace the chlorine atom with a hydroxyl group, thereby forming 2-hydroxynicotinic acid.[12]
Causality: The N-oxidation of the pyridine ring activates it for subsequent nucleophilic substitution. The use of phosphorus oxychloride and pentachloride is a standard method for introducing a chlorine atom onto the pyridine ring, which then serves as a good leaving group for the final hydrolysis step.
A Comparative Look at Applications
The distinct properties of these two isomers have led to their use in different fields.
6-Hydroxynicotinic Acid: From Metabolism to Materials
6-Hydroxynicotinic acid is a known human and mouse metabolite.[13] Its applications are primarily in the following areas:
-
Biomarker: It serves as a specific biomarker for the detection of Pseudomonas aeruginosa infections, as this bacterium uniquely metabolizes nicotinic acid to 6-hydroxynicotinic acid.[14]
-
Agrochemicals: It is a key intermediate in the synthesis of certain modern insecticides.[8][9]
-
Pharmaceuticals: It is used in the synthesis of the pharmaceutical compound Tazarotene.[15]
-
Biochemical Research: It is a substrate for the enzyme 6-hydroxynicotinic acid 3-monooxygenase, which is involved in the bacterial degradation of nicotinic acid.[16][17][18]
2-Hydroxynicotinic Acid: A Versatile Synthetic Intermediate
2-Hydroxynicotinic acid is a valuable building block in organic synthesis due to its reactive functional groups.[3][19] Its primary applications include:
-
Agrochemicals: It is instrumental in the synthesis of modern pesticides, herbicides, and plant growth regulators.[20] Its structure allows for the creation of compounds with targeted biological activity.
-
Pharmaceuticals and Dyestuffs: It serves as an important intermediate in the production of various pharmaceuticals and dyes.[3][12][19]
-
Growth Factor: It has been identified as a growth factor for Erwinia amylovora, the bacterium responsible for fire blight in apples and pears.[3][19]
Conclusion
References
-
ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]
-
Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A. Available at: [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. Available at: [Link]
-
ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]
-
PubChem. 6-Hydroxynicotinic acid. Available at: [Link]
-
Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. OSTI.GOV. Available at: [Link]
-
Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. Available at: [Link]
- Google Patents. CA1239362A - Method for the production of 6-hydroxynicotinic acid.
-
CHIMIA. Enzymatic Hydroxylations in Industrial Application. Available at: [Link]
-
ResearchGate. (PDF) Enzymatic Hydroxylations in Industrial Application. Available at: [Link]
-
ACS Publications. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry. Available at: [Link]
-
ResearchGate. (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Available at: [Link]
- Google Patents. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
- Google Patents. US5082777A - Process for the production of 6-hydroxynicotinic acid.
-
PubChem. 2-Hydroxynicotinic acid. Available at: [Link]
-
Chemsrc. 6-Hydroxynicotinic acid | CAS#:5006-66-6. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. 2-Hydroxynicotinic acid. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Available at: [Link]
-
ResearchGate. (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Available at: [Link]
-
Agrochemical Advancement: The Role of 2-Hydroxynicotinic Acid in Crop Protection. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]
- 3. 2-Hydroxynicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Enzymatic Hydroxylations in Industrial Application | CHIMIA [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 11. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 12. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]
- 15. 6-Hydroxynicotinic acid [jubilantingrevia.com]
- 16. osti.gov [osti.gov]
- 17. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
Efficacy comparison of different nicotinic acid derivatives as anti-inflammatory agents.
An In-Depth Comparative Guide to the Anti-Inflammatory Efficacy of Nicotinic Acid Derivatives
For researchers and drug development professionals, understanding the nuanced anti-inflammatory potential of nicotinic acid (niacin) and its derivatives is crucial. While primarily known for its lipid-modifying effects, the anti-inflammatory properties of this vitamin B3 analogue are gaining significant attention. These effects are not merely a secondary benefit of lipid regulation but are mediated through distinct signaling pathways, offering therapeutic potential for a range of inflammatory conditions.
This guide provides a comprehensive comparison of various nicotinic acid derivatives as anti-inflammatory agents. We will delve into their mechanisms of action, present supporting experimental data from in vitro and in vivo models, and provide detailed protocols for evaluating their efficacy.
The Core Mechanism: GPR109A Signaling
The primary anti-inflammatory actions of nicotinic acid and its derivatives are initiated by the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxy-carboxylic acid receptor 2 (HCA2).[1][2][3][4] This receptor is expressed on various immune cells, including monocytes, macrophages, and neutrophils, as well as on adipocytes and keratinocytes.[1]
Activation of GPR109A triggers a cascade of intracellular events that collectively suppress inflammatory responses. The canonical pathway involves:
-
Gαi-Protein Coupling : Ligand binding to GPR109A activates the inhibitory G-protein, Gαi.
-
Adenylate Cyclase Inhibition : Gαi inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
Downstream Pathway Modulation : The reduction in cAMP influences several downstream pathways, most notably inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] This suppression reduces the transcription and secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[5][7][8]
Recent evidence also points to non-canonical, G-protein-independent signaling via β-arrestins, which can also contribute to the receptor's anti-inflammatory effects.[1][2] Furthermore, niacin has been shown to induce the expression of the cytoprotective and anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) and modulate the Akt/mTOR signaling pathway.[9][10]
Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.
Comparative Efficacy of Nicotinic Acid Derivatives
The development of nicotinic acid derivatives has been driven by the need to improve upon the parent compound's therapeutic window, particularly to mitigate the common side effect of cutaneous flushing. Here, we compare the anti-inflammatory profiles of nicotinic acid and several key derivatives.
| Derivative | Core Mechanism(s) | Key Experimental Findings | Model System | Reference(s) |
| Nicotinic Acid (Niacin) | GPR109A Agonist; NF-κB & Akt/mTOR inhibition; HO-1 induction | Reduced TNF-α, IL-6, and MCP-1 secretion by 40-60%.[7] Inhibited carrageenan-induced paw edema in rats.[11] Reduced CRP and TNF-α levels in clinical trials.[12][13] | LPS-stimulated human monocytes; Carrageenan-induced rat paw edema; Human clinical trials | [7][11][12][13] |
| Niceritrol | Pro-drug, hydrolyzes to Nicotinic Acid | Reduces expression of pro-inflammatory cytokines.[14] Inhibits ADP, collagen, and adrenaline-induced platelet aggregation.[15] | In vitro studies; Patients with arteriosclerosis | [14][15] |
| Etofibrate | Pro-drug, hydrolyzes to Niacin & Clofibric Acid | Activates PPAR-α (from clofibrate) in addition to GPR109A, suggesting dual anti-inflammatory pathways.[16][17] | Inferred from mechanisms of parent compounds | [16][17] |
| Novel Synthesized Derivatives (e.g., 4a, 4c, 4d) | GPR109A Agonists | Compounds 4a, 4c, and 4d showed significant reduction in acetic acid-induced writhing (61-73%) and significantly suppressed serum IL-6 and TNF-α levels, comparable to mefenamic acid.[18][19] | Acetic acid-induced writhing in mice; In vivo cytokine measurement | [18][19] |
| Novel Synthesized Derivatives (e.g., 4h, 5b) | GPR109A Agonists | Compounds 4h and 5b showed potent inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2 levels in stimulated macrophages, comparable to ibuprofen.[20] | LPS/IFN-γ-stimulated RAW 264.7 macrophages | [20] |
Causality Behind Experimental Choices: The use of diverse models is critical for a comprehensive evaluation. In vitro models using immune cells like macrophages (e.g., RAW 264.7) or primary human monocytes are essential for dissecting the direct cellular and molecular mechanisms, such as cytokine inhibition and signaling pathway modulation.[20][21] In vivo models, like the carrageenan-induced paw edema assay, are indispensable for evaluating the compound's overall physiological effect in a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).[11][22][23]
Key Experimental Protocols for Efficacy Assessment
To ensure scientific integrity, protocols must be robust and self-validating. The following are detailed methodologies for core assays used to compare the anti-inflammatory efficacy of nicotinic acid derivatives.
In Vitro Anti-Inflammatory Screening Workflow
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Niceritrol? [synapse.patsnap.com]
- 15. The anti-platelet effect of niceritrol in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Etofibrate - Wikipedia [en.wikipedia.org]
- 18. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 19. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsr.com [ijpsr.com]
A Senior Application Scientist's Guide to Catalysts for Nicotinic Acid Synthesis: A Comparative Study
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of nicotinic acid (Niacin, Vitamin B3), a crucial precursor in the pharmaceutical and nutraceutical industries. Moving beyond a simple enumeration of methods, this document delves into the causal relationships between catalyst design, reaction mechanisms, and process performance, offering field-proven insights to guide your catalyst selection and process development.
The Imperative for Catalysis in Nicotinic Acid Production
Nicotinic acid is an essential nutrient for numerous metabolic processes.[1][2][3] Traditional chemical synthesis routes, often involving the oxidation of 5-ethyl-2-methylpyridine with nitric acid or the oxidation of quinoline, are fraught with challenges.[4] These methods typically require harsh reaction conditions, such as high temperatures and pressures, and employ corrosive and environmentally hazardous reagents, leading to significant waste generation and low atom economy.[1][2][4] The generation of toxic NOx by-products is a particular concern.[1][2]
Catalytic approaches offer a paradigm shift, enabling more sustainable and efficient production pathways. This guide will explore and compare the three primary catalytic strategies: heterogeneous catalysis, homogeneous catalysis, and biocatalysis, providing the necessary data to make informed decisions for your research and development endeavors.
Heterogeneous Catalysis: The Workhorse of Industrial Ammoxidation
The dominant industrial route to nicotinic acid involves the vapor-phase ammoxidation of 3-picoline to produce nicotinonitrile, which is subsequently hydrolyzed to nicotinic acid.[5][6] This process relies heavily on robust heterogeneous catalysts, with vanadium-based systems being the most prominent.
Vanadium-Based Catalysts: A Versatile and Tunable Platform
Vanadium oxides, often supported on various materials and promoted with other metal oxides, are highly effective for the ammoxidation of 3-picoline. The catalytic activity is intrinsically linked to the redox properties of vanadium and the catalyst's surface acidity.
Mechanism of Ammoxidation: The reaction proceeds via a Mars-van Krevelen mechanism. The lattice oxygen of the metal oxide catalyst oxidizes the adsorbed 3-picoline, and the reduced catalyst is subsequently re-oxidized by gas-phase oxygen.
Key Performance Influencers:
-
Support Material: The choice of support (e.g., TiO₂, ZrO₂, Al₂O₃, AlF₃, MgF₂) significantly impacts the dispersion of the active vanadia species and the overall catalytic performance.[7][8][9][10] For instance, V₂O₅/ZrO₂ catalysts have demonstrated high activity and selectivity for nicotinonitrile formation.[9]
-
Promoters: The addition of promoters like Molybdenum trioxide (MoO₃) can enhance the catalytic properties of vanadium-based catalysts.[5] MoO₃ can improve the catalyst's reducibility and influence the surface acidity, leading to higher yields of nicotinonitrile.
-
Vanadia Loading: The concentration of V₂O₅ on the support is a critical parameter. Increasing the vanadia content generally increases the conversion of 3-picoline.[8]
Comparative Performance of Vanadium-Based Catalysts:
| Catalyst System | Support/Promoter | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Selectivity (%) | Nicotinonitrile Yield (%) | Reference |
| VCrO | Bulk | 360 | - | 96.1 | 88.2 | [11] |
| V₂O₅-MoO₃ | γ-Al₂O₃ | - | 96.4 | - | 83 | [5] |
| V₂O₅ | - | - | 89.3 | - | 83.5 | [5] |
| V-Ti-Sb | - | - | 97 | - | 68 | [5] |
| V₂O₅/MgF₂ | MgF₂ | - | 91 | 96 | - | [10] |
| V₂O₅/AlF₃ | AlF₃ | - | up to 84.8 | up to 93.4 | - | [8] |
Experimental Protocol: Preparation of a V₂O₅/TiO₂ Catalyst
-
Support Preparation: Anatase TiO₂ is calcined at 500°C for 3 hours.
-
Impregnation: The calcined TiO₂ is impregnated with an aqueous solution of ammonium metavanadate ((NH₄)VO₃). The amount of ammonium metavanadate is calculated to achieve the desired V₂O₅ loading (e.g., 20 wt%).
-
Drying: The impregnated support is dried at 120°C overnight.
-
Calcination: The dried catalyst is calcined in a muffle furnace at 450°C for 5 hours in a stream of air.
Workflow for Heterogeneous Catalytic Ammoxidation:
Caption: Workflow for the heterogeneous ammoxidation of 3-picoline.
Homogeneous Catalysis: Liquid-Phase Oxidation Routes
Homogeneous catalysis offers an alternative pathway for the direct oxidation of 3-picoline to nicotinic acid in the liquid phase. These systems often operate under milder conditions compared to vapor-phase ammoxidation but may present challenges in catalyst separation and recycling.
Cobalt/Manganese/Bromide and NHPI-based Systems
A well-studied homogeneous catalytic system involves the use of cobalt and manganese salts in combination with a bromide source, often in an acetic acid solvent. More recently, N-hydroxyphthalimide (NHPI) has emerged as a highly effective catalyst, particularly when used with co-catalysts.
Mechanism of Action: These systems typically proceed through a radical chain mechanism. The metal salt initiates the formation of radicals from the solvent or co-catalyst (e.g., NHPI), which then abstract a hydrogen atom from the methyl group of 3-picoline, initiating the oxidation cascade.
Comparative Performance of Homogeneous Catalysts:
| Catalyst System | Co-catalyst/Promoter | Temperature (°C) | 3-Picoline Conversion (%) | Nicotinic Acid Selectivity (%) | Reference |
| Co(OAc)₂ | NaBr | - | 33 | 8.6 | [5] |
| Co(OAc)₂ | [bmim][Br] | - | 100 | 39.2 | [5] |
| Co(OAc)₂/NHPI | NaBr | - | 82 | 61.4 | [5] |
| Co(OAc)₂/NHPI | Mn(OAc)₂ | 150 | 97 | 95 | [5] |
Experimental Protocol: Homogeneous Oxidation of 3-Picoline
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and sampling port is charged with acetic acid as the solvent.
-
Catalyst Loading: The catalyst components, such as Co(OAc)₂, Mn(OAc)₂, and NHPI, are added to the reactor.
-
Substrate Addition: 3-picoline is introduced into the reactor.
-
Reaction: The reactor is sealed, pressurized with air or oxygen to the desired pressure (e.g., 2 MPa), and heated to the reaction temperature (e.g., 150-190°C).
-
Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by HPLC or GC.
-
Work-up: After the reaction is complete, the reactor is cooled, and the product is isolated by crystallization or extraction.
Biocatalysis: The Green and Highly Selective Approach
Biocatalysis has emerged as a powerful and environmentally benign alternative for nicotinic acid synthesis.[1][2][3] This approach leverages the high selectivity and efficiency of enzymes, primarily nitrilases, to convert 3-cyanopyridine (nicotinonitrile) to nicotinic acid under mild, aqueous conditions.[1][2]
Nitrilase-Mediated Hydrolysis of 3-Cyanopyridine
A wide range of microorganisms, including species of Rhodococcus, Gordonia, Acidovorax, and Pseudomonas, produce nitrilase enzymes capable of hydrolyzing 3-cyanopyridine directly to nicotinic acid with exceptional selectivity, often achieving 100% conversion and yield.[1][2]
Advantages of Biocatalysis:
-
High Selectivity: Nitrilases exhibit remarkable chemo- and regioselectivity, avoiding the formation of by-products.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in water at ambient temperature and pressure, significantly reducing energy consumption.[1][2]
-
Environmental Benignity: Biocatalytic processes are inherently "green," avoiding the use of harsh chemicals and minimizing waste.
Comparative Performance of Nitrilase Biocatalysts:
| Microorganism/Enzyme | Substrate | Temperature (°C) | pH | Conversion (%) | Yield (%) | Reference |
| Rhodococcus rhodochrous J1 | 3-Cyanopyridine | - | - | 100 | 100 | [1][2] |
| Gordonia terrae (Mutant MN12) | 3-Cyanopyridine (100 mM) | - | - | 100 (in 15 min) | >99.9 (purity) | [1][2] |
| Acidovorax facilis 72W (Mutant NitA-C2) | 3-Cyanopyridine (0.1 M) | 60 | 6.0-8.0 | 100 | - | [1] |
| Nocardia globerula NHB-2 | 3-Cyanopyridine (100 mM, fed-batch) | - | - | - | 1136 mM product | [1] |
Experimental Protocol: Whole-Cell Biocatalytic Synthesis of Nicotinic Acid
-
Cell Culture: A suitable microorganism (e.g., Gordonia terrae) is cultivated in an appropriate growth medium to induce nitrilase expression.
-
Cell Harvesting: The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Biotransformation: The cell suspension is added to a reaction vessel containing an aqueous solution of 3-cyanopyridine.
-
Reaction: The reaction mixture is incubated at the optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: The conversion of 3-cyanopyridine to nicotinic acid is monitored by HPLC.
-
Product Isolation: Once the reaction is complete, the cells are removed by centrifugation, and the nicotinic acid is recovered from the supernatant, typically by acidification and crystallization.
Biocatalytic Pathway for Nicotinic Acid Synthesis:
Caption: Enzymatic hydrolysis of 3-cyanopyridine to nicotinic acid.
Conclusion and Future Outlook
The choice of a catalytic system for nicotinic acid synthesis is a multi-faceted decision, balancing economic viability, process efficiency, and environmental impact.
-
Heterogeneous catalysis , particularly the ammoxidation of 3-picoline over vanadium-based catalysts, remains the industrial benchmark due to its high throughput and well-established technology. Future research in this area will likely focus on developing more active and stable catalysts with lower environmental footprints.
-
Homogeneous catalysis provides a valuable alternative for liquid-phase oxidation, with systems like Co/NHPI showing great promise for high yields under relatively mild conditions. The primary challenge remains efficient catalyst recovery and reuse.
-
Biocatalysis represents the frontier of green and sustainable nicotinic acid production. The exquisite selectivity and mild operating conditions of nitrilase-catalyzed hydrolysis are unparalleled. The ongoing advancements in enzyme engineering and process optimization are poised to make biocatalysis an increasingly competitive industrial option.
For researchers and drug development professionals, understanding the nuances of each catalytic approach is paramount. This guide has provided a comparative framework, grounded in experimental data and mechanistic insights, to empower you to select and develop the most suitable catalytic strategy for your specific needs, ultimately contributing to more efficient and sustainable production of this vital molecule.
References
-
Singh, R. V., Kalia, V. C., Sambyal, S., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]
-
Singh, R. V., Kalia, V. C., Sambyal, S., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
-
Vanadium-Chromium Oxide: Effective Catalysts for Ammoxidation of 3-Picoline. (n.d.). Scientific.Net. [Link]
-
Prasad, R., & Kar, A. K. (n.d.). Kinetics and Mechanism of the Vapor-Phase Ammoxidation of 3-Picoline. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3. (2015). ResearchGate. [Link]
-
Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst. (n.d.). PubMed. [Link]
- Method for the preparation of nicotinic acid. (n.d.).
-
Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 823. [Link]
- Method for the preparation of nicotinic acid. (n.d.).
-
Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. (n.d.). ResearchGate. [Link]
-
Turek, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]
-
Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 823. [Link]
-
Reaction pathways on V 2 O 5 /AlF 3 catalyst in the ammoxidation of... (n.d.). ResearchGate. [Link]
-
Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]
-
Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. (n.d.). ResearchGate. [Link]
-
A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. [Link]
-
Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 823. [Link]
Sources
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Vanadium-Chromium Oxide: Effective Catalysts for Ammoxidation of 3-Picoline | Scientific.Net [scientific.net]
A Comparative Guide to the Biological Activity of 6-Hydroxynicotinic Acid and Its Substrate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 6-Hydroxynicotinic Acid in Nicotine Biotransformation
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism by various microorganisms. This biodegradation is of significant interest for bioremediation of tobacco waste and for potential therapeutic applications in smoking cessation.[1][2] Several microbial degradation pathways for nicotine have been elucidated, with the pyridine and pyrrolidine pathways being the most extensively studied.[1][2] 6-Hydroxynicotinic acid (6-HNA) emerges as a critical intermediate in the pyridine pathway, initiated by the hydroxylation of the pyridine ring of nicotine.[1][2][3] This guide provides a detailed comparison of the biological activity of 6-hydroxynicotinic acid with its known substrate analogues, supported by experimental data and detailed methodologies to facilitate further research in this domain.
Microorganisms such as Arthrobacter nicotinovorans utilize the pyridine pathway to metabolize nicotine.[1][3] The initial step involves the action of nicotine dehydrogenase, which converts nicotine to 6-hydroxynicotine.[1] Subsequent enzymatic transformations lead to the formation of 6-hydroxynicotinic acid. This intermediate is then further catabolized, ultimately yielding central metabolites that can be utilized by the microorganism. A related pathway, known as the hybrid or VPP pathway, also involves the formation of 6-hydroxynicotine and subsequent intermediates.[4][5]
Enzymatic Interplay: The Fate of 6-Hydroxynicotinic Acid
The biological activity of 6-hydroxynicotinic acid is intrinsically linked to its role as a substrate for specific enzymes. A key enzyme in its downstream metabolism is 6-hydroxynicotinic acid 3-monooxygenase (NicC) , a flavin-dependent monooxygenase.[6][7] NicC catalyzes the decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine (2,5-DHP).[6][7] This reaction is a crucial step in the aerobic degradation of nicotinate.
Another important enzyme is nicotinic acid hydroxylase (NicAB) , which is involved in the conversion of nicotinic acid to 6-hydroxynicotinic acid.[8] The regulation and activity of these enzymes are central to the overall flux of nicotine degradation.
Visualizing the Nicotine Degradation Pathway (Pyridine Pathway)
Caption: Workflow for Determining Enzyme Kinetic Parameters.
Protocol 2: Determination of Inhibitor Constant (Ki)
This protocol describes how to determine the inhibitor constant for a competitive inhibitor using the same spectrophotometric assay.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Assay with Inhibitor:
-
Perform the enzyme assay with varying concentrations of the substrate in the presence of a fixed concentration of the inhibitor.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Determine the apparent KM (KM,app) for the substrate at each inhibitor concentration.
-
Plot the KM,app values against the inhibitor concentration.
-
For a competitive inhibitor, this plot should be linear. The Ki can be determined from the x-intercept of this plot, which is equal to -Ki. Alternatively, a Dixon plot can be used.
-
Conclusion and Future Directions
6-Hydroxynicotinic acid is a pivotal metabolite in the microbial degradation of nicotine. Its biological activity is primarily defined by its efficient processing by enzymes such as 6-hydroxynicotinic acid 3-monooxygenase. Comparative studies with substrate analogues have highlighted the structural features essential for enzymatic recognition and catalysis. The nascent research into the cellular effects of 6-HNA derivatives suggests a broader biological relevance that warrants further investigation.
Future research should focus on:
-
Identifying and characterizing other enzymes involved in the 6-hydroxynicotinic acid metabolic pathway.
-
Synthesizing a wider range of 6-HNA analogues to probe enzyme specificity and develop potent inhibitors.
-
Elucidating the mechanisms underlying the observed cellular effects of 6-HNA derivatives and their potential therapeutic applications.
By employing rigorous and validated experimental methodologies, the scientific community can continue to unravel the intricate biological roles of 6-hydroxynicotinic acid and its analogues, paving the way for innovations in bioremediation and drug discovery.
References
- Pentz, R., & Jörg, S. (2018). Nicotine degradation in smokers: will a new and potent enzymatic approach work where nicotine vaccines have failed?.
-
Fitzpatrick, P. F. (2018). The enzymes of microbial nicotine metabolism. Beilstein Journal of Organic Chemistry, 14, 2295–2307. [Link]
- Glock, E., & Siegmund, M. P. (Year of Publication). The Biological Degradation of Nicotine by Nicotinophilic Microorganisms. SciSpace.
-
Hershberger, S. J., Tars, K., & Koder, R. L. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(16), 2289–2299. [Link]
- Goodin, D. B., & Janda, K. D. (2014). A New Strategy for Smoking Cessation: Characterization of a Bacterial Enzyme for the Degradation of Nicotine. Journal of the American Chemical Society, 136(28), 9862–9867.
-
Fitzpatrick, P. F. (2018). The enzymes of microbial nicotine metabolism. Beilstein Journal of Organic Chemistry, 14, 2295–2307. [Link]
-
Hershberger, S. J., Tars, K., & Koder, R. L. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(16), 2289–2299. [Link]
-
Ramos, J. L., & García, J. L. (2022). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Molecules, 27(19), 6529. [Link]
-
Wang, S., et al. (2021). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. Applied and Environmental Microbiology, 87(10), e03130-20. [Link]
-
Hicks, K. A., et al. (2024). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 752, 109859. [Link]
-
Hicks, K. A., et al. (2024). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. OSTI.GOV. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem Compound Database. [Link]
-
Costa, V. M., et al. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. Molecules, 29(23), 5593. [Link]
-
Tang, H., et al. (2020). Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. Applied and Environmental Microbiology, 86(16), e00845-20. [Link]
-
The Human Metabolome Database. (n.d.). 6-Hydroxynicotinic acid (HMDB0002658). [Link]
-
Hershberger, S. J., Tars, K., & Koder, R. L. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. ResearchGate. [Link]
Sources
- 1. The enzymes of microbial nicotine metabolism [beilstein-journals.org]
- 2. The enzymes of microbial nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 8. Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 6-Hydroxynicotinic Acid in Bacterial Cultures: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and drug development professionals working with bacterial systems, the accurate detection and quantification of metabolites is paramount. 6-hydroxynicotinic acid (6-HNA), a key intermediate in the bacterial degradation of nicotinic acid, is of significant interest in various fields, including bioremediation and as a precursor for pharmaceutical synthesis.[1] This guide provides an in-depth comparison of the primary analytical methods for validating the presence of 6-HNA in bacterial cultures, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.
The Critical Choice: Selecting the Right Analytical Tool
The selection of an appropriate analytical method is a critical decision that influences the reliability and interpretability of your experimental results. The primary techniques employed for the quantification of 6-HNA in bacterial cultures are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each method presents a unique balance of sensitivity, specificity, throughput, and cost. This guide will dissect these methodologies, providing the necessary framework for you to make an informed decision based on your specific research needs.
Method Comparison: A Head-to-Head Analysis
The choice of analytical technique should be guided by the specific requirements of the experiment, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry (Microplate Assay) |
| Principle | Separation based on polarity, followed by UV absorbance detection. | Separation by chromatography, with detection based on mass-to-charge ratio. | Direct measurement of UV absorbance at a specific wavelength. |
| Sensitivity (LOD/LOQ) | Moderate (typically low µg/mL range).[2][3] | Very High (pg/mL to low ng/mL range).[4][5] | Lower (typically mid-to-high µg/mL range).[6] |
| Specificity | Good, but susceptible to co-eluting compounds with similar UV spectra. | Excellent, provides structural confirmation. | Low, susceptible to interference from other UV-absorbing molecules. |
| Linearity Range | Good, typically 2-3 orders of magnitude. | Excellent, often spanning 3-4 orders of magnitude.[4] | Moderate, typically 1-2 orders of magnitude.[6] |
| Throughput | Moderate. | Moderate. | High.[6] |
| Cost (Instrument) | Moderate. | High. | Low. |
| Cost (Per Sample) | Low to Moderate. | High. | Very Low. |
| Expertise Required | Moderate. | High. | Low. |
The Workflow: From Bacterial Culture to Quantifiable Data
The journey from a bacterial culture to a validated concentration of 6-hydroxynicotinic acid involves a series of critical steps, each contributing to the accuracy and reliability of the final result. The following diagram illustrates a generalized workflow applicable to all three analytical methods, with method-specific details provided in the subsequent protocols.
Caption: Generalized workflow for 6-HNA validation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for the quantification of 6-hydroxynicotinic acid using HPLC-UV, LC-MS/MS, and a high-throughput spectrophotometric microplate assay.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and cost-effective approach for the routine quantification of 6-HNA. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of moderately polar compounds like 6-HNA from the aqueous culture medium.
I. Sample Preparation
-
Harvest Culture: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Collect Supernatant: Carefully collect the supernatant, which contains the secreted 6-HNA.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter. This step is crucial to prevent clogging of the HPLC column.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
II. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20% methanol and 80% 20 mM phosphate buffer (pH 3.0). The acidic pH ensures that 6-HNA is in its protonated form, leading to better retention on the C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm, which is a common absorbance maximum for nicotinic acid derivatives.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[6]
III. Data Analysis and Validation
-
Calibration Curve: Prepare a series of 6-HNA standards of known concentrations in the mobile phase. Inject each standard and plot the peak area against the concentration to generate a calibration curve.
-
Quantification: Inject the prepared samples and determine the concentration of 6-HNA by interpolating the peak area from the calibration curve.
-
Method Validation: Validate the method according to ICH guidelines, assessing parameters such as linearity, precision (intra-day and inter-day), accuracy (recovery), and robustness.[7]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For studies requiring the highest sensitivity and specificity, LC-MS/MS is the gold standard. The specificity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in complex biological matrices.
I. Sample Preparation
-
Harvest and Filter: Follow steps 1-3 from the HPLC-UV sample preparation protocol.
-
Protein Precipitation/Extraction: To 100 µL of the filtered supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of 6-HNA). This step precipitates proteins that can interfere with the analysis and extracts the analyte.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dry Down and Reconstitute: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
II. LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically used for better separation in complex matrices.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI in positive or negative mode (to be optimized for 6-HNA).
-
MRM Transitions: Determine the specific precursor and product ion transitions for 6-HNA and the internal standard by direct infusion.
III. Data Analysis and Validation
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Quantify the samples using this curve.
-
Method Validation: Perform a full validation as per regulatory guidelines, including assessments of selectivity, matrix effects, recovery, and stability.[6]
Protocol 3: High-Throughput UV-Vis Spectrophotometric Microplate Assay
This method is ideal for rapid screening of a large number of samples, such as in strain engineering or process optimization studies. While less specific than chromatographic methods, its simplicity and speed are significant advantages.
I. Sample Preparation
-
Harvest and Filter: Follow steps 1-3 from the HPLC-UV sample preparation protocol. The sample is now ready for analysis.
II. Spectrophotometric Analysis
-
Instrumentation: A UV-Vis microplate reader.
-
Microplate: 96-well UV-transparent microplate.
-
Procedure:
-
Pipette 200 µL of the filtered supernatant into a well of the microplate.
-
Include a blank control (uninoculated culture medium).
-
Measure the absorbance at 251 nm (determination wavelength) and 231 nm (reference wavelength). The use of a reference wavelength helps to correct for background absorbance.[6]
-
III. Data Analysis and Validation
-
Calibration Curve: Prepare a series of 6-HNA standards in the culture medium and measure their absorbance to create a calibration curve. A linear range of 0.5-11 µg/mL has been reported for this method.[6]
-
Quantification: Subtract the absorbance at the reference wavelength from the absorbance at the determination wavelength and quantify the concentration of 6-HNA using the calibration curve.
-
Method Validation: Validate for linearity, precision, and accuracy. Note that specificity is a known limitation of this method.
Visualization of Method Selection Logic
The decision-making process for selecting the most appropriate analytical method can be visualized as a flowchart, guiding the researcher based on their experimental priorities.
Caption: Decision tree for selecting a 6-HNA validation method.
Alternative and Emerging Methods
While HPLC, LC-MS, and spectrophotometry are the most common methods, other techniques may be applicable for the analysis of 6-hydroxynicotinic acid. Gas chromatography-mass spectrometry (GC-MS) can be used, but typically requires derivatization of the analyte to increase its volatility.[5] Capillary electrophoresis (CE) is another separation technique that can be employed for the analysis of nicotinic acid and its derivatives.[6] The development of specific enzyme-linked immunosorbent assays (ELISAs) could offer a high-throughput and sensitive alternative, but to date, no commercial ELISA kits specifically for 6-HNA have been identified.
Conclusion: Ensuring Data Integrity through Validated Methods
The validation of 6-hydroxynicotinic acid in bacterial cultures is a critical step in a wide range of research and development activities. The choice of analytical method should be a deliberate decision based on a thorough understanding of the strengths and limitations of each technique. By following the detailed protocols and validation principles outlined in this guide, researchers can ensure the generation of accurate, reliable, and defensible data, ultimately contributing to the advancement of their scientific endeavors.
References
- Yang, Y., & Yuan, S. (2008). [Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains]. Sheng Wu Gong Cheng Xue Bao, 24(1), 112-116.
-
Angelo State University. (n.d.). UV-Vis Spectrophotometer Comparison. Retrieved from [Link]
-
ResearchGate. (n.d.). Linearity and range study of the developed UV method. Retrieved from [Link]
- Hicks, K. A., et al. (2019). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 671, 134-143.
- Patel, P., et al. (2015). HPLC method validation for pharmaceuticals: a review. International Journal of Pharmaceutical Quality Assurance, 6(3), 66-71.
-
LCGC International. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
- Gupta, D. (2025).
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]
- Naglah, A. M., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 26(21), 6489.
- Li, Y., et al. (2024). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology, 71, e3.
-
Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]
- Kumar, A., et al. (2023). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Journal of Pharmaceutical and Biomedical Analysis, 235, 115632.
- Bartzatt, R. (2018). Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. European Journal of Pharmaceutical and Medical Research, 5(7), 114-120.
- Hicks, K. A., et al. (2019). Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. The FASEB Journal, 33(S1).
-
Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of linearity, accuracy and precision of UV-spectrophotometric methods of quantitative determination in forensic and toxicological analysis in the variant of the method of additions. Retrieved from [Link]
- Zhang, Y., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 11(10), 682.
-
CPAChem. (n.d.). Nicotinic acid solutions for control of photometric linearity. Retrieved from [Link]
- Lunn, G., & Schmuff, N. R. (1997). HPLC methods for pharmaceutical analysis. John Wiley & Sons.
-
Semantic Scholar. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CA2032658A1 - Process for the production of 6-hydroxynicotinic acid.
-
ResearchGate. (n.d.). Intra-day and inter-day precision. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Retrieved from [Link]
- Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube. [Link]
- Sharma, S., Sharma, Y. P., & Bhardwaj, C. (2019). Development and Validation of HPLC Method for the Determination and Quantification of Colchicine in Gloriosa superba. International Research Journal of Pure and Applied Chemistry, 1-9.
Sources
- 1. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. Development and validation of a sensitive LC-MS/MS method for the determination of 6-hydroxykynurenic acid in rat plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realms of drug development and diagnostics, the precision of antibody-based assays is paramount.[1][2] An antibody's value is intrinsically tied to its specificity—the ability to bind to its intended target with high affinity while ignoring other structurally similar molecules.[1][3] When developing antibodies against small molecules like nicotinic acid (a form of vitamin B3) and its derivatives, assessing cross-reactivity is a critical validation step. This guide provides an in-depth comparison of methodologies to evaluate the cross-reactivity of these antibodies, supported by experimental frameworks and data interpretation insights.
The development of specific antibodies is crucial for creating effective vaccines and reliable diagnostic tools.[3] Inaccurate or non-specific antibodies can lead to misleading results in disease diagnosis and treatment, potentially derailing research and therapeutic development.[3]
Section 1: The Significance of Antibody Specificity in Nicotinic Acid Research
Nicotinic acid, also known as niacin, and its derivatives are involved in numerous physiological processes. Accurate quantification of these molecules is vital in various research and clinical applications. Antibodies raised against nicotinic acid are powerful tools for developing immunoassays for this purpose. However, the structural similarity among nicotinic acid and its metabolites or synthetic analogs presents a significant challenge: the potential for antibody cross-reactivity.
Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar antigen.[4] This can lead to inaccurate measurements and false-positive results in immunoassays.[1] Therefore, rigorous cross-reactivity testing is not just a quality control measure; it is a fundamental aspect of assay validation that ensures the reliability and reproducibility of experimental data.[5]
Key Nicotinic Acid Derivatives and Potential Cross-Reactants:
-
Nicotinamide: A primary metabolite of nicotinic acid.
-
N-methylnicotinamide: Another key metabolite.
-
Nicotinuric Acid: A glycine conjugate of nicotinic acid.
-
Isonicotinic Acid: A structural isomer.
The structural similarities between these compounds are the primary reason for potential antibody cross-reactivity.
Section 2: Designing the Cross-Reactivity Study: A Two-Pronged Approach
A comprehensive cross-reactivity assessment involves a combination of techniques to determine both the qualitative and quantitative aspects of antibody binding. The two most powerful and commonly employed methods are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
The Workhorse of Screening: Competitive ELISA
Competitive ELISA is an indispensable tool for screening the cross-reactivity of a large number of compounds in a relatively high-throughput manner. The principle lies in the competition between the target antigen (nicotinic acid) and a potential cross-reactant for a limited number of antibody binding sites. A lower signal indicates a higher degree of cross-reactivity.
The following diagram outlines the key steps in a competitive ELISA for assessing cross-reactivity.
Caption: Workflow of a Competitive ELISA for Cross-Reactivity Assessment.
Materials:
-
High-binding 96-well microplate
-
Nicotinic acid-protein conjugate (e.g., Nicotinic Acid-BSA)
-
Primary antibody raised against nicotinic acid
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate and stop solution
-
Nicotinic acid standard and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of nicotinic acid-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[6][7]
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.[6]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7]
-
Competition: In a separate plate, prepare serial dilutions of the nicotinic acid standard and each potential cross-reactant. Add a fixed, predetermined concentration of the primary antibody to each well containing the standard or cross-reactant. Incubate for 1 hour at 37°C.[7]
-
Incubation: Transfer 100 µL of the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well and incubate for 1 hour at 37°C.[7]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[7]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Deep Dive into Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on molecular interactions.[8][9] It is invaluable for determining the binding kinetics (association and dissociation rates) and affinity of the antibody for both the target antigen and potential cross-reactants.[10]
The following diagram illustrates the general workflow of an SPR experiment for cross-reactivity analysis.
Caption: General Workflow for SPR-based Cross-Reactivity Analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Antibody against nicotinic acid
-
Nicotinic acid and potential cross-reactants
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization: Covalently immobilize the antibody onto the sensor chip surface using a standard method like amine coupling.[11]
-
Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Binding Analysis (Nicotinic Acid): Inject a series of concentrations of nicotinic acid over the sensor surface to measure the association phase. Then, flow running buffer over the surface to measure the dissociation phase.
-
Regeneration: Inject the regeneration solution to remove the bound nicotinic acid and prepare the surface for the next cycle.
-
Binding Analysis (Cross-Reactants): Repeat steps 3 and 4 for each potential cross-reactant, using the same concentration range as for nicotinic acid.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction.
Section 3: Data Analysis and Interpretation
Competitive ELISA Data
The data from a competitive ELISA is typically plotted as a sigmoidal dose-response curve, with the signal intensity on the y-axis and the log of the analyte concentration on the x-axis.
Key Metrics:
-
IC50: The concentration of the analyte that causes a 50% reduction in the maximum signal. A lower IC50 value indicates a higher binding affinity.
-
Percent Cross-Reactivity: This is calculated to quantify the degree of cross-reactivity relative to the primary antigen.
% Cross-Reactivity = (IC50 of Nicotinic Acid / IC50 of Cross-Reactant) * 100
Example Data Table:
| Compound | IC50 (nM) | % Cross-Reactivity |
| Nicotinic Acid | 10 | 100% |
| Nicotinamide | 500 | 2% |
| N-methylnicotinamide | 2000 | 0.5% |
| Nicotinuric Acid | 800 | 1.25% |
| Isonicotinic Acid | 10000 | 0.1% |
Interpretation: In this example, the antibody shows high specificity for nicotinic acid, with significantly lower cross-reactivity for its metabolites and isomer. Nicotinamide, being structurally very similar, shows the highest cross-reactivity among the tested compounds.
Surface Plasmon Resonance (SPR) Data
SPR provides a more detailed picture of the binding kinetics.
Key Metrics:
-
ka (Association Rate Constant): The rate at which the antibody-antigen complex is formed.
-
kd (Dissociation Rate Constant): The rate at which the antibody-antigen complex breaks apart.
-
KD (Equilibrium Dissociation Constant): Calculated as kd/ka, it represents the affinity of the interaction. A lower KD value indicates a higher binding affinity.
Example Data Table:
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Nicotinic Acid | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Nicotinamide | 3.0 x 10^4 | 4.5 x 10^-3 | 1.5 x 10^-7 |
| N-methylnicotinamide | 1.2 x 10^4 | 8.0 x 10^-3 | 6.7 x 10^-7 |
| Nicotinuric Acid | 2.5 x 10^4 | 6.0 x 10^-3 | 2.4 x 10^-7 |
| Isonicotinic Acid | 5.0 x 10^3 | 9.5 x 10^-3 | 1.9 x 10^-6 |
Interpretation: The SPR data corroborates the ELISA findings, showing a much lower KD (higher affinity) for nicotinic acid compared to the other compounds. The differences in ka and kd values provide insights into the binding mechanism. For instance, the lower affinity for cross-reactants could be due to a slower association rate, a faster dissociation rate, or a combination of both.
Section 4: Causality Behind Experimental Choices and Best Practices
-
Choice of Antibody Type: Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.[12] Polyclonal antibodies, while potentially having higher avidity, are a heterogeneous mixture and may exhibit greater cross-reactivity.[13]
-
Immunogen Design: The way nicotinic acid is conjugated to a carrier protein to create the immunogen is critical. The linker used and the point of attachment on the nicotinic acid molecule will influence which parts of the molecule are exposed to the immune system, thereby determining the epitope and the resulting antibody's specificity.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence antibody-antigen interactions. It is crucial to maintain consistent assay conditions throughout the cross-reactivity studies.
-
Validation is Application-Specific: An antibody validated for one application (e.g., Western blot) may not be suitable for another (e.g., ELISA) without specific validation for that context.[5][14]
Conclusion
A thorough investigation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for nicotinic acid and its derivatives. By employing a combination of screening methods like competitive ELISA and in-depth kinetic analysis using SPR, researchers can gain a comprehensive understanding of an antibody's binding profile. This ensures the development of highly specific and robust assays that are fit for purpose in both research and clinical settings, ultimately contributing to the integrity and reproducibility of scientific findings.[1]
References
-
Why is Antibody Specificity Testing Important?. Polaris Market Research. Available from: [Link]
-
Antibody Specificity. Journal of Human Health Research. Available from: [Link]
-
Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. Assay Genie. Available from: [Link]
-
Ten Basic Rules of Antibody Validation. National Institutes of Health. Available from: [Link]
-
Antibody validation strategies - crucial to secure antibody quality. Agrisera. Available from: [Link]
-
Predictions of Antibody Biophysical Properties for Improving Drug Development. ProQuest. Available from: [Link]
-
Nicotine antibody production: comparison of two nicotine conjugates in different animal species. National Institutes of Health. Available from: [Link]
-
Competitive ELISA protocol. St John's Laboratory. Available from: [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available from: [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. Available from: [Link]
-
What is surface plasmon resonance (SPR)?. Cytiva. Available from: [Link]
-
Competitive ELISA Protocol. Sino Biological. Available from: [Link]
-
Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Springer Nature. Available from: [Link]
-
Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. National Institutes of Health. Available from: [Link]
-
Antibody Validation Protocols - How To Choose The Most Appropriate. Bitesize Bio. Available from: [Link]
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. Available from: [Link]
Sources
- 1. polarismarketresearch.com [polarismarketresearch.com]
- 2. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. bosterbio.com [bosterbio.com]
- 5. agrisera.com [agrisera.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. precisionantibody.com [precisionantibody.com]
- 14. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe laboratory practice. Based on data for the related compound 6-Hydroxynicotinic acid, researchers should anticipate that 6-(Dimethoxymethyl)-2-hydroxynicotinic acid may cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4][5]. As a prudent measure, it is recommended to handle this compound as a hazardous substance.
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact[1][4][5].
-
Eye Irritation: Can cause serious irritation and potential damage to the eyes[1][2][3][4][5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1][3][6].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Recommended PPE Summary
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields[7] | Nitrile or neoprene gloves | Laboratory coat | Use in a chemical fume hood |
| Conducting reactions | Tightly fitting safety goggles with side-shields or face shield[5][7] | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Purification and isolation | Tightly fitting safety goggles with side-shields or face shield[5][7] | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Ensure adequate ventilation or use a chemical fume hood |
| Waste disposal | Tightly fitting safety goggles with side-shields[7] | Chemical-resistant gloves | Laboratory coat | As needed, based on the potential for aerosol generation |
Rationale for PPE Selection
-
Eye and Face Protection: To prevent contact with dust particles or splashes, tightly fitting safety goggles are essential.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: A standard laboratory coat should be worn at all times. For handling larger quantities or during procedures with a high risk of spillage, a chemical-resistant apron is recommended. Protective gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[1][8]
-
Respiratory Protection: To avoid inhalation of dust, all manipulations of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8]
Safe Handling and Storage Procedures
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4][7][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6][8]
Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Clearly label all containers.
-
Weighing: Conduct weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.[3][7][8]
Emergency Procedures
Prompt and appropriate action during an emergency can significantly mitigate potential harm.
Spill Response
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][8]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][7][8]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][7][8]
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of it down the drain or in the regular trash.[1][7][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
-
6-Hydroxynicotinic acid - SAFETY DATA SHEET. (2011, December 15). Retrieved from [Link]
-
Safety Data Sheet 6-Hydroxynicotinic acid. (n.d.). Meta-Sci. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
